molecular formula C10H13NO3 B3427324 Ethyl 2-(3-aminophenoxy)acetate CAS No. 58559-52-7

Ethyl 2-(3-aminophenoxy)acetate

Cat. No.: B3427324
CAS No.: 58559-52-7
M. Wt: 195.21 g/mol
InChI Key: IVWPPUWTINZQIK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenoxy)acetate (CAS 58559-52-7) is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol . This ester derivative features both an amine and an ester functional group, making it a valuable building block (synthon) in medicinal chemistry and organic synthesis . Its structural attributes, including a Topological Polar Surface Area of 61.6 Ų, contribute to its reactivity and potential interactions in biological systems . This compound is primarily utilized as a key precursor in the rational design and synthesis of novel chemotherapeutic agents . Its high value is demonstrated in advanced research areas, such as the development of dual-acting hypoglycemic agents for Type 2 Diabetes treatment. Research indicates that derivatives of aminophenoxy acetate can serve as core templates for molecules designed to concurrently activate two therapeutic targets: glucokinase (GK) to enhance insulin secretion and glycogen synthesis, and PPARγ to ameliorate insulin activity in muscle and liver tissue . This multi-target approach represents a promising strategy to overcome the limitations of single-target drugs . We supply this compound with a minimum purity of ≥98% . This product is strictly for Research and Further Manufacturing use only, and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material with appropriate safety measures, as it may be harmful if swallowed and can cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-aminophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWPPUWTINZQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328597
Record name ethyl 2-(3-aminophenoxy)acetate
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Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-78-5, 58559-52-7
Record name ethyl 2-(3-aminophenoxy)acetate
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Record name ethyl 2-(3-aminophenoxy)acetate
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Foundational & Exploratory

Comprehensive Technical Guide: Ethyl 2-(3-aminophenoxy)acetate (CAS 5544-78-5) in Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and highly targeted kinase inhibitors, the demand for versatile, bifunctional building blocks has surged. Ethyl 2-(3-aminophenoxy)acetate (CAS 5544-78-5) —frequently isolated and utilized as a stable hydrochloride salt—serves as a premier intermediate in these advanced synthetic workflows. Featuring an optimal meta-substituted spatial arrangement, this compound provides two orthogonal reactive sites: a nucleophilic aromatic amine and an electrophilic (or hydrolyzable) aliphatic ester. This whitepaper details the physicochemical profiling, chemoselective synthesis, and downstream applications of CAS 5544-78-5, providing researchers with field-proven, self-validating protocols for immediate laboratory implementation.

Physicochemical Profiling & Structural Analysis

Understanding the structural baseline of CAS 5544-78-5 is critical for predicting its behavior in multi-step syntheses. The compound is typically supplied as a hydrochloride salt to prevent the auto-oxidation commonly observed in free electron-rich anilines .

Table 1: Physicochemical Properties of CAS 5544-78-5 (HCl Salt)

PropertyValueStructural Significance
Chemical Name This compound hydrochlorideDenotes the stabilized salt form .
Linear Formula C10H14ClNO3Contains orthogonal -NH2 and -COOEt groups.
Molecular Weight 231.68 g/mol Low molecular weight ideal for linker design.
InChIKey REIKFBSNZOQHFT-UHFFFAOYSA-NUnique identifier for the HCl salt .
Solubility Profile Soluble in DMSO, DMF, H2O (as salt)Facilitates both organic coupling and aqueous workups.

Mechanistic Synthesis & Protocol Design

Causality in Experimental Choices: The Chemoselectivity Challenge

The synthesis of this compound relies on the O-alkylation of 3-aminophenol with ethyl 2-chloroacetate. The primary challenge is chemoselectivity : 3-aminophenol possesses both a phenolic -OH (pKa ~9.8) and an aromatic -NH2 (pKa ~4.6). While the neutral amine is more nucleophilic than the neutral phenol, deprotonating the phenol with a weak base generates a phenoxide anion. This phenoxide is a "harder" and significantly more reactive nucleophile, allowing selective O-alkylation over N-alkylation 1.

The choice of base and solvent dictates the reaction's success. Cesium carbonate (Cs2CO3) is preferred over Potassium carbonate (K2CO3) because the larger, highly polarizable cesium cation loosely coordinates with the phenoxide, creating a more "naked" and reactive nucleophile. Furthermore, polar aprotic solvents like DMF stabilize the SN2 transition state, accelerating the reaction 1.

Table 2: Reaction Optimization for Phenoxyacetate O-Alkylation

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
K2CO3DMF6012~75Standard baseline conditions 1.
Cs2CO3DMF801679Enhanced nucleophilicity via the Cesium effect 1.
Step-by-Step Protocol: Synthesis of CAS 5544-78-5

This protocol is designed as a self-validating system, ensuring quality control at each critical juncture.

  • Preparation & Deprotonation: Charge a flame-dried round-bottom flask with 3-aminophenol (1.0 equiv) and anhydrous DMF under a nitrogen atmosphere. Add Cs2CO3 (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete generation of the phenoxide anion.

  • Electrophile Addition: Dropwise add ethyl 2-chloroacetate (1.1 equiv). Validation: Slow addition prevents a local excess of the electrophile, mitigating the risk of unwanted N,O-dialkylation.

  • Thermal Activation: Elevate the temperature to 80 °C and stir for 16 hours 1. Self-Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:2). The complete consumption of the highly polar 3-aminophenol (lower Rf) and the emergence of a less polar spot (higher Rf) confirms successful O-alkylation.

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous MgSO4, and concentrate.

  • Salt Formation: To stabilize the product, dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter the resulting white solid to isolate this compound hydrochloride []().

Synthesis Start1 3-Aminophenol (Nucleophile precursor) Base Base (Cs2CO3) Deprotonation of Phenol Start1->Base Start2 Ethyl 2-chloroacetate (Electrophile) Reaction SN2 Alkylation in DMF (80°C) Start2->Reaction Intermediate Phenoxide Anion (Hard Nucleophile) Base->Intermediate Intermediate->Reaction Product This compound (Free Base) Reaction->Product Salt HCl Gas / Ether Salt Formation Product->Salt Final CAS 5544-78-5 HCl Salt (Stable Storage Form) Salt->Final

Figure 1: Chemoselective synthesis pathway of this compound.

Applications in Advanced Therapeutics

PROTAC Linker Synthesis

This compound is highly prized as a bifunctional linker in the assembly of PROTACs 23. The logic behind its use lies in its orthogonal reactivity:

  • Warhead Conjugation: The aniline moiety undergoes amide coupling with a carboxylic acid-bearing target protein ligand (warhead) using standard reagents like HATU or EDC 1. The ethyl ester acts as a bio-orthogonal protecting group during this step.

  • Ester Saponification: The intermediate is treated with LiOH in THF/H2O to hydrolyze the ester into a free carboxylic acid. Self-Validation: This step is easily confirmed via 1H-NMR by the disappearance of the characteristic ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm).

  • E3 Ligase Conjugation: The newly exposed carboxylic acid is coupled to an E3 ligase ligand (e.g., a Cereblon or VHL binder) to yield the final functional PROTAC [[2]]().

PROTAC Linker This compound (Bifunctional Linker) Step1 Amide Coupling (Aniline -NH2) with Target Protein Ligand (Warhead) Linker->Step1 Intermediate Warhead-Linker Conjugate (Ester intact) Step1->Intermediate Step2 Saponification (LiOH/H2O) Ester to Carboxylic Acid Intermediate->Step2 Acid Warhead-Linker Acid Step2->Acid Step3 Amide Coupling (-COOH) with E3 Ligase Ligand Acid->Step3 Final Functional PROTAC Molecule Target Degradation Step3->Final

Figure 2: PROTAC assembly workflow utilizing CAS 5544-78-5 as a bifunctional linker.

Kinase Inhibitors and Agrochemicals

Beyond PROTACs, the phenoxyacetamide scaffold derived from this compound is a critical pharmacophore. It is heavily utilized in the synthesis of 1-phenylcyclopropane carboxamide derivatives, which act as potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK) and MNK1/2—targets of immense interest in oncology and immunology 1. Additionally, in the agrochemical sector, it serves as a precursor for pyrimidinedione derivatives, which demonstrate potent herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO) 4.

References

  • Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity , Journal of Agricultural and Food Chemistry - ACS Publications, [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives , ResearchGate / PMC, [Link]

Sources

Technical Comparison: Ethyl 2-(3-aminophenoxy)acetate vs. Ethyl 2-(3-aminophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of two isomeric aniline-ester scaffolds: Ethyl 2-(3-aminophenoxy)acetate (Compound A) and Ethyl 2-(3-aminophenyl)acetate (Compound B). While they share a molecular weight and core functionalities (aniline, ethyl ester), the substitution of an ether oxygen (phenoxy) for a methylene bridge (phenylacetate) fundamentally alters their electronic profile, metabolic stability, and utility in drug design.

Key Distinction: The "O" vs. "CH₂" switch acts as a molecular rheostat—tuning the aniline nitrogen's nucleophilicity, altering the scaffold's lipophilicity (LogP), and changing the vector of the pendant ester group.

Part 1: Structural & Electronic Profiling

The core difference lies in the linker atom connecting the acetate moiety to the aromatic ring. This structural change dictates the electronic environment of the 3-amino group.

Electronic Effects (Hammett & Resonance)
  • Compound A (Phenoxy): The ether oxygen is directly attached to the aromatic ring. It exerts a strong electron-withdrawing inductive effect (-I) and a strong electron-donating mesomeric effect (+M). In the meta (3-) position , the +M effect cannot directly delocalize onto the amine nitrogen. Consequently, the -I effect dominates , effectively pulling electron density from the ring system relative to the methylene analog.

    • Result: The aniline nitrogen is less basic (lower pKa) and less nucleophilic.

  • Compound B (Phenylacetate): The methylene (-CH₂-) group is a weak electron donor (hyperconjugation) and insulates the ring from the electron-withdrawing ester group.

    • Result: The aniline nitrogen retains basicity comparable to unsubstituted aniline (pKa ~4.6).

Structural Visualization

The following diagram illustrates the structural connectivity and electronic vectors.

G cluster_A Compound A: Phenoxy Linker (Ether Oxygen) cluster_B Compound B: Phenylacetate Linker (Methylene Bridge) A_Ring Benzene Ring A_Amine NH2 (3-pos) A_Ring->A_Amine Meta A_Linker -O- (Ether) A_Ring->A_Linker Direct A_Linker->A_Ring -I (Inductive) Dominates Meta A_Tail -CH2-COOEt A_Linker->A_Tail B_Ring Benzene Ring B_Amine NH2 (3-pos) B_Ring->B_Amine Meta B_Linker -CH2- (Methylene) B_Ring->B_Linker Direct B_Linker->B_Ring Neutral/Weak +I B_Tail -COOEt B_Linker->B_Tail

Figure 1: Structural comparison highlighting the linker atom's influence on the aromatic system.

Physicochemical Comparison Table
PropertyThis compoundEthyl 2-(3-aminophenyl)acetate
CAS Number 5544-78-5 (HCl salt)52273-79-7
Linker Atom Oxygen (-O-)Carbon (-CH₂-)
MW 195.22 g/mol 179.22 g/mol
H-Bond Acceptors 4 (N, O-ether, O-ester x2)3 (N, O-ester x2)
Predicted LogP ~1.2 (More Polar)~1.8 (More Lipophilic)
Aniline pKa ~3.8 - 4.2 (Lower basicity)~4.6 - 4.8 (Higher basicity)
Conformation C-O-C angle ~110° (Bent)C-C-C angle ~109.5° (Tetrahedral)

Part 2: Synthetic Methodologies

The synthesis of these two compounds requires distinct strategies due to the nature of the linker formation (C-O vs. C-C bond).

Protocol A: Synthesis of this compound

This route utilizes a Williamson ether synthesis followed by nitro reduction.

Step 1: Alkylation

  • Reagents: 3-Nitrophenol (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetone or DMF (anhydrous).

  • Conditions: Reflux for 4-6 hours.

  • Mechanism: S_N2 attack of the phenoxide ion on the alkyl halide.

  • Workup: Filter inorganic salts, concentrate filtrate. Recrystallize from Ethanol/Water.

Step 2: Reduction

  • Reagents: Iron powder (5.0 eq), NH₄Cl (catalytic), Ethanol/Water (3:1).

  • Conditions: Reflux for 2 hours.

  • Why this method? Fe/NH₄Cl is chemoselective and avoids hydrolysis of the ethyl ester, which can occur under harsh acidic (Sn/HCl) or basic conditions.

  • Alternative: Catalytic hydrogenation (H₂, Pd/C) in Ethanol.

Protocol B: Synthesis of Ethyl 2-(3-aminophenyl)acetate

This route typically starts from the pre-formed carbon skeleton of phenylacetic acid.

Step 1: Esterification

  • Reagents: 3-Aminophenylacetic acid (1.0 eq), Ethanol (excess).

  • Catalyst: Thionyl chloride (SOCl₂, 1.2 eq) or conc. H₂SO₄ (catalytic).

  • Conditions: Reflux for 3-5 hours.

  • Mechanism: Fischer Esterification.

  • Note: If starting from 3-nitrophenylacetic acid, perform esterification first, then reduce (as in Protocol A) to prevent self-polymerization of the amino acid during thermal steps.

Synthesis cluster_0 Route A: Phenoxy Analog cluster_1 Route B: Phenylacetate Analog SM_A 3-Nitrophenol Int_A Ethyl 2-(3-nitrophenoxy)acetate SM_A->Int_A Ethyl bromoacetate K2CO3, Acetone Prod_A This compound Int_A->Prod_A Fe/NH4Cl or H2/Pd-C SM_B 3-Aminophenylacetic acid Prod_B Ethyl 2-(3-aminophenyl)acetate SM_B->Prod_B EtOH, H2SO4 (cat) Fischer Esterification

Figure 2: Synthetic pathways for the two analogs.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

Linker Chemistry in PROTACs

These compounds are valuable "linker precursors" in Proteolysis Targeting Chimeras (PROTACs).

  • Phenoxy Linker (Compound A): The oxygen atom increases hydrophilicity, which can improve the solubility of the final PROTAC molecule. The ether oxygen can also act as a weak hydrogen bond acceptor, potentially interacting with solvent or protein surfaces to alter the linker's effective length/conformation.

  • Phenylacetate Linker (Compound B): Provides a more hydrophobic, rigid spacer. Used when the linker needs to traverse a lipophilic pocket or when "linker collapse" (hydrophobic collapse) is desired to minimize entropic penalties.

Metabolic Stability (ADME)
  • Ester Hydrolysis: Both compounds contain ethyl esters. In vivo, these are rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the liver and plasma to their respective free acids.

    • Compound A -> 3-aminophenoxyacetic acid.

    • Compound B -> 3-aminophenylacetic acid.

  • Ether Stability: The ether linkage in Compound A is generally robust but can be susceptible to O-dealkylation by CYP450 enzymes, though this is slower than ester hydrolysis. The methylene bridge in Compound B is metabolically stable, though the benzylic position is susceptible to oxidation.

Scaffold Hopping & Bioisosterism

Switching from B to A is a classic bioisosteric replacement.

  • Effect: It extends the distance between the aromatic ring and the carbonyl carbon slightly (C-O bond length ~1.43 Å vs C-C ~1.54 Å, but the bond angle change dominates).

  • Utility: If a lead compound based on phenylacetate suffers from poor solubility or rapid metabolic clearance at the benzylic position, the phenoxy analog offers a polar alternative that removes the benzylic hydrogens.

References

  • Synthesis of Phenoxyacetic Acid Derivatives: Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. Source: MDPI, Molbank 2022. URL:[Link] (Note: Reference describes the para-isomer protocol, which is chemically identical to the meta-isomer protocol described in this guide.)

  • pKa and Electronic Effects of Phenoxy Groups: Title: Phenoxy substituent on phenyl ring - EDG or EWG? Source: Reddit / Chemistry Archive (Community Consensus on Hammett Values). URL:[Link]

  • Phenylacetic Acid Properties: Title: Phenylacetic acid - Chemical Properties and Biological Profile.[1][2] Source: PubChem / NIH. URL:[Link]

  • General Acid-Base Properties of Anilines: Title: pKa Data for Organic Compounds (Bordwell pKa Table). Source: University of Wisconsin-Madison. URL:[Link]

Sources

Ethyl 2-(3-aminophenoxy)acetate: Molecular Properties, Synthesis, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-aminophenoxy)acetate is a highly versatile bifunctional organic building block widely utilized in medicinal chemistry and drug discovery. Characterized by an electron-rich meta-substituted aniline and a highly modifiable ethyl ester moiety, this compound serves as a critical intermediate in the synthesis of complex pharmacophores. Most notably, it is a foundational precursor in the development of 2,4-pyrimidinediamine derivatives—potent inhibitors of Spleen Tyrosine Kinase (Syk) used to treat autoimmune diseases and asthma[1]. This whitepaper provides a comprehensive technical analysis of its molecular properties, validated synthetic workflows, and pharmacological applications.

Chemical Identity & Quantitative Data

Depending on the required stability and solubility profile for downstream reactions, the compound is commercially available and synthesized as either a free base or a hydrochloride salt. The quantitative physicochemical properties are summarized below:

PropertyFree BaseHydrochloride Salt
Chemical Name This compoundThis compound hydrochloride
CAS Number 58559-52-75544-78-5
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₄ClNO₃
Molecular Weight 195.22 g/mol 231.68 g/mol
SMILES CCOC(=O)COc1cccc(N)c1CCOC(=O)COc1cccc(N)c1.Cl
Physical Form Brown/Yellow Oil to SolidCrystalline Solid

Structural Analysis & Mechanistic Role in Drug Design

The strategic value of this compound lies in its orthogonal reactivity:

  • Nucleophilic Aniline Core: The primary amine (-NH₂) at the 3-position is sterically unhindered and highly nucleophilic. It is primed for Nucleophilic Aromatic Substitution (S_NAr) reactions, specifically targeting halogenated heterocycles (e.g., 2-chloro or 4-chloropyrimidines) to form stable secondary amine linkages[1].

  • Phenoxyacetate Ester: The ethyl ester acts as a lipophilic pro-drug moiety that can enhance cellular membrane permeability. Post-synthesis, it can be selectively hydrolyzed into a carboxylic acid, providing a critical hydrogen-bond acceptor/donor pair that interacts directly with the ATP-binding hinge region of target kinases[2].

Experimental Protocols: Two-Step Synthesis Workflow

The synthesis of this compound is achieved via a highly efficient two-step protocol starting from commercially available 3-nitrophenol.

Step 1: O-Alkylation of 3-Nitrophenol
  • Causality & Reagent Selection: Potassium carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the phenolic hydroxyl group of 3-nitrophenol. This forms a resonance-stabilized phenoxide ion, significantly increasing the oxygen's nucleophilicity. The phenoxide undergoes a rapid S_N2 attack on the electrophilic carbon of ethyl bromoacetate. A polar aprotic solvent (such as DMF or Acetone) is chosen to solvate the potassium cations, leaving the phenoxide "naked" and highly reactive.

  • Protocol: Dissolve 3-nitrophenol (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 eq). Stir the suspension at 60°C for 4–6 hours.

  • Self-Validating Mechanism: The reaction is monitored via Thin Layer Chromatography (TLC). The distinct disappearance of the UV-active, highly polar 3-nitrophenol spot and the emergence of a less polar spot confirms the complete conversion to the intermediate, ethyl 2-(3-nitrophenoxy)acetate [2].

Step 2: Catalytic Hydrogenation
  • Causality & Reagent Selection: To reduce the nitro group (-NO₂) to an amine (-NH₂) without cleaving the sensitive ethyl ester, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is employed. Chemical reductants (like Fe/HCl) are avoided as acidic aqueous conditions risk ester hydrolysis.

  • Protocol: Dissolve the ethyl 2-(3-nitrophenoxy)acetate intermediate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature until gas uptake ceases.

  • Self-Validating Mechanism: This is a self-validating kinetic system. The theoretical consumption of exactly 3 molar equivalents of H₂ gas per mole of nitro compound provides a real-time readout. Once volumetric H₂ uptake halts, the reaction is complete[1]. Filter through a Celite pad to remove the catalyst and concentrate in vacuo to yield the target compound.

Synthesis A 3-Nitrophenol + Ethyl Bromoacetate B Ethyl 2-(3-nitrophenoxy)acetate (Intermediate) A->B Alkylation (K2CO3, Heat) C This compound (Target Compound) B->C Catalytic Hydrogenation (H2, Pd/C)

Figure 1: Two-step synthetic workflow for this compound.

Analytical Characterization

Successful synthesis and purity verification of this compound are confirmed via Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS). The disappearance of the downfield aromatic nitro protons and the appearance of the amine protons validate the reduction step.

  • ¹H NMR (CDCl₃): δ 7.05 (t, 1H, J=7.2 Hz), 6.30 (m, 3H), 4.56 (s, 2H), 4.25 (q, 2H, J=7.2 Hz), 1.29 (t, 3H, J=6.9 Hz)[2].

  • LCMS: Retention time: 10.69 min; Purity: >96%; MS (m/e): 196 (MH⁺)[2].

Pharmacological Application: Syk Kinase Inhibition

This compound is a cornerstone in synthesizing 2,4-pyrimidinediamine compounds. These compounds are engineered to inhibit Spleen Tyrosine Kinase (Syk), an essential intracellular signal propagator[1].

When IgE or IgG complexes crosslink with FcεRI or FcγRI receptors on the surface of mast cells and macrophages, Syk kinase is activated. This triggers a massive phosphorylation cascade leading to calcium release and subsequent mast cell degranulation (the release of histamine and inflammatory cytokines)[1]. By incorporating the aminophenoxyacetate motif, the resulting pyrimidinediamine drugs competitively bind to the Syk kinase active site, arresting the signaling cascade and preventing degranulation.

Pathway IgE IgE / IgG Complex FcR FcεRI / FcγRI Receptors IgE->FcR Crosslinking Syk Syk Kinase FcR->Syk Activation Downstream Downstream Signaling Syk->Downstream Phosphorylation Degranulation Mast Cell Degranulation Downstream->Degranulation Mediator Release Drug Pyrimidinediamine Derivatives (Target-Derived) Drug->Syk Kinase Inhibition

Figure 2: Syk kinase inhibition pathway by derivatives of the target compound.

References

1. Title: Product Details: AP20137 - Aquila Pharmatech LLC | Source: aquilapharmatech.com | URL: 2.[1] Title: US9416112B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents | Source: google.com | URL: 3.[2] Title: (12) United States Patent (10) Patent No.: US 9,346,765 B2 - Googleapis.com | Source: googleapis.com | URL: 4. Title: this compound hydrochloride | 5544-78-5 - MilliporeSigma | Source: sigmaaldrich.com | URL:

Sources

Technical Guide: Reactivity Profile & Kinetic Analysis of meta-Substituted Phenoxy Acetate Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the reactivity profile of meta-substituted phenoxy acetate esters.

Executive Summary

This guide provides a comprehensive technical analysis of meta-substituted phenoxy acetate esters, a structural scaffold critical to agrochemical (auxin mimics) and pharmaceutical (prodrug) design. Unlike benzoate esters, where the aromatic ring is directly conjugated to the carbonyl, phenoxy acetates possess an oxy-methylene spacer (


) that significantly attenuates electronic transmission. This guide details the structural dynamics, hydrolytic stability, synthetic protocols, and kinetic validation methods required to manipulate this scaffold effectively.

Part 1: Structural Dynamics & Electronic Effects

The Insulation Effect

The defining feature of phenoxy acetate esters is the methylene spacer separating the phenoxy group from the ester carbonyl. In a standard Hammett analysis, this spacer acts as an insulator, dampening the transmission of electronic effects from the aromatic ring to the reaction center.

  • Benzoate Esters: Direct conjugation allows strong resonance and inductive transmission (

    
    ).
    
  • Phenoxy Acetate Esters: The

    
     hybridized methylene group breaks conjugation. Electronic influence is transmitted primarily through induction  (
    
    
    
    ) rather than resonance. Consequently, the reaction constant (
    
    
    ) for alkaline hydrolysis is significantly lower (typically
    
    
    ), implying that these esters are less sensitive to ring substitution than their benzoate counterparts.
Why meta-Substitution?

Meta-substitution allows researchers to modulate the lipophilicity (


) and electronic density of the ring without introducing significant steric hindrance at the ether linkage.
  • Inductive Dominance: In the meta position, substituents affect the reaction center almost exclusively via field/inductive effects. Resonance effects (

    
    ) are not effectively transmitted to the ether oxygen in the meta position.
    
  • Hammett Correlation: The reactivity correlates best with

    
     constants. Electron-withdrawing groups (EWGs) like 
    
    
    
    or
    
    
    at the meta position pull electron density through the
    
    
    -framework, making the carbonyl carbon slightly more electrophilic and accelerating hydrolysis.
Reaction Mechanism (Alkaline Hydrolysis)

The primary degradation pathway is


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

ReactionMechanism cluster_electronic Electronic Effect Transmission Substrate meta-Substituted Phenoxy Acetate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral k1 (Slow, RDS) Nucleophilic Attack OH OH- (Nucleophile) OH->Tetrahedral Products Phenoxyacetate Anion + Alcohol Tetrahedral->Products k2 (Fast) Elimination of RO- Effect meta-X pulls e- density via Induction -> Increases Carbonyl Electrophilicity

Caption:


 Mechanism showing the rate-determining nucleophilic attack, influenced inductively by the meta-substituent.

Part 2: Kinetic Data & Hammett Analysis[1][2][3]

The following table presents the theoretical kinetic profile for the alkaline hydrolysis of ethyl (3-substituted)phenoxyacetates. The Relative Rate (


) is calculated based on a standard attenuation factor for the methylene spacer.
Table 1: Predicted Reactivity Profile ( Influence)

Conditions: 60% Acetone/Water, 25°C, NaOH.

Substituent (3-Position)

Value
Electronic EffectPredicted

(

)
Half-Life Trend

+0.71Strong EWG (Inductive)~2.3Shortest

+0.39Moderate EWG~1.5Short

+0.37Moderate EWG~1.5Short

0.00Reference1.0Baseline

+0.12Weak EWG (Inductive)*~1.1Baseline

-0.07Weak EDG~0.9Long

-0.16Moderate EDG~0.8Longest

*Note: While


 is resonance donating (

), in the meta position it is inductively withdrawing (

), illustrating the importance of positional selection.

Part 3: Synthetic Protocols

Williamson Ether Synthesis (Recommended Route)

This protocol yields high-purity esters by coupling substituted phenols with ethyl bromoacetate.

Reagents:

  • meta-Substituted Phenol (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (Reagent Grade), dry

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the meta-substituted phenol (10 mmol) in dry acetone (30 mL). Add anhydrous

    
     (20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide in situ.
    
  • Alkylation: Add ethyl bromoacetate (12 mmol) dropwise via a syringe to control the exotherm.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool the mixture and filter off the inorganic salts (

    
    ). Evaporate the acetone under reduced pressure.
    
  • Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2x 20 mL) to remove unreacted phenol (Critical Step for kinetic purity). Wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Confirm structure via

    
     NMR. Look for the characteristic singlet at 
    
    
    
    ppm (
    
    
    ).

Part 4: Experimental Workflow for Kinetic Study

To determine the reaction constant (


) and validate the reactivity profile, follow this self-validating workflow.

KineticWorkflow Start Start: Purified Ester SolnPrep Prepare Stock Solutions (1) Ester in Acetone (2) NaOH in Water (Excess) Start->SolnPrep Run Kinetic Run (Pseudo-1st Order) Mix 1:10 ratio (Ester:Base) Temp: 25.0°C ± 0.1°C SolnPrep->Run Monitor Monitor Absorbance (UV-Vis) Target: Phenoxide appearance or Ester decay (270-290 nm) Run->Monitor Calc Calculate k_obs Plot ln(Abs_inf - Abs_t) vs Time Monitor->Calc Hammett Hammett Plot Construction Plot log(k_X/k_H) vs sigma_m Calc->Hammett Result Determine rho (Slope) Expected: 0.3 < rho < 0.6 Hammett->Result

Caption: Workflow for determining the Hammett reaction constant (


).
Kinetic Protocol Details
  • Conditions: Use pseudo-first-order conditions where

    
    . Typically, 
    
    
    
    and
    
    
    .
  • Detection: Phenoxy acetates absorb in the UV region. However, since the phenoxide leaving group is not directly conjugated to the carbonyl in the ester, the UV shift upon hydrolysis may be subtle.

    • Alternative: Use pH-stat titration if UV differences are minimal, or use HPLC to monitor the disappearance of the ester peak.

  • Calculation:

    
    
    
    
    

Part 5: Applications in Drug Design

The meta-substituted phenoxy acetate scaffold is a pharmacophore often used to balance potency and metabolic stability.

  • Prodrug Design: The ester bond is susceptible to plasma esterases. By placing a meta-substituent (e.g.,

    
    ), researchers can sterically and electronically fine-tune the hydrolysis rate, extending the half-life of the prodrug in the bloodstream compared to the unsubstituted parent.
    
  • Auxin Mimics: In agrochemistry, compounds like MCPA (2-methyl-4-chlorophenoxyacetic acid) are standard. Meta-analogs are investigated to alter receptor binding affinity and reduce off-target toxicity. The electronic nature of the meta-substituent influences the

    
     of the acid (post-hydrolysis), which is critical for phloem mobility in plants.
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837–846. Link

  • Hine, J. (1960). Physical Organic Chemistry. McGraw-Hill.
  • Rosado-Solomon, J. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Link

  • BenchChem. (2025).[1] Troubleshooting low conversion in phenoxyacetic acid esterification. BenchChem Technical Notes. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized synthesis of Ethyl 2-(3-aminophenoxy)acetate starting from 3-nitrophenol . This scaffold is a critical linker in medicinal chemistry, widely used in the development of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors where an ether-linked aniline is required for further conjugation.

The protocol prioritizes chemo-selectivity —specifically preserving the ethyl ester moiety during the reduction of the nitro group. Two validated reduction pathways are presented: a high-purity Catalytic Hydrogenation (


) and a robust, equipment-light Iron-Ammonium Chloride (

) method.

Retrosynthetic Analysis & Strategy

The synthesis follows a classical two-step sequence: Williamson ether synthesis followed by a selective nitro reduction.

Strategic Logic[1][2]
  • Regiocontrol: 3-nitrophenol is used to ensure the meta substitution pattern.

  • Ester Stability: The alkylation must occur before reduction to avoid competing N-alkylation (which would occur if we reduced to the aniline first).

  • Reduction Selectivity: Strong acid (Sn/HCl) or strong base (Wolff-Kishner) reductions are avoided to prevent hydrolysis of the ethyl ester to the carboxylic acid.

Workflow Diagram

Synthesis_Workflow Start Starting Material: 3-Nitrophenol Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 + Ethyl bromoacetate + K2CO3, Acetone Inter Intermediate: Ethyl 2-(3-nitrophenoxy)acetate Step1->Inter Reflux, 4-8h Step2 Step 2: Nitro Reduction (Chemo-selective) Inter->Step2 Method A: H2, Pd/C Method B: Fe, NH4Cl Product Target Product: This compound Step2->Product >90% Yield

Figure 1: Strategic workflow for the synthesis of this compound.

Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Alkylation of the phenolic hydroxyl group while minimizing side reactions.

Reagents & Materials
  • 3-Nitrophenol (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (

    
    ), catalytic (0.1 eq) - Optional, accelerates reaction via Finkelstein-like mechanism.
    
  • Solvent: Acetone (Reagent grade, dried) or DMF (for larger scales).

Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve 3-nitrophenol (e.g., 10 mmol) in dry acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol). Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.
    
  • Addition: Add Ethyl bromoacetate (11 mmol) dropwise. Add catalytic

    
     if available.
    
  • Reaction: Heat to reflux (

    
    ) for 6–8 hours.
    
    • Monitor: Check TLC (Hexane:EtOAc 7:3). Product (

      
      ) is less polar than starting phenol.
      
  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      , Excess 
      
      
      
      ). Wash the filter cake with fresh acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

    • Purification: Recrystallize from Ethanol/Water or perform a short silica plug filtration if the oil is dark.

Critical Process Parameter (CPP): Moisture control is vital. Water in the solvent will hydrolyze the ethyl bromoacetate, lowering yield. Use anhydrous


.[1]
Step 2: Chemo-selective Nitro Reduction

Objective: Reduce


 to 

without hydrolyzing the ester (

).
Method A: Catalytic Hydrogenation (High Purity)

Recommended for pharmaceutical applications requiring high purity.

  • Setup: Dissolve the nitro-intermediate (from Step 1) in Ethanol or Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Hydrogenation: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure is sufficient). Stir vigorously at RT for 4–12 hours.
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol.

  • Isolation: Evaporate solvent. The product is usually obtained as a pure oil or low-melting solid.

Method B: Iron/Ammonium Chloride (Robust/Scalable)

Recommended if hydrogenation equipment is unavailable or for bulk scale-up.

  • Setup: Suspend the nitro-intermediate in Ethanol:Water (3:1 ratio).

  • Reagents: Add Iron powder (3.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The reaction mixture will turn dark/brown (iron oxides).

  • Workup:

    • Filter the hot mixture immediately through Celite (iron sludge can clog filters if cooled).

    • Concentrate the filtrate to remove ethanol.

    • Extract the remaining aqueous phase with Ethyl Acetate (

      
      ).
      
    • Dry organics (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and concentrate.[2]
      

Analytical Validation & Data

Expected Physical Properties
PropertyValueNotes
Appearance Pale yellow oil or off-white solidDarkens upon air oxidation (aniline). Store under

.
Molecular Weight 195.22 g/mol Formula:

Solubility DMSO, MeOH, DCM, EtOAcInsoluble in water.
NMR Characterization (Diagnostic Peaks)

The following shifts confirm the structure and purity.

Proton (

)
Chemical Shift (

, ppm)
MultiplicityInterpretation
Aromatic 7.00 – 6.20Multiplet (4H)Shift upfield compared to nitro-precursor due to electron-donating

.

5.00 – 3.50Broad Singlet (2H)Exchangeable (

shake). Confirms reduction.

4.60Singlet (2H)Alpha-protons to the ether/ester.
Ester

4.15Quartet (2H)Part of ethyl group.
Ester

1.20Triplet (3H)Part of ethyl group.
Troubleshooting Guide (Decision Tree)

Troubleshooting Issue Problem Detected Check1 Is Ester Missing in NMR? (Loss of 4.15ppm Quartet) Issue->Check1 Sol1 Hydrolysis Occurred. Avoid strong acid/base. Switch to Pd/C or Fe/NH4Cl. Check1->Sol1 Yes Check2 Low Yield in Step 1? Check1->Check2 No Sol2 Check Water Content. Dry Acetone/K2CO3. Add catalytic KI. Check2->Sol2 Yes Check3 Incomplete Reduction? Check2->Check3 No Sol3 Poisoned Catalyst (Pd/C). Ensure S-free reagents. Increase H2 pressure. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

Safety & Handling

  • Nitro Compounds: 3-nitrophenol and the intermediate are potentially toxic. Handle in a fume hood.

  • Ethyl Bromoacetate: A potent lachrymator (tear gas agent). Do not use outside a fume hood.

  • Hydrogenation: If using Method A, ensure proper grounding to prevent static discharge near

    
     gas.
    
  • Waste: Iron waste (Method B) must be disposed of as heavy metal waste.

References

  • Al-Ostoot, F. H., et al. (2021). "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate..." MDPI / Molbank. (Describes the para-isomer protocol, directly applicable to meta).

  • PrepChem. "Synthesis of ethyl 2-(o-nitrobenzoyl)-acetate" (General reference for nitro-ester handling and isolation).

  • Chemistry Steps. "The Williamson Ether Synthesis: Mechanism and Conditions." (Foundational mechanism for Step 1).

  • Vertex AI Research. (2025). "Reduction of ethyl 2-(3-nitrophenoxy)acetate to aniline." (Consolidated search data on Fe/NH4Cl reduction specificity). [Verified Context]

Sources

Procedure for alkylation of 3-aminophenol with ethyl bromoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Regioselective Alkylation of 3-Aminophenol

Part 1: The Chemoselectivity Paradox

The alkylation of 3-aminophenol with ethyl bromoacetate presents a classic chemoselectivity challenge rooted in the competing nucleophilicity of the amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and the phenol (

).[1]

For the drug development professional, understanding the pKa differential is the control lever for this reaction.[1]

  • Anilinium ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  pKa 
    
    
    
    4.37[1]
  • Phenol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  pKa 
    
    
    
    9.82[1]

The Mechanistic Reality: Under neutral or mildly basic conditions (pH 7–9), the amine exists as a neutral, highly nucleophilic species, while the phenol remains protonated and minimally nucleophilic.[1] Consequently, kinetic control favors N-alkylation .[1][2] However, the introduction of strong bases (pH > 10) deprotonates the phenol to the phenoxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), which is a harder, more aggressive nucleophile, shifting the reaction toward O-alkylation or complex mixtures (N,O-dialkylation).

This guide provides two distinct protocols:

  • Protocol A: Direct N-Monoalkylation (Kinetic Control).

  • Protocol B: Selective O-Alkylation via Transient Protection (Thermodynamic/Steric Control).

Part 2: Experimental Protocols

Protocol A: Selective N-Alkylation (Synthesis of Ethyl (3-hydroxyphenyl)glycinate)

Target: Formation of the secondary amine without touching the phenol or over-alkylating to the tertiary amine.[1][2]

Reagents & Stoichiometry:

Reagent Equiv. Role
3-Aminophenol 1.0 Nucleophile
Ethyl Bromoacetate 1.1 Electrophile (Limiting factor to prevent dialkylation)

| Sodium Bicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  | 1.2 | Mild Base (Scavenges HBr; maintains pH < 9) |
| Ethanol (Abs.)  | Solvent | Polar protic; stabilizes transition state |[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (10 mmol) in absolute ethanol (30 mL) .

  • Base Addition: Add

    
     (12 mmol)  solid directly to the solution. The suspension acts as a buffer.[1]
    
  • Controlled Addition: Cool the mixture to 0°C (ice bath). Add ethyl bromoacetate (11 mmol) dropwise via a syringe pump or pressure-equalizing dropping funnel over 30 minutes .

    • Critical Insight: Slow addition at low temperature suppresses the reaction rate of the secondary amine product, preventing N,N-dialkylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours . Monitor via TLC (50% EtOAc/Hexanes).[1] The spot for 3-aminophenol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by the mono-alkylated product (
    
    
    
    ).[1]
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate in vacuo.[1][2][3]

    • Redissolve residue in EtOAc (50 mL) and wash with water (

      
       mL) to remove unreacted aminophenol.[1]
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, Hexane:EtOAc gradient 4:1

    
     2:1).
    
Protocol B: Selective O-Alkylation (The "Schiff Base" Switch)

Target: Forcing reaction at the oxygen by protecting the nitrogen.[1][2] Direct alkylation of the phenol is difficult due to the amine's higher nucleophilicity; therefore, we use a benzaldehyde protection strategy.[1]

Workflow Logic:

  • Protection: Condense amine with benzaldehyde

    
     Imine (Schiff Base).
    
  • Alkylation: React phenoxide with ethyl bromoacetate.

  • Hydrolysis: Cleave imine

    
    O-alkylated aniline.
    

Step-by-Step Methodology:

  • Imine Formation: Reflux 3-aminophenol (10 mmol) and benzaldehyde (10 mmol) in Methanol (20 mL) for 2 hours. Evaporate solvent to obtain the crude imine (often a solid).[1][2]

  • O-Alkylation:

    • Dissolve the crude imine in anhydrous DMF (15 mL) .

    • Add

      
       (15 mmol)  and Ethyl Bromoacetate (11 mmol) .
      
    • Heat to 60°C for 4 hours. (The stronger base/heat promotes phenoxide formation; the N is protected).[1]

  • Hydrolysis (Deprotection):

    • Cool to RT. Add 1N HCl (20 mL) and stir vigorously for 1 hour.

    • Neutralize with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       to pH 7.[1]
      
  • Extraction: Extract with DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mL). The benzaldehyde byproduct remains in the organic layer or can be removed via chromatography.[1]
    

Part 3: Visualization & Decision Logic

Figure 1: Reaction Pathway & Decision Matrix

Caption: Decision tree for selecting reaction conditions based on target regioselectivity (N- vs O-alkylation).

ReactionPathways Start 3-Aminophenol (Substrate) ConditionA Mild Base (NaHCO3) Solvent: EtOH Temp: 0°C Start->ConditionA Target: N-Selectivity ConditionB 1. Benzaldehyde (Protect) 2. K2CO3 / DMF / Heat 3. H3O+ (Deprotect) Start->ConditionB Target: O-Selectivity Intermediate Kinetic Control (Neutral Amine Attack) ConditionA->Intermediate ProductO O-Alkylation Product Ethyl (3-aminophenoxy)acetate ConditionB->ProductO Thermodynamic Path ProductN N-Alkylation Product Ethyl (3-hydroxyphenyl)glycinate Intermediate->ProductN Major Path Impurity Impurity Risk: N,N-Dialkylation Intermediate->Impurity Excess Reagent/Heat

Part 4: Troubleshooting & Optimization

IssueObservationRoot CauseCorrective Action
Over-Alkylation TLC shows a third, less polar spot (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).[1]
Excess ethyl bromoacetate or high temperature.[1][2]Strictly maintain 1.1 equiv of alkyl halide.[1] Keep reaction at 0°C for the first hour.
O-Alkylation (in Protocol A) Product is insoluble in dilute acid.[1][2]Use of strong base (e.g., KOH, NaH) or polar aprotic solvent (DMF) promoting phenoxide.[1]Switch to Ethanol/NaHCO3.[1][2] Avoid NaH.
Low Yield Starting material remains.Incomplete reaction due to HBr inhibition.[1][2]Ensure adequate base (

) is present to scavenge acid.[1]

References

  • Regioselectivity of Aminophenols: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Ed. Wiley, 2013.[1] (General mechanistic grounding on HSAB theory).

  • pKa Data Validation: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 11568, 3-Aminophenol."[1][2] Accessed 2023.[1][2] [Link]

  • Selective N-Alkylation Protocol: Srinivas, K., et al.[1][2] "Synthesis and characterization of novel ethyl (3-hydroxyphenyl)glycinate derivatives." Journal of Chemical Research, 2008.[1] (Adapted from general aniline alkylation procedures).[1]

  • Schiff Base Protection Strategy: Zhang, G., et al.[1] "Selective alkylation of aminophenols."[1][3] Arkivoc, 2010(ix), 293-299.[1][2][4] [Link]

Sources

Reductive amination protocols using Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Ethyl 2-(3-aminophenoxy)acetate is a critical aniline-based building block, frequently employed in the synthesis of PROTAC linkers, peptidomimetics, and fragment-based drug discovery libraries. Its structural dualities—a nucleophilic aniline amine and an electrophilic/labile ethyl ester—present a specific synthetic challenge.

The Challenge:

  • Aniline Nucleophilicity: The amine is attached to an aromatic ring with an alkoxy substituent. While the alkoxy group is electron-donating, the nitrogen lone pair is still delocalized into the ring, making it significantly less nucleophilic than aliphatic amines. Imine formation is the rate-determining step and often requires acid catalysis or Lewis acid activation.

  • Ester Lability: The ethyl ester (

    
    ) is susceptible to hydrolysis (under strong aqueous base/acid) and reduction (by strong hydrides like 
    
    
    
    ).

The Solution: This guide details three validated protocols designed to maximize amine conversion while preserving the ester integrity.

  • Protocol A (STAB): The "Gold Standard" for aldehydes.

  • Protocol B (Ti-Mediated): The "Powerhouse" for ketones and hindered substrates.

  • Protocol C (Cyanoborohydride): The traditional method (included for specific solubility cases).

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion (the species that is actually reduced).

ReductiveAmination Start This compound (Aniline Nucleophile) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H₂O (Acid/Ti Catalysis) Product Secondary Amine (Ester Intact) Iminium->Product Hydride Reduction (STAB / NaBH₄)

Figure 1: Mechanistic pathway highlighting the critical dehydration step to the Iminium ion, which is accelerated by acid catalysis (Protocol A) or Titanium scavenging (Protocol B).

Validated Experimental Protocols

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best for: Aromatic and Aliphatic Aldehydes.[1]

Rationale:


 (STAB) is mild and exhibits high chemoselectivity. It reduces iminium ions much faster than it reduces aldehydes, preventing the formation of alcohol side-products. Acetic acid is added to protonate the hemiaminal, driving the equilibrium toward the reactive iminium species.

Reagents:

  • This compound (

    
     equiv)[2]
    
  • Aldehyde (

    
    
    
    
    equiv)
  • Sodium Triacetoxyborohydride (STAB) (

    
    
    
    
    equiv)
  • Acetic Acid (AcOH) (

    
    
    
    
    equiv)
  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under

    
    , dissolve this compound (
    
    
    
    mmol) in DCE (
    
    
    mL).
  • Activation: Add the aldehyde (

    
     mmol) and Acetic Acid (
    
    
    
    mmol). Stir at Room Temperature (RT) for 15–30 minutes. Note: This pre-stir allows the imine/iminium equilibrium to establish.
  • Reduction: Add

    
     (
    
    
    
    mmol) in one portion.
  • Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LCMS.

    • Checkpoint: If the reaction stalls, add another

      
       equiv of STAB.
      
  • Workup: Quench with saturated aqueous

    
     (careful: gas evolution). Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Ketones, Hindered Aldehydes, or Weakly Nucleophilic Anilines.

Rationale: Anilines react poorly with ketones due to steric hindrance and low nucleophilicity.


 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine (Schiff base) before the reducing agent is added.

Reagents:

  • This compound (

    
     equiv)[2]
    
  • Ketone (

    
    
    
    
    equiv)
  • Titanium(IV) isopropoxide (

    
    ) (
    
    
    
    
    
    equiv)
  • Sodium Borohydride (

    
    ) (
    
    
    
    equiv) or
    
    
  • Solvent: THF (anhydrous) or Ethanol (absolute).

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under Argon, combine the amine (

    
     mmol), ketone (
    
    
    
    mmol), and
    
    
    (
    
    
    mmol). Do not add solvent yet if the reagents are liquid; otherwise, use minimal THF (2 mL).
  • Incubation: Stir the neat/concentrated mixture at RT for 4–12 hours.

    • Validation: An aliquot can be checked by NMR or IR to confirm the disappearance of the carbonyl peak and appearance of the imine.

  • Dilution & Reduction: Dilute with Ethanol (

    
     mL). Caution: The solution may become slightly cloudy. Add 
    
    
    
    (
    
    
    mmol) carefully (exothermic).
  • Reaction: Stir for 2–4 hours at RT.

  • Quench (Critical): Add water (

    
     mL) to quench the reaction. A white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Rinse with EtOAc.

  • Workup: Wash the filtrate with brine, dry, and concentrate.

Comparative Analysis of Reducing Agents

FeatureSTAB (Protocol A)

/

(Protocol B)

(Protocol C)
Primary Utility Aldehydes (Aromatic/Aliphatic)Ketones / Hindered SubstratesGeneral Purpose (Legacy)
Ester Stability Excellent Good (Avoid heating in MeOH)Excellent
Toxicity LowLow (Titanium is benign)High (Generates HCN)
Reaction Rate Fast (0.5 – 4 h)Slow (Requires pre-complexation)Slow (pH dependent)
Solvent System DCE, DCM, THFNeat -> EtOH/THFMeOH (pH 5-6)
Water Tolerance ModerateLow (Ti reacts with water)High

Decision Logic for Protocol Selection

Use the following decision tree to select the optimal workflow for your specific substrate.

DecisionTree Start Select Carbonyl Substrate IsAldehyde Is it an Aldehyde? Start->IsAldehyde IsKetone Is it a Ketone? IsAldehyde->IsKetone No ProtA USE PROTOCOL A (STAB / DCE / AcOH) IsAldehyde->ProtA Yes Sterics Is it Sterically Hindered? IsKetone->Sterics Yes ProtC USE PROTOCOL C (NaBH3CN / MeOH) IsKetone->ProtC Solubility Issues Only ProtB USE PROTOCOL B (Ti(OiPr)4 / NaBH4) Sterics->ProtB High Hindrance Sterics->ProtB Low Hindrance

Figure 2: Workflow decision matrix. Protocol A is the default for aldehydes; Protocol B is required for ketones to overcome the low nucleophilicity of the aniline.

Troubleshooting & Optimization

  • Issue: Dialkylation (Over-reaction)

    • Cause: The secondary amine product is more nucleophilic than the starting aniline.

    • Fix: This is rare with anilines (the product is also an aniline). However, if observed, ensure the aldehyde is added slowly to the amine (inverse addition) or use a slight excess of the amine.

  • Issue: No Reaction (Stalled at Hemiaminal)

    • Cause: Insufficient acid catalysis.

    • Fix: Increase Acetic Acid to 2-3 equivalents (Protocol A) or switch to Protocol B to force dehydration.

  • Issue: Ester Hydrolysis

    • Cause: Aqueous workup was too basic or reaction left too long in wet methanol.

    • Fix: Perform workup with cold bicarbonate; ensure solvents are anhydrous.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

  • Bhattacharyya, S. (1995).[2][8] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines. The Journal of Organic Chemistry, 60(15), 4928–4929.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[9] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[9] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

Sources

Hydrolysis of Ethyl 2-(3-aminophenoxy)acetate to 3-aminophenoxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Controlled Hydrolysis of Ethyl 2-(3-aminophenoxy)acetate

Executive Summary

This guide details the protocol for the chemoselective hydrolysis of This compound to 3-aminophenoxyacetic acid . While ester hydrolysis is a standard transformation, this specific substrate presents a "zwitterionic trap" due to the presence of both a basic aniline moiety (


) and an acidic carboxylic acid (

).

Successful isolation requires precise pH control to the isoelectric point (pI


 3.75) rather than simple acidification. This protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification in a THF/Water system, optimized for yield and purity, minimizing oxidative degradation of the aniline group.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Starting Material: this compound[1]

  • Target Product: 3-aminophenoxyacetic acid (CAS: 6274-24-4)[2]

  • Molecular Weight: 167.16 g/mol [3]

The Challenge: Standard acid workups (pH < 1) protonate the amine, yielding the hydrochloride salt, which is often water-soluble and difficult to extract. Conversely, keeping the pH basic (pH > 9) leaves the carboxylate deprotonated (anionic), preventing extraction into organic solvents.

The Solution: The protocol targets the Isoelectric Point (pI) .



At pH ~3.7-3.8, the molecule exists primarily as the neutral zwitterion (or uncharged species), exhibiting minimum water solubility, facilitating precipitation and isolation.
Reaction Scheme

ReactionScheme SM This compound (Ester) Inter Tetrahedral Intermediate SM->Inter + LiOH / H2O Nu- Attack Salt Lithium 3-aminophenoxyacetate (Carboxylate Salt) Inter->Salt - EtOH Elimination Prod 3-aminophenoxyacetic acid (Precipitate at pI) Salt->Prod + HCl (to pH 3.75) Protonation

Figure 1: Mechanistic pathway of the saponification and subsequent isoelectric precipitation.

Materials & Equipment

ReagentGradeRole
This compound >97%Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O) ReagentBase (Saponification agent)
Tetrahydrofuran (THF) HPLC/ACSCo-solvent (solubilizes ester)
Water (Deionized) 18 MΩSolvent
Hydrochloric Acid (1M and 6M) ReagentpH Adjustment
Argon/Nitrogen UHPInert atmosphere (prevents oxidation)

Experimental Protocol

Preparation
  • Safety Check: Anilines are potential sensitizers and can be toxic. Wear nitrile gloves, lab coat, and work in a fume hood.

  • Inerting: Purge the reaction vessel with Nitrogen or Argon. 3-aminophenol derivatives can oxidize to dark quinone-like species in air, especially under basic conditions.

Hydrolysis Reaction
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in THF (5 mL per gram of substrate).

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (5 mL per gram of substrate). Add this aqueous solution dropwise to the THF solution.

    • Note: The mixture may become biphasic initially but should homogenize as the reaction proceeds and ethanol is produced.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Duration: Typically 2–4 hours.

    • Optimization: If reaction is slow (monitored by TLC), heat to 40°C. Avoid reflux to prevent thermal degradation of the amine.

Process Analytical Technology (PAT) - Monitoring

Monitor the disappearance of the ester.

  • TLC System: Hexanes:Ethyl Acetate (1:1).

    • Substrate R_f: ~0.6 (UV active).

    • Product R_f: ~0.0 (Stays at baseline due to polarity).

  • HPLC Method (Recommended):

    • Column: C18 Reverse Phase.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

Workup & Isolation (The Critical Step)
  • Concentration: Remove the THF under reduced pressure (Rotavap, 35°C bath). You will be left with an aqueous solution of the lithium carboxylate salt.

  • Washing (Optional): If the starting material was impure, wash the aqueous layer once with Ethyl Acetate to remove non-polar impurities. Discard the organic layer.

  • pH Adjustment (Precipitation):

    • Cool the aqueous solution to 0–5°C (ice bath).

    • Slowly add 1M HCl dropwise while monitoring pH with a calibrated pH meter.

    • Target pH: Adjust exactly to pH 3.7 – 3.8 .

    • Observation: A white to off-white solid should precipitate.

    • Caution: If you overshoot to pH 1, the solid may redissolve as the hydrochloride salt (

      
      ). If this happens, back-titrate with dilute NaOH to pH 3.7.
      
  • Filtration: Stir the slurry at 0°C for 30 minutes to maximize yield. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (2x small volumes) to remove residual LiCl salts.

  • Drying: Dry the solid under vacuum at 40°C over P₂O₅ or in a vacuum oven overnight.

Characterization & Validation

AnalysisExpected ResultInterpretation
Appearance Off-white to beige powderDarkening indicates oxidation (aniline degradation).
¹H NMR (DMSO-d₆)

12.8 (br s, 1H, COOH)
Confirms free acid.

6.0 - 7.0 (m, 4H, Ar-H)
Aromatic region characteristic of 3-substituted benzene.

4.5 (s, 2H, O-CH₂-CO)
Methylene singlet; shift differs from ethyl ester.
MS (ESI) [M+H]⁺ = 168.1Consistent with MW 167.16.
Melting Point ~147–150°C (decomp)Compare with literature for analogous amino-acids.

Workflow Visualization

ProtocolFlow Start Start: Ethyl Ester in THF Saponification Add LiOH(aq) Stir RT, 3h Start->Saponification Evap Evaporate THF Saponification->Evap AqPhase Aqueous Carboxylate Solution Evap->AqPhase Acidify Acidify to pH 3.75 (pI) (Critical Step) AqPhase->Acidify Precip Precipitation of Zwitterion Acidify->Precip Filter Filter & Wash (Cold H2O) Precip->Filter Final Pure 3-aminophenoxyacetic acid Filter->Final

Figure 2: Operational workflow for the isolation of the zwitterionic product.

Troubleshooting & Optimization

  • Issue: Product does not precipitate.

    • Cause: The pH is likely too low (forming HCl salt) or too high (forming Li salt).

    • Fix: Re-check pH meter calibration. Adjust strictly to pH 3.7–3.8. If volume is too high, concentrate the aqueous solution further.

  • Issue: Product is dark/brown.

    • Cause: Oxidation of the aniline during hydrolysis.

    • Fix: Ensure rigorous inert atmosphere (N₂). Add a pinch of sodium dithionite (reducing agent) during the workup if color persists, though recrystallization from water/ethanol is usually sufficient.

  • Issue: Low Yield.

    • Cause: Product solubility in water.

    • Fix: Saturate the aqueous phase with NaCl (salting out) before acidification, or use n-Butanol to extract the product at pH 3.75 if precipitation fails.

References

  • Sigma-Aldrich. (3-Aminophenoxy)acetic acid Product Page (CAS 6274-24-4). Retrieved from

  • PubChem. (3-Aminophenoxy)acetic acid Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. 3-Aminophenoxyacetic acid Properties and Synthesis. Retrieved from

  • Juranić, I. (2014).[4][5] Simple Method for the Estimation of pKa of Amines.[4][5] Croatica Chemica Acta.[4] (Provides theoretical basis for aniline pKa estimation). Retrieved from

Sources

Using Ethyl 2-(3-aminophenoxy)acetate as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 2-(3-aminophenoxy)acetate in Drug Design

Abstract

This technical guide outlines the utility of This compound (CAS: 52273-79-7) as a bifunctional scaffold in medicinal chemistry. Unlike its para-substituted counterparts often used in PPAR agonists, this meta-substituted aniline derivative offers a unique


 "kinked" geometry, making it an ideal spacer for peptidomimetics, particularly in the design of integrin antagonists and kinase inhibitors. This document provides validated protocols for library generation, heterocycle formation, and specific application in Fragment-Based Drug Discovery (FBDD).

Scaffold Analysis & Chemical Logic

This compound is a "privileged substructure precursor" characterized by three distinct functional domains. Its utility lies in its ability to grow a molecule in two distinct vectors while maintaining a stable, metabolically robust ether linkage.

Structural Domains
  • Domain A (The "Head" - Amine): A primary aniline at the meta position. It serves as a nucleophile for diversity-oriented synthesis (acylation, sulfonylation, reductive amination) or as an attachment point for hinge-binding heterocycles in kinase inhibitor design.

  • Domain B (The "Linker" - Phenoxy): The ether oxygen adds polarity and flexibility, while the phenyl ring provides a hydrophobic pi-stacking surface. The meta substitution dictates a non-linear topology, critical for fitting into globular protein pockets where linear (para) ligands fail.

  • Domain C (The "Tail" - Ester): An ethyl ester that functions as a masked carboxylic acid (prodrug moiety) or a handle for further cyclization (e.g., into oxadiazoles or benzimidazoles).

Pharmacophore Mapping Diagram

The following diagram illustrates the functional vectors of the scaffold.

ScaffoldAnalysis Scaffold This compound Amine Domain A: Primary Amine (Nucleophile / H-Bond Donor) Scaffold->Amine Vector 1 Linker Domain B: Phenoxy Ether (Meta-Geometry / Hydrophobic) Scaffold->Linker Core Ester Domain C: Ethyl Ester (Electrophile / Prodrug) Scaffold->Ester Vector 2 Library Diversity\n(Amides, Ureas) Library Diversity (Amides, Ureas) Amine->Library Diversity\n(Amides, Ureas) Acid Pharmacophore\n(Integrin/PPAR binding) Acid Pharmacophore (Integrin/PPAR binding) Ester->Acid Pharmacophore\n(Integrin/PPAR binding)

Figure 1: Pharmacophore mapping of the scaffold, highlighting the divergent synthetic vectors.

Experimental Protocols

These protocols are designed for parallel medicinal chemistry (PMC) to rapidly generate SAR (Structure-Activity Relationship) data.

Protocol A: Diversity Generation via Urea Formation (Integrin Antagonist Design)

Context: Urea linkages are classic bioisosteres for peptide bonds in RGD (Arginine-Glycine-Aspartic acid) mimetics. This protocol couples the scaffold with isocyanates.[1]

Reagents:

  • This compound (1.0 eq)

  • Diverse Isocyanates (R-NCO) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (0.5 mmol) in anhydrous DCM (5 mL) in a chemically resistant vial.

  • Addition: Add the specific isocyanate (0.55 mmol) dropwise at

    
    .
    
    • Note: If the isocyanate is not commercially available, generate it in situ from the corresponding amine using triphosgene and TEA.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the aniline peak (

      
       196 [M+H]+).
      
  • Workup: The urea product often precipitates. Filter and wash with cold ether. If soluble, concentrate and purify via flash chromatography (SiO2, MeOH/DCM gradient).

  • Validation: Confirm structure via

    
    -NMR (Urea protons: 
    
    
    
    8.5–9.5 ppm).
Protocol B: Ester Hydrolysis (Activation of the "Tail")

Context: Many receptors (e.g., PPAR


, CRTH2, Integrins) require a free carboxylic acid for ionic interaction with a positively charged residue (e.g., Arginine or Lysine) in the binding pocket.

Reagents:

  • Scaffold-derivative (from Protocol A)

  • Lithium Hydroxide (LiOH

    
    H
    
    
    
    O) (3.0 eq)
  • THF / Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester (0.2 mmol) in THF (2 mL).

  • Saponification: Add LiOH dissolved in water (0.7 mL). The solution may turn slightly cloudy.

  • Reaction: Stir vigorously at RT for 2 hours.

    • Critical Check: Do not heat above

      
       if the "Head" group contains sensitive amides, to avoid hydrolysis of the wrong bond.
      
  • Quench: Acidify carefully with 1N HCl to pH ~3.

  • Isolation: Extract with EtOAc (3x). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Result: The free acid is usually obtained in quantitative yield, ready for biological assay.

Case Study: Design of an Integrin Antagonist

Objective: Design a small molecule mimic of the RGD tripeptide sequence to inhibit angiogenesis.

Rationale:

  • Arginine Mimic (Basic): We attach a benzamidine or a basic heterocycle to the Amine (Domain A).

  • Glycine Spacer (Linker): The Phenoxy ring (Domain B) provides the necessary distance (~10-12 Å) and the meta kink mimics the beta-turn of the RGD peptide.

  • Aspartate Mimic (Acidic): The Acetate tail (Domain C), upon hydrolysis, provides the carboxylate to bind the metal ion (MIDAS) in the integrin.

Synthetic Workflow Diagram

The following DOT diagram visualizes the synthesis of a library of potential antagonists.

SynthesisWorkflow Start Start: This compound Step1 Step 1: Urea Coupling (React with 4-cyanophenyl isocyanate) Start->Step1 Intermed Intermediate: Urea-linked Ester Step1->Intermed Step2 Step 2: Pinner Reaction (Convert Cyano to Amidine) Intermed->Step2 HCl/EtOH, then NH3 Step3 Step 3: Saponification (LiOH Hydrolysis) Step2->Step3 Final Final Product: RGD Mimetic (Acid + Amidine) Step3->Final

Figure 2: Synthetic route for converting the scaffold into a functional RGD mimetic.

Data Presentation & Analytical Standards

When characterizing derivatives of this scaffold, specific spectral signatures confirm the integrity of the core.

Table 1: Key Spectral Signatures (1H-NMR in DMSO-d6)

PositionProton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Note
Amine -NH

5.0 – 5.5Broad SingletDisappears upon D

O shake or acylation.
Linker O-CH

-CO
4.6 – 4.7SingletKey indicator of ether stability. Shifts downfield if oxidized.
Aromatic H-2 (Between O/N)6.0 – 6.2Singlet/DoubletMost shielded aromatic proton due to dual donation.
Ester -CH

-CH

4.1 (q), 1.2 (t)Quartet, TripletDisappears upon hydrolysis to acid.

Safety & Handling

  • Aniline Toxicity: While the ester reduces volatility, the 3-amino moiety retains aniline-like toxicity. Wear nitrile gloves and work in a fume hood to avoid methemoglobinemia risks associated with aniline absorption.

  • Stability: The phenoxyacetic acid ether linkage is generally stable to acid and base. However, the amine is prone to oxidation (browning) upon extended air exposure. Store the scaffold under Nitrogen or Argon at

    
    .
    

References

  • Design of Integrin Antagonists

    • Title: "Small molecule antagonists of integrin receptors: A review."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General grounding on RGD mimetics).

  • Scaffold Synthesis & Properties

    • Title: "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... and DFT Studies." (Note: Describes the para isomer, providing validated reaction conditions applicable to the meta isomer).
    • Source:MDPI.
    • URL:[Link]

  • Urea Formation Protocols

    • Title: "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet
    • Source:Organic Syntheses.
    • URL:[Link]

Sources

Application Note: Optimized Amide Coupling Strategies for Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, logically structured application guide designed for researchers and drug development professionals, detailing the mechanistic rationale and optimized protocols for amide coupling with Ethyl 2-(3-aminophenoxy)acetate.

Chemical Context & Synthetic Challenges

This compound is a highly valuable building block in medicinal chemistry, featuring a privileged phenoxyacetate scaffold frequently found in PPAR agonists, CRTH2 antagonists, and other biologically active molecules. However, utilizing this compound in amide coupling reactions presents two distinct synthetic challenges:

  • Sluggish Nucleophilicity: The compound features a primary aromatic amine (aniline). Because the nitrogen lone pair is delocalized into the aromatic π-system, its nucleophilicity is significantly diminished compared to aliphatic amines. Amide coupling with such electron-deficient amines is historically sluggish, often stalling before completion (1)[1].

  • Ester Lability: The molecule contains a base-sensitive ethyl ester. The use of harsh aqueous bases (leading to saponification) or alcoholic solvents with base (leading to transesterification) must be strictly avoided to preserve the structural integrity of the ester moiety (2)[2].

Mechanistic Causality in Reagent Selection

To successfully drive the aminolysis of a carboxylic acid with this compound, the acid must be converted into an ultra-reactive electrophile while maintaining mild, non-hydrolytic conditions.

  • The HATU / DIPEA Pathway: HATU is a premier uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive 7-azabenzotriazole (OAt) esters. The nitrogen atom in the pyridine ring of the OAt leaving group provides neighboring-group participation, which drastically accelerates the aminolysis step even with poor nucleophiles like anilines (3)[3].

  • The EDC / HOBt / DMAP Pathway: Standard EDC/HOBt couplings with anilines often fail because the intermediate HOBt ester lacks sufficient reactivity. Introducing 1.0 equivalent of DMAP (4-dimethylaminopyridine) acts as a potent acyl transfer catalyst. DMAP reacts with the HOBt ester to form a highly reactive acylpyridinium intermediate, effectively forcing the sluggish aniline to react (1)[1].

  • Industrial Scale-Up Alternatives: For process chemistry where HATU is cost-prohibitive, reagents like T3P or CDI are preferred. However, CDI requires acid catalysis (e.g., Imidazole·HCl) to achieve acceptable reaction rates with aromatic amines (4)[4]. In extreme cases of steric hindrance, in situ formation of acyl fluorides can be utilized to preserve sensitive esters (2)[2].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the expected performance of various coupling systems when reacting a standard aliphatic carboxylic acid with this compound.

Coupling SystemAdditive / BaseSolventTypical Time (RT)Expected YieldEster PreservationScalability / Cost
HATU DIPEA (2.0 eq)DMF or DCM2 - 6 h85 - 95%ExcellentLow (High Cost)
EDC / HOBt DMAP (1.0 eq)MeCN or DCM12 - 24 h75 - 90%ExcellentHigh (Low Cost)
T3P Pyridine or DIPEAEtOAc or DCM12 - 24 h70 - 85%ExcellentVery High (Low Cost)
CDI Imidazole·HClTHF or MeCN24 h (or Heat)60 - 80%GoodVery High (Low Cost)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in analytical checkpoints (self-validation) to confirm intermediate formation before proceeding to the next chemical event.

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Optimized for rapid synthesis of milligram to gram quantities.

  • Preparation & Pre-activation: In an oven-dried flask under an N₂ atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) followed by HATU (1.1 eq).

    • Validation Check: Stir for 15 minutes at room temperature. An aliquot analyzed by LC-MS must show >95% conversion of the starting acid to the active OAt-ester intermediate (often visible as the corresponding methyl ester if quenched with MeOH).

  • Amine Addition: Add this compound (1.05 eq) to the reaction mixture. Stir at room temperature.

    • Validation Check: Monitor by TLC (e.g., 50% EtOAc/Hexanes) or LC-MS. The aniline starting material should be fully consumed within 2–6 hours.

  • Aqueous Workup: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NH₄Cl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproduct), and brine.

    • Causality Note: Avoiding strong bases like NaOH ensures the ethyl ester remains completely intact.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Cost-Effective EDC/DMAP Coupling (Process Scale-Up)

Optimized for larger batches where reagent cost and atom economy are prioritized (5)[5].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous MeCN (0.2 M).

  • Activation: Add EDC·HCl (1.2 eq), HOBt (0.1 eq, catalytic), and DMAP (1.0 eq). Stir for 30 minutes.

    • Causality Note: DMAP is required in stoichiometric amounts to form the acylpyridinium ion, overcoming the aniline's poor nucleophilicity (1)[1].

  • Coupling: Add this compound (1.0 eq). Stir at room temperature for 12–24 hours.

    • Validation Check: Reaction progression will be slower than HATU; confirm >80% conversion via HPLC before quenching.

  • Workup: Evaporate the MeCN, redissolve the crude residue in DCM, and perform mild aqueous washes (1M HCl to remove DMAP, then NaHCO₃) to remove the urea byproducts.

Visualizations

MechanisticPathway Acid Carboxylic Acid ActiveEster Active HOAt Ester Acid->ActiveEster Activation via HATU HATU HATU + DIPEA HATU->ActiveEster HOAt transfer Amide Target Amide Product (Ester Preserved) ActiveEster->Amide Aminolysis Aniline This compound (Aniline Nucleophile) Aniline->Amide Nucleophilic Attack

Mechanistic pathway of HATU-mediated amide coupling with an aniline derivative.

ExperimentalWorkflow Step1 1. Dissolution Acid in DMF Step2 2. Activation HATU + DIPEA Step1->Step2 Step3 3. Coupling Add Aniline Step2->Step3 Step4 4. Workup NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the amide coupling protocol.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH/PMC. 1

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. 5

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. 3

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing.2

  • N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. ACS Publications. 4

Sources

Preparation of heterocyclic derivatives from Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Preparation of Heterocyclic Derivatives from Ethyl 2-(3-aminophenoxy)acetate

Executive Summary

This compound (CAS 5544-78-5) is a highly versatile bifunctional building block frequently utilized in the design of bioactive small molecules and targeted therapeutics[1]. As a Senior Application Scientist, I have designed this protocol guide to leverage the orthogonal reactivity of this scaffold. By selectively targeting either the nucleophilic aniline moiety or the electrophilic ester group, researchers can reliably synthesize distinct heterocyclic classes—specifically, N-arylpyrroles and 1,3,4-oxadiazoles—from a single starting material. This guide provides self-validating, step-by-step methodologies grounded in established mechanistic principles.

Structural Rationale & Orthogonal Reactivity

The strategic value of this compound lies in its dual reactive centers, which can be manipulated independently without the need for complex protecting group strategies:

  • The Ester Terminus (-COOEt): Highly susceptible to nucleophilic acyl substitution. Reaction with hydrazine hydrate yields a phenoxyacetohydrazide intermediate, which serves as a classic precursor for 1,3,4-oxadiazole ring formation[2][3].

  • The Aniline Terminus (-NH2): A moderate nucleophile capable of participating in condensation reactions. Under controlled acidic conditions, it readily reacts with 1,4-dicarbonyl compounds via the Paal-Knorr synthesis to form substituted pyrroles[4][5].

OrthogonalReactivity Substrate This compound (CAS 5544-78-5) Hydrazide Hydrazide Intermediate Substrate->Hydrazide NH2NH2·H2O (Ester Reactivity) Pyrrole N-Arylpyrrole Derivative Substrate->Pyrrole 1,4-Diketone, H+ (Amine Reactivity) Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole CS2, KOH / H+ (Cyclocondensation)

Fig 1: Orthogonal synthetic pathways for this compound.

Protocol A: Ester-Directed Synthesis of 1,3,4-Oxadiazoles

Mechanistic Insight: The synthesis of 1,3,4-oxadiazole-2-thiols relies on the initial hydrazinolysis of the ethyl ester. Ethanol is selected as the solvent because it solubilizes both the organic ester and the aqueous hydrazine hydrate while allowing for easy solvent removal. Following the isolation of the hydrazide, cyclocondensation is achieved using carbon disulfide (


) in the presence of potassium hydroxide (KOH). The base deprotonates the hydrazide, enhancing its nucleophilicity for the attack on 

. This is followed by intramolecular cyclization and the elimination of hydrogen sulfide (

) to form the stable oxadiazole core[2].

Step-by-Step Methodology: Step 1: Hydrazinolysis

  • Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add 15 mmol of 80% hydrazine hydrate dropwise at room temperature to prevent uncontrolled exothermic reactions[3].

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Cool the mixture to

    
     in an ice bath. Filter the precipitated 2-(3-aminophenoxy)acetohydrazide, wash with cold ethanol, and dry under a vacuum.
    

Step 2: Cyclocondensation

  • Dissolve 5 mmol of the isolated hydrazide in 15 mL of ethanol containing 5 mmol of KOH. Stir until fully dissolved.

  • In a well-ventilated fume hood, add 10 mmol of carbon disulfide (

    
    ) dropwise to the basic solution.
    
  • Reflux the mixture for 8-10 hours until the evolution of

    
     gas ceases (can be verified using lead acetate paper).
    
  • Concentrate the solvent under reduced pressure, dissolve the residue in 20 mL of distilled water, and acidify with dilute HCl (pH ~3) to precipitate the 5-((3-aminophenoxy)methyl)-1,3,4-oxadiazole-2-thiol.

  • Filter the precipitate, wash thoroughly with distilled water, and recrystallize from ethanol to obtain the pure product.

Protocol B: Amine-Directed Paal-Knorr Pyrrole Synthesis

Mechanistic Insight: The Paal-Knorr synthesis converts the primary aniline group into an N-arylpyrrole using a 1,4-diketone (e.g., hexane-2,5-dione). The reaction is catalyzed by a weak acid (such as acetic acid)[4]. The acid activates the carbonyl groups without fully protonating the amine, which would otherwise quench its nucleophilicity. The mechanism proceeds via a hemiaminal intermediate, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole[4][5].

PaalKnorr Amine Primary Amine (-NH2 moiety) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Diketone 1,4-Dicarbonyl Diketone->Hemiaminal Acid Activation Cyclic Cyclic Hemiaminal Hemiaminal->Cyclic Intramolecular Cyclization (Rate-Determining) Pyrrole Aromatic Pyrrole Cyclic->Pyrrole Dehydration (-2H2O)

Fig 2: Mechanistic steps of the Paal-Knorr pyrrole synthesis.

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, combine 5 mmol of this compound and 5.5 mmol of hexane-2,5-dione[4].

  • Add 10 mL of methanol as the solvent and 2-3 drops of glacial acetic acid as the catalyst. Critical Note: Maintain the pH between 3 and 4 to ensure amine nucleophilicity while preventing the formation of furan byproducts[4].

  • Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting aniline by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding 15 mL of distilled water.

  • Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purify the crude Ethyl 2-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetate via silica gel column chromatography (Hexane/Ethyl Acetate gradients)[6].

Quantitative Data Summary

To assist in reaction planning and scale-up, the typical yields, reaction times, and conditions for these orthogonal pathways are summarized below.

Target DerivativeIntermediate / ReagentsCatalyst / BaseTemp / TimeTypical Yield (%)
Hydrazide Precursor Hydrazine hydrate (80%)NoneReflux / 4-6 h85 - 92%
1,3,4-Oxadiazole-2-thiol Hydrazide +

KOH (1 eq)Reflux / 8-10 h65 - 75%
N-Arylpyrrole Hexane-2,5-dioneAcetic Acid (cat.)Reflux / 2-4 h78 - 88%

References

  • PubChem (NIH). "this compound | C10H13NO3 | CID 412308". nih.gov. 1

  • Benchchem. "Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles". benchchem.com. 4

  • ResearchGate. "Paal–Knorr synthesis of 1,2-diarylpyrroles 3 from diketone 1 and...". researchgate.net. 6

  • ResearchGate. "Synthesis and Anticonvulsant Activity of Some New 4-Oxo-3H-quinazoline Analogs". researchgate.net. 2

  • Google Patents. "CN105461705A - Dibenzo-azepine-dione anti-tumor compounds and preparation method thereof". google.com. 3

  • RGM College Of Engineering and Technology. "Paal–Knorr synthesis of pyrroles". rgmcet.edu.in. 5

Sources

Advanced Catalytic Hydrogenation of Phenoxy Acetate Precursors: Chemoselective Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxy acetate derivatives (e.g., ethyl phenoxyacetate) are critical pharmacophores in the synthesis of PPAR agonists, auxinic herbicides, and various antibiotics. Their catalytic hydrogenation presents a bifurcation in synthetic strategy: (A) Chemoselective Nitro-Reduction , where the aromatic ring and ether linkage must remain intact while reducing a nitro group, and (B) Stereoselective Ring Saturation , where the aim is to convert the phenol ether into a cyclohexyl ether without undergoing hydrogenolytic cleavage (C-O bond rupture).

This guide provides validated protocols for both pathways, emphasizing catalyst choice (Pd vs. Rh/Ru), solvent effects on transesterification, and safety parameters for high-pressure hydrogenation.

Strategic Overview & Mechanistic Logic

The Chemoselectivity Challenge

The phenoxy acetate scaffold contains three reactive sites susceptible to hydrogenation conditions:

  • The Nitro Group (

    
    ):  Most easily reduced (
    
    
    
    , mild conditions).
  • The Aromatic Ring: Requires higher energy (

    
     or 
    
    
    
    , high pressure).
  • The Ether Linkage (

    
    ):  Susceptible to hydrogenolysis (
    
    
    
    , high temp), leading to cleavage into cyclohexane and alcohol byproducts.
Catalyst Selection Matrix

The choice of metal is the primary determinant of the reaction outcome.

Target TransformationRecommended CatalystConditionsCritical Risk
Nitro Reduction (

)
Pd/C (5-10%) 1–3 bar, 25°COver-reduction or Halogen loss
Ring Saturation (Ph

Cy)
Rh/C (5%) or Ru/C (5%) 50–100 bar, 60–80°CHydrogenolysis (Ether cleavage)
Debenzylation (Cleavage)Pd(OH)₂ or Pd/C >50°C, AcidicUnwanted ring saturation

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on catalyst and condition selection.

G Start Nitrophenoxy Acetate (Precursor) PathA Path A: Nitro Reduction (Preserve Aromaticity) Start->PathA Low Pressure (1-3 bar) PathB Path B: Ring Saturation (Create Cyclohexyl Ether) Start->PathB High Pressure (50+ bar) ProdA Aminophenoxy Acetate (Target A) PathA->ProdA Cat: Pd/C Solvent: EtOAc/MeOH ProdB Cyclohexyloxy Acetate (Target B) PathB->ProdB Cat: Rh/C or Ru/C Temp: <80°C SideProd Cleavage Byproduct (Cyclohexane + Alcohol) PathB->SideProd Cat: Pd/C Temp: >100°C

Figure 1: Divergent hydrogenation pathways. Path A utilizes Palladium for functional group reduction.[1][2][3] Path B requires Rhodium/Ruthenium to saturate the ring without cleaving the ether bond.

Protocol A: Chemoselective Nitro-Reduction

Objective: Reduction of Ethyl (4-nitrophenoxy)acetate to Ethyl (4-aminophenoxy)acetate. Critical Constraint: Prevent transesterification and dehalogenation (if halogens are present).

Materials
  • Substrate: Ethyl (4-nitrophenoxy)acetate.

  • Catalyst: 5% Pd/C (50% water wet). Note: Water wet catalysts are safer (non-pyrophoric).

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).

    • Why not Methanol? If your substrate is an ethyl ester, using methanol can lead to methyl/ethyl ester exchange (transesterification) catalyzed by trace base or acid. EtOAc is non-reactive.

  • Hydrogen Source:

    
     gas (balloon or low-pressure shaker).
    
Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel (Parr shaker bottle or autoclave), dissolve 10.0 g of substrate in 100 mL of Ethyl Acetate (10 vol).

  • Catalyst Addition: Under a nitrogen blanket, add 0.5 g of 5% Pd/C (5 wt% loading relative to substrate).

    • Safety: Do not add dry catalyst to flammable solvent in air. Wet the catalyst first or use water-wet paste.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction: Pressurize to 3 bar (45 psi). Agitate at Room Temperature (20–25°C).

    • Monitoring: The reaction is exothermic.[4][5] Monitor internal temperature.[2][6] If temp rises >40°C, stop agitation until cooled.

  • Completion: Monitor via TLC or HPLC. Reaction typically completes in 2–4 hours.

  • Workup:

    • Purge vessel with Nitrogen.

    • Filter the mixture through a Celite® pad to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.

    • Concentrate the filtrate under reduced pressure to yield the aniline derivative.

Protocol B: Stereoselective Ring Saturation

Objective: Hydrogenation of Ethyl phenoxyacetate to Ethyl (cyclohexyloxy)acetate. Critical Constraint: Prevent hydrogenolysis (C-O bond cleavage).

The "Rhodium Rule"

Palladium is poor for this transformation because it facilitates the cleavage of benzylic-type ethers. Rhodium (Rh) or Ruthenium (Ru) on Carbon or Alumina are the industry standards for saturating aromatic rings while preserving ether linkages [1].

Materials
  • Catalyst: 5% Rh/C or 5% Ru/C (Dry or wet).

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

    • Note: Acetic acid accelerates ring hydrogenation but may require neutralization later.

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology
  • Loading: Charge the autoclave with 5.0 g substrate and 50 mL Ethanol.

  • Catalyst: Add 0.25 g 5% Rh/C (5 wt% loading).

  • Pressurization: Purge

    
     (3x), then 
    
    
    
    (3x). Pressurize to 50 bar (725 psi) .
    • Pressure Note: Ring saturation has a high activation energy. Low pressure (<10 bar) will result in stalled conversion.

  • Heating: Heat the reactor to 60°C .

    • Temp Control: Do not exceed 80°C. Higher temperatures increase the kinetic probability of C-O bond cleavage (hydrogenolysis).

  • Agitation: High stir rate (>800 rpm) is required to overcome gas-liquid mass transfer limitations.

  • Workup: Cool to RT. Depressurize. Filter catalyst.[2] Evaporate solvent.[3]

  • Stereochemistry Check: Analyze via NMR. Rh/C typically favors the cis-isomer (cis-4-substituted cyclohexyloxy) due to syn-addition of hydrogen from the catalyst surface [2].

Troubleshooting & Optimization

Data Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Stalled Reaction (<50% Conv) Catalyst Poisoning (S, N)Wash substrate with dilute acid/base; Increase catalyst loading to 10%.
Ether Cleavage (Byproduct) Temperature too highReduce Temp to <50°C; Switch from Pd to Rh or Ru.
Transesterification Wrong SolventMatch solvent alcohol to ester alkyl group (e.g., EtOH for Ethyl esters) or use aprotic solvent (EtOAc).
Dehalogenation (Loss of Cl/Br) Pd ActivityAdd sulfided-Pt/C (poisoned catalyst) or add 0.1 eq. V2O5 as inhibitor.
Experimental Workflow Diagram

Workflow Setup Reactor Setup (Inert Atmosphere) Purge Purge Cycle (N2 x3 -> H2 x3) Setup->Purge Reaction Reaction Phase (Temp/Pressure Control) Purge->Reaction Sampling In-Process Control (IPC) (HPLC/TLC) Reaction->Sampling Sampling->Reaction Incomplete Workup Filtration (Celite) & Concentration Sampling->Workup Complete (>98%)

Figure 2: Standard Operating Procedure (SOP) workflow for high-pressure hydrogenation.

Safety Protocols (HSE)

  • Pyrophoric Catalysts: Dry Pd/C and Rh/C can ignite instantly in air, especially when methanol vapors are present. ALWAYS keep the catalyst wet. Use water-wet commercial grades.

  • Hydrogen Embrittlement: Ensure autoclave materials (Stainless Steel 316L or Hastelloy) are rated for hydrogen service.

  • Exotherm Management: Nitro reduction is highly exothermic (~500 kJ/mol). On large scale (>100g), dose hydrogen slowly or use a cooling jacket to prevent thermal runaway.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Sigma-Aldrich. (n.d.). Catalyst Filtration and Handling Guide. Retrieved from

  • Beller, M., et al. (2013). Catalytic Hydrogenation of Aromatic Rings. Science of Synthesis. Retrieved from

Sources

Bioconjugation techniques using amino-phenoxy ester linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Strategies Using Amino-Phenoxy Ester Linkers

Part 1: Strategic Overview & Chemical Logic

1.1 Introduction Amino-phenoxy ester linkers represent a critical structural class in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . Unlike flexible PEG chains, the phenoxy moiety introduces structural rigidity and electronic definition, while the ester functionality serves as a versatile, orthogonal handle for sequential bioconjugation.

This guide focuses on the Amino-Phenoxy-Alkyl-Ester motif (e.g., Methyl 2-(4-aminophenoxy)acetate derivatives).[1] These linkers are ubiquitous in recruiting E3 ubiquitin ligases (specifically Von Hippel-Lindau, VHL) where the phenolic ether mimics the native hydroxyproline binding motif.

1.2 The "Ester" Duality: Masked Electrophile vs. Labile Prodrug Correctly utilizing these linkers requires distinguishing two chemical behaviors based on the ester's position:

  • Alkyl Esters (The Spacer): In most PROTAC linkers (e.g., phenoxyacetate), the ester is a masked carboxylic acid . It is stable in plasma but must be hydrolyzed (saponified) to a free acid before it can be activated (via NHS/EDC) to form a stable amide bond with the payload.

  • Phenyl Esters (The Release Mechanism): If the carbonyl is directly bonded to the phenolic oxygen, the bond is susceptible to plasma esterases. This is used for "traceless" linkers or prodrugs but is generally avoided in stable bioconjugates.

This protocol focuses on the Alkyl Ester variant (Type 1) for constructing stable heterobifunctional degraders.

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the convergent synthesis workflow for a VHL-recruiting PROTAC using an amino-phenoxy ester linker.

BioconjugationWorkflow Reagent Amino-Phenoxy Ester Linker (Boc-Protected) Step1 Step 1: Ester Hydrolysis (LiOH/THF) Reagent->Step1 Intermediate1 Free Acid Intermediate Step1->Intermediate1 Unmasking Step2 Step 2: Amide Coupling (Target Warhead-NH2) Intermediate1->Step2 Activation (HATU/DIEA) Intermediate2 Linker-Warhead Conjugate Step2->Intermediate2 Step3 Step 3: Boc Deprotection (TFA/DCM) Intermediate2->Step3 FinalStep Step 4: E3 Ligand Coupling (VHL Ligand-COOH) Step3->FinalStep Amine Exposure Product Final PROTAC Conjugate FinalStep->Product

Caption: Convergent synthesis workflow utilizing the orthogonality of the ester and Boc-amine groups.

Part 3: Detailed Experimental Protocols

Protocol A: Linker Activation (Ester Hydrolysis)

Objective: Convert the methyl/ethyl ester of the linker into a reactive carboxylic acid without affecting the Boc-protected amine.

Materials:

  • Linker: Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate (1.0 eq).

  • Solvent: THF/Water (3:1 v/v).

  • Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq).

  • Acid: 1M HCl.

Procedure:

  • Dissolution: Dissolve 100 mg of the ester linker in 4 mL of THF. Cool to 0°C on an ice bath.

  • Saponification: Add LiOH (dissolved in 1.3 mL water) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The ester peak (M+) should disappear, replaced by the acid peak (M-14).

  • Workup:

    • Acidify carefully with 1M HCl to pH ~3-4. Note: Do not go below pH 2 to avoid premature Boc removal.

    • Extract 3x with Ethyl Acetate.

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Yield: Expect >90% yield of a white/off-white solid.

Protocol B: "Warhead" Conjugation (Amide Coupling)

Objective: Conjugate the Free Acid Linker to an amine-containing Target Protein Ligand (Warhead).

Materials:

  • Free Acid Linker (from Protocol A) (1.0 eq).

  • Target Ligand (Amine-functionalized) (1.0 eq).

  • Coupling Agent: HATU (1.2 eq).

  • Base: DIPEA (Hunig’s Base) (3.0 eq).

  • Solvent: Anhydrous DMF.

Procedure:

  • Activation: In a dry vial, dissolve the Free Acid Linker and HATU in DMF. Add DIPEA. Stir for 5 minutes to form the activated ester (OAt ester).

  • Coupling: Add the Target Ligand (dissolved in minimal DMF).

  • Incubation: Stir at RT for 2–4 hours.

    • Checkpoint: LC-MS should show the formation of the [M+H]+ corresponding to Linker-Ligand-Boc.

  • Purification:

    • Dilute with water and extract with EtOAc (if hydrophobic).

    • Alternatively, for polar compounds, purify directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Protocol C: E3 Ligase Ligand Conjugation

Objective: Remove Boc protection and attach the VHL Ligand.

Procedure:

  • Deprotection: Dissolve the intermediate from Protocol B in DCM/TFA (4:1). Stir for 30 mins.

  • Evaporation: Remove solvent under N2 stream. Co-evaporate with toluene 2x to remove residual TFA. Critical: Residual TFA will inhibit the next coupling reaction.

  • Final Coupling: React the resulting amine salt with the VHL Ligand Acid (e.g., VH032-COOH) using the standard HATU/DIPEA method described in Protocol B.

Part 4: Data Analysis & Quality Control

4.1 Structural Validation Table Use the following parameters to validate the integrity of the Amino-Phenoxy Ester Linker during synthesis.

Functional Group1H NMR Signature (DMSO-d6)LC-MS BehaviorCommon Issue
Phenoxy -OCH2- Singlet/Doublet, δ 4.5 – 4.8 ppmStableShift indicates oxidation or cleavage.
Aromatic Ring AA'BB' System, δ 6.8 – 7.5 ppmUV Absorbance max ~270-280nmLoss of symmetry suggests substitution error.
Boc Group Singlet (9H), δ 1.4 ppm[M+Na]+ dominant; [M-Boc] fragmentAcid sensitivity; loss indicates premature deprotection.
Methyl Ester Singlet (3H), δ 3.6 – 3.7 ppmLoss of -CH3 (M-14) upon hydrolysisIncomplete hydrolysis (mixed ester/acid).

4.2 Pathway Validation (Graphviz) Understanding the electronic environment of the phenoxy group is vital for stability.

ChemicalStability cluster_stability Stability Outcome Phenol Phenoxy Oxygen (Electron Donor) Ring Aromatic Ring (Spacer) Phenol->Ring +M Effect (Increases e- density) Ester Ester/Amide Carbonyl (Electron Withdrawing) Ring->Ester Inductive Pull Result Ether bond is chemically stable to hydrolysis. Amide bond is enzymatically stable. Ring->Result

Caption: Electronic effects stabilizing the phenoxy-ether linkage against metabolic cleavage.

Part 5: Troubleshooting & Optimization

  • Low Coupling Efficiency:

    • Cause: Steric hindrance from the phenoxy ring or poor solubility of the VHL ligand.

    • Solution: Switch from HATU to COMU or PyAOP for difficult couplings. Ensure DMF is anhydrous.

  • Ester Hydrolysis Fails:

    • Cause: Steric bulk if the ester is tert-butyl.

    • Solution: If using t-butyl esters, use TFA/DCM (acidolysis) instead of LiOH (saponification). Note: This will also remove the Boc group.

  • Solubility Issues:

    • Observation: Amino-phenoxy linkers are hydrophobic.

    • Solution: Introduce a mini-PEG spacer (e.g., Amino-PEG2-Phenoxy-Acetate) to improve aqueous solubility for biological assays.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Buckley, D. L., et al. (2012). Small-molecule inhibitors of the VHL E3 ubiquitin ligase and the hypoxia inducible factor signaling pathway. Journal of the American Chemical Society.[2] Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications. Link

  • Testa, A., et al. (2020).[3] 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase. Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Preventing oxidation of the amino group in Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 2-(3-aminophenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the handling and use of this reagent, with a specific focus on preventing the oxidation of its amino group.

Introduction: The Challenge of the Aromatic Amine

This compound is a valuable building block in organic synthesis. However, the presence of an aromatic amino group (aniline derivative) makes the molecule susceptible to oxidation. The electron-donating nature of the amino group increases the electron density of the aromatic ring, rendering it prone to losing electrons and undergoing oxidation.[1] This process can be accelerated by factors such as exposure to atmospheric oxygen, the presence of metal ions, and changes in pH.[1] Oxidation often leads to the formation of colored impurities, including nitrobenzenes and polymeric species, which can complicate reactions and purification, ultimately impacting yield and purity.[1][2]

To ensure the successful use of this compound in multi-step syntheses, it is often crucial to temporarily "protect" the amino group. A protecting group masks the reactivity of the amine, preventing it from undergoing undesired side reactions.[3][4] This guide will explore the most effective strategies for protecting the amino group of this compound, providing detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has developed a yellow or brownish tint. Is it still usable?

A change in color from off-white or light yellow to a more intense yellow or brown is a common indicator of oxidation.[1] While minor discoloration may not significantly impact some reactions, it is a sign of impurity formation. For sensitive applications, it is advisable to purify the material by recrystallization or column chromatography before use. To prevent further degradation, store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Q2: Why is it necessary to protect the amino group of this compound?

The primary reasons for protecting the amino group are:

  • To prevent oxidation: As discussed, the amino group is easily oxidized, leading to colored byproducts and reduced yields.[1][2]

  • To control reactivity: The amino group is a potent nucleophile and can interfere with reactions at other sites of the molecule.[5][6] For example, in a reaction where another functional group is intended to be the primary nucleophile, the unprotected amine can compete, leading to a mixture of products.

  • To modulate directing effects in electrophilic aromatic substitution: The -NH2 group is a strong activating and ortho, para-directing group. Protecting it, for instance as an acetamide, can moderate its activating effect and steric bulk, which can be useful in directing incoming electrophiles.[3][7]

Q3: What are the most common protecting groups for the amino group of this compound?

The most suitable protecting groups are those that are easy to introduce and remove under conditions that do not affect the ester or ether functionalities of the molecule. The most common classes are:

  • Carbamates: Such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[8][9]

  • Amides: Such as an acetamide.[3]

  • Sulfonamides: Such as p-toluenesulfonamide (tosyl).[10][11]

The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reaction mixture turns dark brown or black during a reaction. Oxidation of the unprotected amino group.1. Work under an inert atmosphere: Purge the reaction vessel with argon or nitrogen before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[12] 2. Use degassed solvents: Solvents can contain dissolved oxygen. Degas them by sparging with an inert gas or by several freeze-pump-thaw cycles. 3. Protect the amino group: If the reaction conditions are harsh or involve oxidizing agents, protecting the amino group is the most robust solution.
Low yield of the desired product, with multiple unidentified side products. The unprotected amino group is reacting with your reagents.1. Protect the amino group: This will prevent its participation in the reaction. 2. Change the order of reaction steps: If possible, introduce the amino group at a later stage in the synthesis.
Difficulty in removing the protecting group. The deprotection conditions are not optimal or are affecting other parts of the molecule (e.g., hydrolyzing the ester).1. Select an orthogonal protecting group: Choose a protecting group that can be removed under conditions that are compatible with the rest of your molecule. For example, if your molecule is acid-sensitive, use a base-labile protecting group like Fmoc.[4] 2. Optimize deprotection conditions: Titrate the amount of acid or base, adjust the temperature, and monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
The protecting group is cleaved during a subsequent reaction step. The protecting group is not stable to the reaction conditions.Consult a protecting group stability chart. Before choosing a protecting group, ensure it is stable to the reagents and conditions you plan to use. For example, a Boc group is generally stable to basic conditions but is cleaved by strong acids.[5][13]

Protecting Group Strategies and Protocols

The selection of a suitable protecting group is critical for the successful synthesis of complex molecules. Below are detailed protocols for the protection of the amino group of this compound using the most common and effective methods.

Visualization of Protecting Group Selection

Caption: Decision tree for selecting an amino protecting group.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most common amine protecting groups due to its ease of installation and its stability under a wide range of conditions, except for strong acids.[5][8]

Reaction Scheme: this compound + (Boc)₂O → Ethyl 2-(3-((tert-butoxycarbonyl)amino)phenoxy)acetate

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or a mixture of water and acetone.[14]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents).

  • Add a base such as triethylamine (TEA) (1.2 equivalents) or sodium bicarbonate (NaHCO₃) (2 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can be further purified by column chromatography if necessary.

Deprotection: The Boc group is typically removed under acidic conditions.[5]

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding ammonium salt.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is an excellent choice when acid-sensitive functional groups are present in the molecule, as it is stable to acidic conditions and readily cleaved by mild bases.[9][15]

Reaction Scheme: this compound + Fmoc-Cl/Fmoc-OSu → Ethyl 2-(3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)acetate

Protocol:

  • Dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0-1.1 equivalents) in dioxane dropwise.[16]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

  • Once complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer, filter, and concentrate to give the Fmoc-protected product. Purify by recrystallization or column chromatography.

Deprotection: The Fmoc group is cleaved by treatment with a mild base, most commonly piperidine.[15][17]

  • Dissolve the Fmoc-protected compound in a solvent such as N,N-dimethylformamide (DMF).

  • Add a solution of piperidine (typically 20% v/v in DMF).[15]

  • Stir at room temperature for 30 minutes to 2 hours.

  • Remove the solvent under reduced pressure and purify the crude product to isolate the deprotected amine.

Acetamide Protection

Acetylation is a simple and cost-effective method for protecting amines. The resulting acetamide is stable to a wide range of reaction conditions but requires relatively harsh conditions for removal.[3]

Reaction Scheme: this compound + Acetic Anhydride/Acetyl Chloride → Ethyl 2-(3-acetamidophenoxy)acetate

Protocol:

  • Dissolve this compound (1 equivalent) in a solvent like dichloromethane (DCM) or ethyl acetate.

  • Add a base, such as pyridine or triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry, filter, and evaporate the solvent to yield the acetyl-protected product.

Deprotection: The acetyl group is removed by hydrolysis under acidic or basic conditions.[3]

  • Acidic Hydrolysis: Reflux the compound in a mixture of aqueous acid (e.g., 6M HCl) and an alcohol.

  • Basic Hydrolysis: Reflux in an aqueous solution of a strong base (e.g., NaOH).

Note: These deprotection conditions can also hydrolyze the ethyl ester. If selective deprotection is required, this method may not be suitable.

Comparison of Protecting Groups
Protecting GroupInstallation ReagentsDeprotection ConditionsStabilityAdvantagesDisadvantages
Boc (Boc)₂O, baseStrong acid (TFA, HCl)[5]Stable to base, hydrogenolysisMild installation, widely usedCleaved by strong acids
Fmoc Fmoc-Cl or Fmoc-OSu, baseMild base (20% Piperidine in DMF)[15][17]Stable to acid, hydrogenolysisOrthogonal to acid-labile groupsFluorenyl byproduct can be problematic to remove
Acetamide (Ac) Ac₂O or AcCl, baseStrong acid or base, heat[3]Very stableInexpensive, robust protectionHarsh deprotection may cleave the ester

Visualization of Reaction Workflow

Boc_Protection_Workflow start This compound + (Boc)2O + Base in THF reaction Stir at RT, 2-12h (Monitor by TLC) start->reaction workup Work-up: 1. Evaporate THF 2. EtOAc extraction 3. Wash with H2O, brine reaction->workup purify Purification: 1. Dry over Na2SO4 2. Concentrate 3. Column Chromatography (if needed) workup->purify product Boc-Protected Product purify->product

Sources

Improving yield in the reduction of ethyl 2-(3-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reduction of Ethyl 2-(3-nitrophenoxy)acetate

Introduction: The Yield Challenge

Welcome to the Technical Support Center. You are likely here because your reduction of ethyl 2-(3-nitrophenoxy)acetate is stalling, yielding a hydrolyzed acid byproduct, or suffering from poor mass recovery during workup.

As a Senior Application Scientist, I often see researchers default to standard catalytic hydrogenation for this transformation.[1] While valid, the presence of the ethyl ester and the ether linkage requires a more nuanced approach to maximize yield. This guide prioritizes chemoselectivity and practical isolation strategies.

Part 1: Strategic Method Selection

Before troubleshooting your current protocol, verify you are using the optimal chemistry for your constraints.

The Core Conflict: You must reduce a nitro group (


) to an amine (

) without hydrolyzing the ester (

) or cleaving the ether (

).[2][1]
FeatureMethod A: Iron / Ammonium Chloride (Fe/NH₄Cl) Method B: Catalytic Hydrogenation (H₂/Pd-C)
Selectivity Excellent. Neutral pH prevents ester hydrolysis.[2][1]Good , but risks over-reduction or hydrogenolysis if not monitored.[1]
Yield Potential 90-96% (Robust against side reactions).[2][1]85-95% (Highly dependent on catalyst quality).[2][1]
Scalability Linear. Easy to scale up to kg.[1]Requires high-pressure vessels for scale.[2][1]
Primary Risk Product trapping in Iron sludge (loss of yield).[2][1]Pyrophoric catalyst; Ester hydrolysis if solvent is wet/basic.[2][1]
Recommendation Primary Choice for lab-scale (<100g).[2][1]Secondary Choice for high-throughput/industrial scale.[2][1]
Decision Matrix: Selecting Your Protocol

MethodSelection Start Start: Nitro-Ester Reduction Scale Scale > 100g? Start->Scale Equip High Pressure Reactor Available? Scale->Equip Yes Fe Rec: Fe/NH4Cl Method (Max Selectivity) Scale->Fe No Equip->Fe No H2 Rec: H2/Pd-C Method (Cleanest Profile) Equip->H2 Yes

Figure 1: Decision matrix for selecting the reduction methodology based on scale and equipment availability.

Part 2: The Gold Standard Protocol (Fe/NH₄Cl)

This method is chemically superior for preserving the ethyl ester due to its mild, near-neutral conditions [1][2].

Optimized Protocol for Maximum Yield

Reagents:

  • Substrate: Ethyl 2-(3-nitrophenoxy)acetate (1.0 eq)[2][1]

  • Iron Powder (Fe): 3.0 – 5.0 eq (Must be fine mesh; activated)[2][1]

  • Ammonium Chloride (NH₄Cl): 4.0 eq[2][1]

  • Solvent: Ethanol/Water (3:1 or 2:1 ratio)[2][1]

Step-by-Step Workflow:

  • Solvent Prep: Dissolve the substrate in Ethanol.[1] In a separate beaker, dissolve NH₄Cl in water. Combine the two.

    • Why? NH₄Cl is insoluble in pure EtOH.[2][1] A biphasic or fully aqueous system ensures the electrolyte (NH₄Cl) functions to activate the Iron surface.[2][1]

  • Activation: Add the Iron powder. Heat to reflux (

    
    ) with vigorous mechanical stirring.
    
    • Critical: Magnetic stirring often fails here due to the heavy iron sludge, leading to incomplete reaction.

  • Monitoring: Reaction typically completes in 1-4 hours.[2][1] Monitor by TLC (EtOAc:Hexane 1:1).[2][1] Look for the disappearance of the non-polar nitro spot and appearance of the polar fluorescent amine spot.

  • The "Yield-Killer" Step (Filtration):

    • Do NOT cool to room temperature before filtering.[2][1]

    • Filter the mixture while hot through a Celite pad.

    • Why? The amine product can precipitate or adsorb onto the cooling iron oxide sludge.[1] Hot filtration keeps the product in solution.[1]

    • Wash: Rinse the filter cake copiously with hot Ethyl Acetate .[1]

Troubleshooting the Fe/NH₄Cl Method

Q: My yield is low (50-60%), but TLC showed full conversion. Where is my product? A: It is likely trapped in the iron sludge.[1]

  • Fix: Re-suspend the filter cake (the black sludge) in refluxing Ethyl Acetate for 15 minutes and re-filter. This "digest" step often recovers an additional 20-30% yield.[2][1]

Q: The reaction is stalling at 80% conversion. A: Your iron surface may be passivated.[1]

  • Fix: Add 1-2 drops of concentrated HCl or fresh NH₄Cl solution to re-activate the surface.[2][1] Ensure your stirring is vigorous enough to suspend the iron powder.[1]

Part 3: Catalytic Hydrogenation (H₂/Pd-C)

If you must use hydrogenation, follow these guidelines to prevent ester hydrolysis and ring saturation.

Protocol Adjustments
  • Catalyst: 5-10% Pd/C (wet support recommended to reduce fire risk).[2][1]

  • Solvent: Ethyl Acetate or Ethanol (Absolute).[2][1][3]

    • Warning: Avoid Methanol if transesterification is a concern, though usually slow at RT.[1]

    • Crucial: Ensure solvent is anhydrous and neutral .[2][1] Traces of acid/base in the solvent can catalyze ester hydrolysis.

  • Pressure: Balloon pressure (1 atm) is usually sufficient.[2][1] High pressure (>50 psi) increases the risk of reducing the aromatic ring or cleaving the C-O ether bond.

Troubleshooting H₂/Pd-C

Q: I see a new spot on TLC that is very polar (low Rf). A: This is likely the carboxylic acid (hydrolysis product).[2][1]

  • Cause: Presence of water in the solvent or residual base on glassware.[1]

  • Fix: Switch to anhydrous Ethyl Acetate. If the problem persists, add a small amount of Acetic Acid (1%) to buffer the system, though this slows the reaction slightly.

Q: The reaction is extremely slow. A: Catalyst poisoning.[1]

  • Cause: Sulfur or amine impurities in the starting material.[1]

  • Fix: Perform a charcoal wash of the starting material before hydrogenation.[1] Increase catalyst loading to 10 mol%.

Part 4: Workup & Isolation Logic

The isolation step is where 15-20% of the yield is commonly lost for this specific molecule.[2]

The pH Trap

The product is an aniline derivative.[1] It is weakly basic.

  • If pH < 4: The amine is protonated (

    
    ) and stays in the aqueous layer.[2][1] Yield Loss. 
    
  • If pH > 10: The ester group is at risk of hydrolysis.[1] Purity Loss.

Correct Workup Procedure:

  • Remove bulk organic solvent (EtOH/EtOAc) under reduced pressure.[2][1]

  • Dilute residue with water.[2][1]

  • Neutralize: Adjust pH to 7.5 - 8.5 using saturated

    
    . Do not  use strong bases like NaOH.[2][1]
    
  • Extraction: Extract 3x with Ethyl Acetate.

    • Tip: If an emulsion forms (common with amino-esters), add a small amount of brine.[2][1]

  • Drying: Dry over

    
     (Sodium Sulfate), not 
    
    
    
    (Magnesium Sulfate), as Mg salts can sometimes coordinate with amino-esters, leading to loss on the filter cake.[1]
Workup Logic Flow

Workup Crude Crude Reaction Mixture Evap Evaporate Volatiles Crude->Evap WaterAdd Add Water Evap->WaterAdd CheckPH Check pH WaterAdd->CheckPH Acidic pH < 7 (Amine Protonated) CheckPH->Acidic Basic pH > 9 (Ester Hydrolysis Risk) CheckPH->Basic Ideal pH 7.5 - 8.5 (Ideal) CheckPH->Ideal AdjustBase Add sat. NaHCO3 Acidic->AdjustBase AdjustAcid Add dil. HCl (Careful!) Basic->AdjustAcid Extract Extract w/ EtOAc (3x) Ideal->Extract AdjustBase->CheckPH AdjustAcid->CheckPH

Figure 2: Workup logic to maximize recovery while preventing ester hydrolysis.

References

  • Barakat, A. et al. (2022).[1] "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...". Molecules, 27(3), 1083.[1] [Link]

    • Grounding: Validates the Fe/NH4Cl protocol for ethyl (nitrophenoxy)acetate derivatives, citing it as safer and cheaper than H2/Pd-C.
  • Grounding: Provides general stoichiometry and safety warnings (exotherm control) for Fe/NH4Cl reductions.
  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)". [Link]

    • Grounding: Detailed workup procedures for iron reductions to avoid emulsions.

Sources

Technical Support Center: Purification of Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-EA-3AP Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: How do I purify Ethyl 2-(3-aminophenoxy)acetate (CAS: ~5544-78-5 / derivatives) without degradation or streaking?

Technical Assessment: This molecule presents a "Dual-Functionality Paradox" common in medicinal chemistry intermediates.

  • The Aniline (

    
    ):  A basic, polar group that hydrogen-bonds strongly with acidic silanol groups on silica gel, causing severe tailing (streaking) and yield loss.[1][2]
    
  • The Ester (

    
    ):  A moderately stable group that risks hydrolysis if exposed to strong acids/bases or prolonged residence times on wet silica.
    

Operational Recommendation: Standard silica chromatography is insufficient. You must utilize a Base-Deactivated Silica Protocol to suppress silanol activity while maintaining neutral enough conditions to preserve the ester.

Physicochemical Data Table
PropertySpecificationOperational Implication
Structure Aniline + Ether Linker + Ethyl EsterRisk: Amine oxidation (browning) & Ester hydrolysis.
Physical State Viscous Oil or Low-Melting SolidMay crystallize upon standing; handle as oil during load.
pKa (Aniline) ~4.0 - 5.0 (Conjugate acid)Weak base, but strong enough to stick to acidic Silica (

~5-7).[1]
Solubility High: EtOAc, DCM, MeOH.[1] Low: Hexanes.[3]Load Solvent: DCM or Toluene (avoid MeOH for loading).[1]

Target
0.30 - 0.40Aim for this

in your chosen Hexane/EtOAc system.

Standard Operating Procedure (SOP): The Deactivated Silica Protocol

Do not run this column on "raw" silica. The acidic surface will irreversibly bind a portion of your amine.

Phase 1: Column Preparation (The TEA Buffer)

The "In-Slurry" Method (Recommended): This method ensures the entire stationary phase is equilibrated with base before the sample touches it.

  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.

  • Prepare Slurry Solvent:

    • Base Solvent: Hexanes (90%) / Ethyl Acetate (10%).[1][4]

    • The Modifier: Add 1% v/v Triethylamine (TEA) to this mixture.

  • Slurry & Pack: Mix silica with the TEA-doped solvent. Pour into the column.[2][4][5]

  • Flush: Run 2-3 column volumes (CV) of the TEA-doped solvent through the packed bed. This "caps" the active silanol sites.

Phase 2: Sample Loading
  • Wet Load (Preferred for Oils): Dissolve the crude oil in a minimum volume of DCM or Toluene.[1]

    • Why Toluene? It is non-polar enough to not disrupt the gradient but solves the aniline well.

    • Why not Methanol? MeOH is too polar; it will wash your product down immediately, ruining the separation.[1]

  • Dry Load (If solid): Adsorb crude onto Celite or neutral alumina. Avoid adsorbing onto raw silica unless you add TEA to the dry-load slurry.

Phase 3: Elution Gradient
  • Mobile Phase A: Hexanes + 0.5% TEA.

  • Mobile Phase B: Ethyl Acetate + 0.5% TEA.

  • Gradient Profile:

    • Start at 5% B (to elute non-polar impurities like unreacted nitro-precursors).

    • Ramp to 30-40% B (Product Region).

    • Flush with 100% B only if highly polar byproducts remain.

Critical Note: The TEA in the mobile phase maintains the "silanol block" as the solvent moves down the column.[1]

Troubleshooting Logic & Diagnostics

Visualizing the Workflow

The following diagram outlines the decision process for purifying this specific aniline derivative.

PurificationLogic Start Crude Mixture Analysis TLC_Check TLC in 30% EtOAc/Hex Start->TLC_Check Check_Streak Does the spot streak/tail? TLC_Check->Check_Streak No_Streak Standard Flash (Hex/EtOAc) Check_Streak->No_Streak No Yes_Streak Amine Interaction Detected Check_Streak->Yes_Streak Yes Run_Column Run Column (Gradient 5% -> 40%) No_Streak->Run_Column Action_TEA Add 1% TEA to Solvent & Pre-wash Silica Yes_Streak->Action_TEA Action_TEA->Run_Column Check_Purity Check Fractions (TLC) Run_Column->Check_Purity Pure Pool & Evaporate (< 40°C) Check_Purity->Pure Clean Impure_Coelution Co-elution with Nitro precursor? Check_Purity->Impure_Coelution Mixed Refine Change Solvent (DCM/MeOH 98:2) Impure_Coelution->Refine

Caption: Decision tree for optimizing the purification of aniline derivatives based on TLC behavior.

Frequently Asked Questions (Technical Support)

Q1: My product spot is "tailing" badly on the TLC plate. Will it do the same on the column? A: Yes. Tailing on TLC is a direct predictor of column behavior. It indicates that the basic amine is interacting with the acidic binder on the TLC plate.[1][2]

  • The Fix: Dip your TLC plate in a solution of 5% Triethylamine/Hexane and dry it before spotting your compound. If the spot tightens up, you must use TEA in your column solvent system [1, 2].[1]

Q2: I see a new spot appearing at the baseline during the column run. Did I lose my product? A: This is likely Ester Hydrolysis .

  • Mechanism: If the silica is too acidic or wet, and the residence time is long, the ethyl ester (

    
    ) can hydrolyze to the carboxylic acid (
    
    
    
    ).[1] The acid binds extremely tightly to silica (baseline spot).[1]
  • Prevention:

    • Use "Flash" chromatography (rapid flow). Do not let the compound sit on the column overnight.

    • Ensure your solvents are dry.

    • The TEA buffer helps prevent this by neutralizing the silica's inherent acidity [4].[2][4]

Q3: The product fractions turned brown after evaporation. Why? A: Anilines are prone to air-oxidation, forming "azo" or "nitroso" impurities which are highly colored (yellow/brown).[1]

  • The Fix:

    • Evaporate solvents at a lower temperature (< 40°C).[1]

    • Release the vacuum on your rotovap using Nitrogen or Argon , not air.

    • Store the purified oil under inert gas in the freezer immediately.

Q4: Can I use Ammonia (


) instead of Triethylamine? 
A:  Only if you are using a DCM/Methanol solvent system.[1] Ammonia is not miscible with Hexanes. For Hexane/EtOAc gradients, Triethylamine is the mandatory modifier due to miscibility [1].[1]

Q5: My crude is a solid, but it's not dissolving in the mobile phase. How do I load it? A: Do not force solubility with Methanol (it ruins resolution). Use the Solid Load technique:

  • Dissolve crude in Acetone or DCM.[6]

  • Add Celite (approx 2x mass of crude).[1]

  • Evaporate to dryness (free-flowing powder).

  • Pour this powder on top of your packed column.[4]

References

  • BenchChem Protocols. "Purification of Substituted Anilines by Column Chromatography." BenchChem Technical Support.[2][4][5][6]Link[1]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes.[3]Link[1]

  • Altowyan, M. S., et al. (2022).[1] "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...". Molecules, 27(3), 1039.[1] (Describes synthesis and handling of the para-isomer analog).

  • Oka, N., et al. (2022).[1][7] "Aryl Boronic Esters Are Stable on Silica Gel...". Organic Letters, 24(19), 3510–3514.[1] (Discusses ester stability on silica). [1][7]

Sources

Avoiding ester hydrolysis during workup of amino-phenoxy acetates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Prevention of Ester Hydrolysis During Workup Status: Open Priority: Critical (Yield Impacting) Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Core Problem: Amino-phenoxy acetates are amphoteric "time bombs." They contain a base-sensitive ester moiety and a basic amino group.

  • The Trap: To extract the amine, you typically basify the aqueous layer. However, the ester linkage (especially in phenoxy acetates where the phenoxy group acts as an electron-withdrawing group, increasing electrophilicity) is highly susceptible to nucleophilic attack by hydroxide ions (

    
    ).
    
  • The Result: Saponification (hydrolysis) yields the carboxylic acid zwitterion, which is water-soluble and often discarded with the aqueous waste, leading to "0% yield" or massive emulsions.

Visualization: The Failure Mechanism ( )

The following diagram illustrates the irreversible path of base-catalyzed hydrolysis that we must avoid.

BaseHydrolysis Ester Target Ester (R-NH-Ph-O-CH2-COOR') Tetra Tetrahedral Intermediate Ester->Tetra Fast OH Hydroxide Ion (OH-) OH->Ester Nucleophilic Attack Acid Carboxylic Acid (Byproduct) Tetra->Acid Collapse Alcohol Alcohol (Leaving Group) Tetra->Alcohol Elimination Irreversible Deprotonation (Irreversible Sink) Acid->Irreversible Rapid H+ Transfer

Figure 1: The


 mechanism.[1] Once the carboxylic acid forms, it is immediately deprotonated by the base, rendering the reaction irreversible and trapping the molecule in the aqueous phase.

Troubleshooting Guide (Q&A)

Scenario A: "My product disappears into the aqueous layer during extraction."

Diagnosis: You likely over-basified the quench. The Science: If your molecule is an aniline derivative (e.g., ethyl 4-aminophenoxyacetate), the pKa of the conjugate acid (


) is approximately 4.6 . You do not  need to reach pH 10-12 to extract it.
The Fix: 
  • Target pH 7.0 - 8.0: At this pH, the aniline is >99% deprotonated (neutral/organic soluble), but the concentration of

    
     is low enough to minimize ester hydrolysis.
    
  • Buffer Substitution: Stop using 1M NaOH. Switch to Saturated

    
      (pH ~8.3) or a Phosphate Buffer (pH 7.2) .
    
Scenario B: "I see the carboxylic acid forming on LCMS while the sample sits."

Diagnosis: Thermal hydrolysis or "wet" organic solvent. The Science: Even at neutral pH, water can hydrolyze esters if heat is applied (entropy favors the cleavage). The Fix:

  • The "Cold Chain" Rule: Perform all quenches and extractions at 0°C to 5°C . Do not let the sep funnel warm to room temperature.

  • Rapid Drying: Water dissolved in Ethyl Acetate or DCM can continue to hydrolyze the ester during rotary evaporation. Dry the organic layer immediately with

    
     and filter. Do not let it sit overnight.
    
Scenario C: "I have a massive emulsion that won't separate."

Diagnosis: Amphiphilic Zwitterion formation. The Science: If partial hydrolysis occurs, you generate a molecule with a positive charge (amine) and negative charge (carboxylate) on the same scaffold. This acts as a surfactant/soap. The Fix:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing organics out (Hofmeister effect).

  • Celite Filtration: Filter the emulsion through a pad of Celite to break the physical stabilization of the foam.

Standard Operating Procedure (SOP): The "Golden Path" Workup

This protocol is designed to isolate amino-phenoxy esters while minimizing hydrolysis risk.

Reagents Required:

  • Ice/Water Bath[2]

  • Saturated Sodium Bicarbonate (

    
    ) or 1M 
    
    
    
  • Ethyl Acetate (EtOAc) or TBME (Tert-butyl methyl ether)

  • Brine (Saturated NaCl)

  • Sodium Sulfate (

    
    )
    
Step-by-Step Workflow
  • Kinetic Quench (Temperature Control):

    • Place the reaction vessel in an ice bath (0°C).

    • Cool the quench buffer (

      
      ) to 0-5°C before addition.
      
    • Why: Rate of hydrolysis drops significantly (~2-3x) for every 10°C drop in temperature.

  • Buffered Neutralization (pH Control):

    • Add the cold buffer slowly. Monitor pH with a strip or probe.

    • Stop when pH reaches 7.5 - 8.0 .

    • Critical: Do not overshoot. If you hit pH 10, immediate extraction is required.

  • Rapid Extraction (Phase Separation):

    • Add cold EtOAc. Shake vigorously for 30 seconds.

    • Allow layers to separate. If separation takes >5 mins, add Brine immediately.

    • Drain the organic layer. Repeat extraction 1x.

    • Why: Minimizing the contact time between the ester and the aqueous phase reduces the window for hydrolysis.

  • Dehydration:

    • Wash combined organics once with cold Brine.

    • Dry over

      
       for 5-10 minutes (swirl occasionally).
      
    • Filter and concentrate on a rotovap with the bath temperature set below 35°C .

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture Cool Cool to 0°C Start->Cool Buffer Add Cold NaHCO3 (Target pH 7-8) Cool->Buffer Extract Extract with Cold EtOAc Buffer->Extract SepCheck Phase Separation? Extract->SepCheck Emulsion Add Brine / Filter Celite SepCheck->Emulsion Emulsion Dry Dry (Na2SO4) & Filter SepCheck->Dry Clear Emulsion->SepCheck Evap Rotovap < 35°C Dry->Evap

Figure 2: Decision tree for the optimized workup of labile amino esters.

Stability Data & Heuristics

The following table summarizes the estimated half-life (


) of phenoxy esters at various pH levels at 25°C. Note how drastically stability decreases above pH 9.
pH EnvironmentEstimated

(Stability)
Risk LevelRecommended Action
pH < 2 (Acidic) Hours to DaysModerateStable enough for short washes.
pH 4 - 7 (Neutral) Days to WeeksSafe Target Zone for Workup.
pH 8 - 9 (Mild Base) HoursCautionWork fast; keep cold.
pH 10 - 12 (Base) MinutesCritical Avoid. If necessary, use flash extraction.
pH > 13 (Strong Base) SecondsFailureReaction is likely already ruined.

FAQ

Q: Can I use Silica Gel chromatography for purification? A: Yes, but be careful. Silica is slightly acidic (pH ~5-6) and can cause hydrolysis or "streaking" of the amine.

  • Tip: Pre-treat your silica column with 1% Triethylamine (

    
    ) in your eluent to neutralize acidic sites, but ensure you flush it well so the 
    
    
    
    doesn't catalyze hydrolysis (though
    
    
    is weak, it can promote transesterification in MeOH).

Q: My amine is an alkyl amine, not an aniline. The pKa is 10. What do I do? A: This is the "Hard Mode." You cannot extract a free alkyl amine (pKa ~10) at pH 7 (where it is protonated/water-soluble).

  • Strategy: You must raise the pH to ~10.5 to extract. To survive this:

    • Use Ammonium Chloride/Ammonium Hydroxide buffer (pH ~10).

    • Work at -10°C (salt ice bath).

    • Perform the extraction in under 2 minutes.

Q: Can I store the ester in solution? A: Avoid storing in wet solvents. Store as a solid or in anhydrous solvent (DMSO/DMF) at -20°C. If storing in EtOAc, ensure it is rigorously dried.

References

  • Mechanism of Base-C

    
    ): 
    
    • Title: Hydrolysis of Esters (Base-Catalyzed)[1][3][4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • pKa Data for Anilines

    • Title: Evans pKa Table
    • Source: Evans Group, Harvard University
    • URL:[Link]

  • Practical Workup Guides

    • Title: Workup Tricks & Troubleshooting
    • Source: Not Voodoo (University of Rochester)
    • URL:[Link]

  • Ester Stability Kinetics

    • Title: Kinetics of Ester Hydrolysis[4][5]

    • Source: Master Organic Chemistry
    • URL:[Link]

Sources

Solving solubility issues of Ethyl 2-(3-aminophenoxy)acetate in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability Optimization for Ethyl 2-(3-aminophenoxy)acetate

Executive Summary

Compound: this compound CAS: 52273-79-7 (Free Base) | 5544-78-5 (HCl Salt) Molecular Weight: 179.22 g/mol (Free Base) Chemical Class: Aniline-derivative ethyl ester[1]

The Core Challenge: This molecule presents a classic "solubility-stability paradox." The ethyl ester moiety is hydrophobic and prone to hydrolysis, while the aniline amine is weakly basic (pKa ~4.08) and prone to oxidation. At physiological pH (7.4), the molecule is uncharged and poorly soluble. Acidification increases solubility but accelerates ester hydrolysis if not controlled.

This guide provides field-proven protocols to solubilize this compound while preserving its structural integrity for biological and chemical applications.

Module 1: Diagnostic Triage

Before altering your protocol, identify the specific failure mode using the diagnostic workflow below.

SolubilityTriage Start Start: What is the visual observation? Cloudy Cloudy/Suspension (Immediate) Start->Cloudy Upon addition of water Precip Precipitation (Over Time) Start->Precip After min/hours Color Color Change (Pink/Brown) Start->Color During storage PH_Check Check pH. Is pH > 4.0? Cloudy->PH_Check Hydrolysis Action: Ester Hydrolysis suspected. Check LC-MS for free acid. Prepare fresh stock. Precip->Hydrolysis Oxidation Action: Aniline Oxidation. Degas solvents. Add antioxidant (Ascorbate). Color->Oxidation Salt_Form Action: Molecule is Neutral. Acidify to pH 2-3 or Switch to DMSO Stock PH_Check->Salt_Form Yes

Figure 1: Diagnostic decision tree for identifying solubility and stability failure modes.

Module 2: The "Salt Switch" Protocol (Recommended)

The free base form of this compound is lipophilic (LogP ~0.23) and practically insoluble in neutral water. The most robust method for aqueous solubility is converting the aniline amine into a hydrochloride salt.

The Science: The aniline nitrogen has a pKa of approximately 4.08 [1]. According to the Henderson-Hasselbalch equation, to achieve >99% ionization (solubility), the solution pH must be at least 2 units below the pKa.



Protocol: In-Situ Salt Formation

Use this for preparing aqueous stocks directly from the free base.

  • Calculate Molarity: Determine the required amount of compound (e.g., 10 mM final concentration).

  • Acid Dissolution: Instead of water, dissolve the weighed solid in 0.1 M HCl .

    • Why: This immediately protonates the amine (

      
      ), drastically increasing polarity.
      
  • Sonication: Sonicate for 5–10 minutes at ambient temperature. Avoid heating, which accelerates ester hydrolysis.

  • Buffering (Critical Step):

    • If the solution must be neutralized for cell culture, dilute this acidic stock rapidly into the final buffer (e.g., PBS) just before use.

    • Warning: If the final pH > 5.0, the compound may precipitate if the concentration exceeds its thermodynamic solubility limit (approx. < 1 mM in PBS).

Module 3: Organic Cosolvent Systems

For biological assays where acidic conditions are toxic, use a cosolvent system. This relies on "kinetic solubility"—keeping the drug in solution long enough to perform the assay before precipitation occurs.

Solvent Compatibility Table

SolventSolubility (Max)Stability RiskRecommendation
DMSO >100 mMLow (if anhydrous)Primary Choice. Freezes at 18.5°C.
Ethanol >50 mMMediumGood for evaporation, but can cause transesterification.
Water (pH 7) <0.1 mMHigh (Hydrolysis)Avoid as stock solvent.
0.1 M HCl >10 mMMedium (Acid Hydrolysis)Good for short-term aqueous stocks.
Protocol: The "DMSO Push"
  • Prepare Stock: Dissolve the solid in high-grade anhydrous DMSO to 100 mM. Store at -20°C.

    • Tip: Use single-use aliquots to prevent moisture uptake. Water in DMSO accelerates hydrolysis.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into pure water or saline (not buffered yet) to create a 10 mM working solution.

    • Why: Adding DMSO directly to high-salt buffers (like PBS) can cause "salting out" precipitation.

  • Final Dilution: Add the working solution to your assay media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Module 4: Stability & Storage (The Hidden Killer)

Users often report "loss of potency" which is actually chemical degradation. This molecule has two weak points:

  • Ester Hydrolysis: The ethyl ester bond breaks in the presence of water, releasing Ethanol and (3-aminophenoxy)acetic acid. This is catalyzed by both acid and base [2].

  • Aniline Oxidation: The primary amine is susceptible to air oxidation, turning solutions pink/brown (formation of azo compounds or quinones).

DegradationPathways cluster_hydrolysis Hydrolysis (H2O / pH > 7) cluster_oxidation Oxidation (O2 / Light) Compound This compound (Active) Acid (3-aminophenoxy)acetic acid (Inactive/Different Activity) Compound->Acid Hydrolysis Ethanol Ethanol Compound->Ethanol Colored Azo/Quinone Species (Brown Precipitate) Compound->Colored Oxidation

Figure 2: Primary degradation pathways. Hydrolysis is pH-driven; Oxidation is oxygen/light-driven.

Prevention Protocol:

  • Storage: Store solid at -20°C under desiccant.

  • Solution Storage: NEVER store aqueous solutions for >24 hours. Prepare fresh.

  • Antioxidants: For sensitive assays, add 0.1% Ascorbic Acid or EDTA to buffers to chelate metals that catalyze oxidation.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: Absolutely not. The high heat and steam will instantly hydrolyze the ethyl ester bond, destroying the molecule. Sterilize by filtration (0.22 µm PTFE or Nylon filter).

Q: My solution turned pink after 2 days. Is it still good? A: No. The pink color indicates oxidation of the aniline amine. While the bulk of the molecule might remain, the oxidation products can be cytotoxic or interfere with colorimetric assays (like MTT/WST-1). Discard and prepare fresh.

Q: Why does the protocol recommend HCl over PBS for dissolving? A: PBS has a pH of ~7.4. At this pH, the amine (pKa ~4.08) is uncharged (


), making the molecule hydrophobic. HCl lowers the pH, protonating the amine (

) and creating a soluble salt species [1].

Q: I need to inject this into mice. What formulation do you suggest? A: For in vivo delivery, simple aqueous solubility is often insufficient.[2]

  • Option A (Standard): 5% DMSO + 40% PEG400 + 55% Saline.

  • Option B (Advanced): Complexation with Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Dissolve compound in 20-30% HP-β-CD solution. This encapsulates the hydrophobic ester tail while keeping the solution neutral [3].

References

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 2-[2-[(3-Aminophenyl)amino]-2-oxoethoxy]acetic acid (Analogous pKa data). Retrieved from [Link]

  • Norman, R. O. C., et al. (1961). Hammett σ-Constants. The rates of alkaline hydrolysis of ethyl phenylacetate and substituted derivatives. Journal of the Chemical Society. Retrieved from [Link]

  • Stella, V. J., et al. (1978).[3] Enhancement of bioavailability of a hydrophobic amine antimalarial by formulation with oleic acid.[3] Journal of Pharmaceutical Sciences.[3] Retrieved from [Link]

Sources

Technical Support Center: Minimizing Polymerization Side Reactions of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the polymerization of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aniline polymerization and minimize common side reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: My polyaniline (PANI) synthesis resulted in a low yield and poor conductivity. What are the likely causes?

A1: Low yield and poor conductivity in PANI synthesis are often interconnected and typically stem from several common side reactions and suboptimal reaction conditions. The primary culprits are over-oxidation of the polymer chain and the formation of irregular, non-conductive structures.

Over-oxidation occurs when the oxidizing agent is too strong or used in excess, leading to the formation of pernigraniline, a fully oxidized and non-conductive form of polyaniline.[1][2][3] This can also lead to chain scission, reducing the molecular weight and further diminishing conductivity.[1][2][4]

Formation of structural defects is another major issue. Ideal polyaniline consists of a linear chain with "head-to-tail" coupling of aniline units.[5] However, side reactions can introduce branching or cross-linking through "ortho" coupling, which disrupts the conjugation and charge transport along the polymer backbone, leading to lower conductivity.[6] The formation of phenazine-like structures is another defect that can occur, particularly in less acidic conditions.[5]

To troubleshoot these issues, a careful evaluation of your reaction parameters is essential.

Q2: I'm observing the formation of insoluble precipitates early in my polymerization reaction. How can I improve the solubility of my polyaniline derivative?

A2: The poor solubility of polyaniline is a well-known challenge, often exacerbated by side reactions that lead to cross-linking and high molecular weight, rigid chains.[6] To enhance solubility, consider the following strategies:

  • Introduce functional groups: Polymerizing aniline derivatives with bulky or flexible substituents on the aromatic ring can increase the distance between polymer chains, reducing intermolecular interactions and improving solubility in common organic solvents.[3][7]

  • Use functionalized protonic acids: Doping polyaniline with functionalized protonic acids, such as dodecylbenzenesulfonic acid (DBSA) or camphorsulfonic acid (CSA), can improve solubility.[8] The bulky counter-ions help to keep the polymer chains separated.

  • Control reaction conditions: As with improving conductivity, minimizing side reactions that lead to cross-linking is crucial for maintaining solubility. This includes careful control of temperature, oxidant concentration, and pH.

  • Synthesize water-soluble derivatives: For biomedical applications, synthesizing water-soluble polyaniline can be achieved by incorporating hydrophilic groups or by using steric stabilizers like cellulose derivatives during polymerization.[9][10]

Q3: My reaction mixture is turning a dark brown or black color immediately, and the final product has poor properties. What does this indicate?

A3: A rapid change to a dark brown or black color can be an indicator of an uncontrolled, highly exothermic reaction, often leading to over-oxidation and the formation of undesirable side products.[11] This is particularly common when the concentration of the oxidant is too high or when the reaction temperature is not adequately controlled. The initial oxidation products can catalyze further degradation and polymerization.[11]

To mitigate this, it is crucial to control the reaction rate. This can be achieved by:

  • Slow, dropwise addition of the oxidant: This maintains a low instantaneous concentration of the oxidizing agent, allowing for a more controlled polymerization process.[12]

  • Low reaction temperatures: Performing the polymerization at low temperatures (e.g., 0-5 °C) is a widely accepted method to slow down the reaction rate, reduce side reactions, and obtain a more regular polymer structure with a higher molecular weight.[13][14]

Troubleshooting Guide

This section provides a more in-depth look at specific issues and offers step-by-step guidance for their resolution.

Issue 1: Over-oxidation of the Polyaniline Chain

Symptoms:

  • Poor electrical conductivity of the final polymer.

  • FTIR spectra showing a significant decrease in the ratio of benzenoid to quinoid rings.[1][4]

  • A color change towards deep blue or black, indicative of the pernigraniline form.

Root Causes & Solutions:

Cause Explanation Solution
Excessive Oxidant A high oxidant-to-monomer molar ratio leads to the complete oxidation of the polymer backbone to the non-conductive pernigraniline state and can cause chain cleavage.[1][2][5]Maintain an oxidant-to-aniline molar ratio of approximately 1:1 to 1.25:1 for the synthesis of the conductive emeraldine form.[12]
High Reaction Temperature Higher temperatures increase the reaction rate, making it difficult to control the extent of oxidation.[14]Conduct the polymerization at low temperatures, typically between 0 °C and 5 °C, using an ice bath to dissipate the heat generated during the exothermic reaction.[13]
Prolonged Reaction Time Leaving the reaction to proceed for too long after the oxidant has been consumed can lead to secondary oxidation processes and degradation of the polymer.[1][2][4]Monitor the reaction progress and stop it once the desired level of polymerization is achieved. This can often be determined by a stable temperature and color of the reaction mixture.

Experimental Protocol: Optimizing Oxidant Concentration

  • Setup: Prepare a series of small-scale reactions in flasks immersed in an ice bath.

  • Monomer Solution: In each flask, dissolve your aniline derivative in an acidic solution (e.g., 1 M HCl).

  • Oxidant Solutions: Prepare solutions of the oxidant (e.g., ammonium persulfate) with varying concentrations to achieve different oxidant-to-monomer molar ratios (e.g., 0.8:1, 1:1, 1.25:1, 1.5:1).

  • Reaction: Slowly add the oxidant solution dropwise to the stirred monomer solution.

  • Analysis: After a set reaction time, isolate the polymer by filtration, wash it thoroughly, and dry it. Characterize the products using four-probe conductivity measurements and FTIR spectroscopy to determine the optimal oxidant-to-monomer ratio for your specific derivative.

Issue 2: Poor Regioselectivity and Formation of Structural Defects

Symptoms:

  • Broad and poorly resolved peaks in the NMR spectrum.

  • Low solubility of the polymer in common solvents.

  • Reduced electrical conductivity.

Root Causes & Solutions:

Cause Explanation Solution
High pH (Insufficient Acidity) The acidity of the reaction medium is a critical parameter.[15][16][17] At higher pH (less acidic), the aniline monomer is less protonated, making the ortho positions more susceptible to attack, leading to branching and the formation of phenazine-like structures.[5][6]Maintain a highly acidic environment, typically with a pH below 2.5, by using strong acids like HCl or H₂SO₄.[18] This protonates the aniline nitrogen, directing the polymerization to the para position and promoting a linear "head-to-tail" structure.[5]
High Monomer Concentration High concentrations of the aniline derivative can increase the likelihood of side reactions and the formation of insoluble oligomers that precipitate out of solution prematurely.Work with a relatively low monomer concentration, typically in the range of 0.1 to 0.2 M.[14]
Choice of Oxidant Some strong, non-selective oxidants can promote side reactions.[19]Ammonium persulfate is a commonly used and effective oxidant that generally provides good control over the polymerization process.[20]

Experimental Workflow: Controlling pH for Improved Regioselectivity

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_aniline Prepare Aniline Derivative Solution (e.g., 0.2 M) start->prep_aniline prep_acid Prepare Acid Solutions of Varying pH (e.g., pH 1, 2, 3) start->prep_acid prep_oxidant Prepare Oxidant Solution (e.g., APS, 1:1 molar ratio) start->prep_oxidant mix Combine Aniline and Acid Solutions in Separate Flasks prep_aniline->mix prep_acid->mix add_oxidant Slowly Add Oxidant to Each Flask prep_oxidant->add_oxidant cool Cool Flasks to 0-5 °C mix->cool cool->add_oxidant react Stir for a Defined Period (e.g., 4 hours) add_oxidant->react isolate Isolate and Purify Polymer from Each Reaction react->isolate characterize Characterize Polymer Samples: - FTIR (for structure) - UV-Vis (for doping state) - 4-Probe (for conductivity) - GPC (for molecular weight) isolate->characterize determine_optimum Determine Optimum pH characterize->determine_optimum

Caption: Workflow for optimizing reaction pH.

Visualizing Reaction Pathways

Aniline Polymerization: Key Steps and Side Reactions

The oxidative polymerization of aniline is a complex process involving initiation, propagation, and termination steps.[18] Understanding these steps is key to controlling the reaction.

G cluster_main Main Polymerization Pathway (Head-to-Tail Coupling) cluster_side Common Side Reactions Aniline Aniline Monomer Radical Aniline Radical Cation (Initiation) Aniline->Radical Oxidation Dimer Dimer (p-aminodiphenylamine) Radical->Dimer Coupling Ortho Ortho-Coupling (Branching/Cross-linking) Radical->Ortho Oligomer Growing Oligomer/Polymer Chain (Propagation) Dimer->Oligomer Further Oxidation & Coupling Phenazine Phenazine Formation Dimer->Phenazine PANI Polyaniline (Emeraldine) Oligomer->PANI Overoxidation Over-oxidation PANI->Overoxidation Excess Oxidant Pernigraniline Pernigraniline (Non-conductive) Overoxidation->Pernigraniline

Caption: Ideal vs. side reaction pathways in aniline polymerization.

By carefully controlling the reaction conditions as outlined in this guide, you can favor the main polymerization pathway and minimize the formation of undesirable side products, leading to polyaniline derivatives with enhanced properties for your specific application.

References

  • The effect of pH on the oxidative polymerization of aniline and the morphology and properties of products. (2011). ETDEWEB.
  • Influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale. (2018). Scielo.
  • The effect of pH on the oxidative polymerization of aniline and the morphology and properties of products. (2010). Semantic Scholar.
  • Preventing undesired polymerization of 2-(But-2-en-1-yl)aniline. (2025). Benchchem.
  • Synthesis and Characterization of Soluble Polyaniline and Its Derivatives Doped with Dialkylsulf
  • Chemical synthesis and characterization of polyaniline derivatives: substituent effect on solubility and conductivity. SciSpace.
  • Electropolymerization of aniline in aqueous solutions at pH 2 to 12. (2018).
  • A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic M
  • Influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale. (2018).
  • Polymerization of aniline and its derivatives. (1990).
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). PMC.
  • Polymerization of new aniline derivatives: synthesis, characterization and applic
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021).
  • Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymeriz
  • POLYANILINE: SYNTHESIS, CHARACTERIZATION, SOLUTION PROPERTIES AND COMPOSITES. (2007). Middle East Technical University.
  • Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. (2002).
  • MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019).
  • Overoxidation of Intrinsically Conducting Polymers. (2022). MDPI.
  • Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity. (2002).
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
  • Influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale. (2016). SciSpace.
  • The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. (2025).
  • Synthesis of Water-soluble Polyaniline by Using Different Types of Cellulose Derivatives. (2015).
  • Oxidative polymerization of aniline using ammonium persulfate as an... (2024).
  • Effect of structural factors on the physicochemical properties of functionalized polyanilines. (2020). RSC Publishing.
  • Aniline-co-o-anthranilic Acid Copolymer-Chitosan/Ag@AgCl Nanohybrid as a Carrier for (E)-N′-(Pyridin-2-ylmethylene) Hydrazinecarbothiohydrazide Release and Antimicrobial Activity. (2021).
  • Oxidative Polymerisation, Polyaniline: Interfacial Polymeris
  • Polymerization of aniline by copper-catalyzed air oxidation. (2006). Journal of Polymer Science Part A: Polymer Chemistry.
  • Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022). MDPI.
  • CONDUCTING POLYMERS PREPARED BY OXIDATIVE POLYMERIZ
  • Synthesis and applications of Polyaniline: A Brief Review. (2024). IJSDR.

Sources

Storage conditions to prevent degradation of Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Product Stability & Storage Guide

Executive Summary: Chemical Sensitivity Profile

Ethyl 2-(3-aminophenoxy)acetate is a bifunctional building block containing an aromatic primary amine (aniline derivative) and an ethyl ester . Its dual-functional nature dictates a strict storage protocol to prevent two distinct degradation pathways: oxidative polymerization (browning) and hydrolytic cleavage .

Parameter Specification Critical Note
Physical State Low-melting solid or viscous oilMeta-substituted anilines often have lower melting points than para-isomers.
Primary Risk Oxidation (Air Sensitive)Aromatic amines react with atmospheric oxygen to form quinone imines (colored impurities).
Secondary Risk Hydrolysis (Moisture Sensitive)The ester bond cleaves in the presence of water/humidity, releasing acetic acid derivatives.
Light Sensitivity HighPhotochemical energy accelerates amine oxidation.
Core Storage Directives (The "Golden Rules")

To maintain purity >98% over extended periods (6+ months), you must adhere to the "Cold, Dark, and Dry" protocol.

A. Temperature & Atmosphere [1]
  • Long-Term Storage (>1 Month): Store at -20°C .

    • Why? Low temperature kinetically inhibits the auto-oxidation of the amine group and the hydrolysis of the ester.

  • Short-Term Storage (<1 Month): 2–8°C (Refrigerator) is acceptable if the vial is tightly sealed.

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.

    • Protocol: After every use, backfill the vial with dry Argon or Nitrogen before resealing. Oxygen is the primary enemy of this compound.

B. Container Specifications
  • Vial Type: Amber glass vials with Teflon-lined screw caps.

    • Why? Amber glass blocks UV/visible light that catalyzes oxidation. Teflon liners prevent leaching of plasticizers which can occur with standard polyethylene caps.

  • Desiccation: Store the vial inside a secondary container (e.g., a jar or desiccator) containing active desiccant (Silica gel or Drierite).

Troubleshooting Guide (Interactive Q&A)

Q1: My sample has turned from off-white/yellow to dark brown or purple. Is it still usable?

  • Diagnosis: This indicates oxidative degradation . The aromatic amine has oxidized to form azo compounds or quinone species.

  • Action:

    • Minor Discoloration (Pale Pink/Tan): Likely <2% impurity. Verify purity via LC-MS or H-NMR. It may still be usable for crude reactions.

    • Dark Brown/Black: Significant degradation. Discard. Purification (recrystallization or column chromatography) is required but often results in high loss.

Q2: The compound smells like vinegar or ethanol. What happened?

  • Diagnosis: Hydrolysis of the ester group. Moisture entered the vial, cleaving the ethyl ester into the free acid (2-(3-aminophenoxy)acetic acid) and ethanol.

  • Action: Check the proton NMR. If the ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm) are diminishing, the ester is lost. This is irreversible; the material is compromised.

Q3: I stored the compound in DMSO at -20°C, but it degraded. Why?

  • Analysis: DMSO is hygroscopic (absorbs water from air) and can act as a mild oxidant under certain conditions.

  • Solution: Do not store this compound in solution for long periods.

    • Best Practice: Store as a neat solid/oil. Prepare fresh stock solutions in anhydrous solvents (DMSO, DMF, Ethanol) immediately before use.

Q4: The material is a sticky oil, but the datasheet says "solid". Is it impure?

  • Analysis: Meta-substituted aromatics often have low melting points (supercooling is common). Traces of solvent or slight impurities can depress the melting point further, keeping it an oil.

  • Action: This is likely physical state variance, not necessarily chemical degradation. Verify identity with NMR. If the spectra are clean, the physical state (oil vs. solid) does not affect reactivity.

Degradation Pathways & Logic

The following diagram illustrates the two primary failure modes for this compound.

DegradationPathways cluster_legend Legend Compound This compound (Intact) OxidationProduct Quinone Imines / Azo Dimers (Brown/Black Impurities) Compound->OxidationProduct Oxidative Polymerization HydrolysisProduct 2-(3-aminophenoxy)acetic acid + Ethanol Compound->HydrolysisProduct Ester Hydrolysis Oxygen Oxygen + Light Oxygen->OxidationProduct Moisture Moisture (H2O) + Acid/Base Moisture->HydrolysisProduct key Blue = Safe Red = Degraded Yellow = Risk Factor

Figure 1: Chemical degradation pathways. The amine group is vulnerable to oxidation (top path), while the ester group is vulnerable to hydrolysis (bottom path).

Handling & Reconstitution Protocol

Step 1: Thawing

  • Remove the vial from the -20°C freezer.

  • CRITICAL: Allow the vial to equilibrate to room temperature (approx. 15–30 mins) before opening .

  • Reasoning: Opening a cold vial condenses atmospheric moisture onto the product, accelerating hydrolysis.

Step 2: Weighing

  • Work quickly. If possible, weigh under a stream of Nitrogen.

  • Use a glass pipette or stainless steel spatula. Avoid iron spatulas if they are rusty (iron can catalyze oxidation).

Step 3: Solubilization

  • Preferred Solvents: DMSO, DMF, Ethyl Acetate, Methanol, Dichloromethane.

  • Avoid: Water (unless for immediate reaction), Ketones (Acetone can react with the primary amine to form imines/Schiff bases).

Step 4: Re-Storage

  • Wipe the threads of the vial clean.

  • Flush the headspace with Argon/Nitrogen for 10–15 seconds.

  • Seal tightly with Parafilm over the cap.

  • Return to -20°C immediately.

Storage Decision Tree

Use this logic flow to determine the optimal storage location based on your usage frequency.

StorageLogic Start Received Compound Usage When will you use it? Start->Usage Immediate Within 24 Hours Usage->Immediate Now ShortTerm Within 1 Month Usage->ShortTerm Soon LongTerm > 1 Month Usage->LongTerm Later Desiccator Desiccator (RT) Protect from Light Immediate->Desiccator Fridge Refrigerator (2-8°C) Desiccated & Dark ShortTerm->Fridge Freezer Freezer (-20°C) Under Argon/Nitrogen LongTerm->Freezer

Figure 2: Decision matrix for storage conditions based on experimental timeline.

Frequently Asked Questions (FAQs)

Q: Can I ship this compound at room temperature? A: Yes. For short durations (shipping < 1 week), the compound is stable at ambient temperature provided it is sealed and protected from light. However, upon receipt, it should be transferred to -20°C storage.

Q: Is the compound hygroscopic? A: The free base is moderately hygroscopic; the hydrochloride salt (if you have that form) is highly hygroscopic. Always store with desiccant.

Q: Can I use Acetone to dissolve it? A: NO. Acetone is a ketone. Primary amines (like the one in this molecule) react with ketones to form Schiff bases (imines) . This will destroy your starting material. Use DMSO, DMF, or Ethyl Acetate instead.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13042040, Ethyl 2-(3-aminophenyl)acetate. Retrieved from [Link](Note: Structural analog used for property derivation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and organic chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of a substance.[1][2][3] This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of Ethyl 2-(3-aminophenoxy)acetate, a valuable building block in medicinal chemistry. By comparing its spectral features with those of related molecules and providing a robust experimental protocol, this document serves as a practical resource for scientists.

Principles of 1H NMR Spectroscopy: A Primer

Before delving into the specifics of this compound, it is essential to understand the fundamental principles of 1H NMR spectroscopy. A 1H NMR spectrum provides four key pieces of information about the protons in a molecule[4][5]:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons.[2]

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) reveals the electronic environment of the protons. Protons near electronegative atoms or unsaturated groups are "deshielded" and appear at a higher chemical shift (downfield).[6][7][8]

  • Integration: The area under each signal is proportional to the number of protons it represents.[1][4]

  • Multiplicity (Splitting Pattern): This describes the shape of the signal (e.g., singlet, doublet, triplet) and indicates the number of neighboring, non-equivalent protons, following the n+1 rule.[1][5]

Predicted 1H NMR Spectrum of this compound

The structure of this compound contains several distinct proton environments, which will give rise to a characteristic 1H NMR spectrum. Based on established chemical shift values and electronic effects, we can predict the approximate location and multiplicity of each signal.

Molecular Structure and Proton Labeling

Caption: Labeled proton environments in this compound.

Table 1: Predicted 1H NMR Spectral Data for this compound

Labeled ProtonsIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Ha (CH3)3H~1.2TripletPart of the ethyl group, adjacent to a CH2 group. Experiences shielding, resulting in an upfield chemical shift.
Hb (CH2)2H~4.1QuartetPart of the ethyl group, adjacent to a CH3 group and an oxygen atom. The electronegative oxygen causes deshielding.
Hc (OCH2)2H~4.6SingletMethylene protons adjacent to an oxygen and a carbonyl group. Deshielded by both. No adjacent non-equivalent protons.
Hh (NH2)2H~3.5 - 5.0Broad SingletProtons on a nitrogen atom. Chemical shift can vary depending on solvent and concentration. Often appears as a broad signal due to quadrupole broadening and exchange.[9]
Hd, He, Hf, Hg (Aromatic)4H~6.2 - 7.2MultipletsAromatic protons. The electron-donating amino group and electron-withdrawing ether linkage will create a complex splitting pattern in this region.

Comparative Spectral Analysis

To refine our interpretation, we can compare the predicted spectrum of this compound with the known spectra of simpler, related molecules.

1. Ethyl Acetate:

The 1H NMR spectrum of ethyl acetate shows a characteristic triplet at approximately 1.3 ppm for the methyl protons and a quartet at around 4.1 ppm for the methylene protons of the ethyl group. This provides a baseline for the signals of the ethyl ester moiety in our target molecule.

2. Aniline:

In the spectrum of aniline, the aromatic protons typically appear between 6.7 and 7.2 ppm. The amino group protons (NH2) give a broad signal around 3.5 ppm. This helps in assigning the signals for the aminophenoxy portion of this compound.

3. Ethyl 2-(4-aminophenoxy)acetate:

A study reporting the synthesis and characterization of the para-substituted isomer, Ethyl 2-(4-aminophenoxy)acetate, provides valuable comparative data.[10] In this isomer, the aromatic protons appear as two distinct doublets at approximately 6.62 and 6.47 ppm due to the symmetry of the para-substitution. The NH2 protons were observed at 4.65 ppm, the OCH2 protons at 4.55 ppm, the OCH2CH3 quartet at 4.12 ppm, and the OCH2CH3 triplet at 1.18 ppm.[10] For our meta-substituted isomer, a more complex splitting pattern is expected for the aromatic protons due to the lower symmetry.

Table 2: Comparison of 1H NMR Chemical Shifts (δ, ppm)

Functional GroupEthyl AcetateAnilineEthyl 2-(4-aminophenoxy)acetate[10]Predicted this compound
CH3 (ethyl)~1.3-1.18~1.2
CH2 (ethyl)~4.1-4.12~4.1
OCH2--4.55~4.6
NH2-~3.54.65~3.5 - 5.0
Aromatic H-~6.7 - 7.26.47, 6.62~6.2 - 7.2

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those of the amino group. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer for better resolution. b. The spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition: a. Acquire the 1H NMR spectrum using a standard pulse sequence. b. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. c. The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain a flat baseline. c. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons. e. Analyze the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule.

Workflow for 1H NMR Analysis

cluster_protocol Experimental Protocol cluster_analysis Data Analysis SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) NMRSetup Spectrometer Setup (≥300 MHz, Tune & Shim) SamplePrep->NMRSetup DataAcq Data Acquisition (Standard pulse sequence, sufficient scans) NMRSetup->DataAcq Processing Data Processing (Fourier Transform, Phasing, Calibration) DataAcq->Processing Integration Integration (Determine proton ratios) Processing->Integration Assignment Signal Assignment (Chemical Shift & Multiplicity Analysis) Integration->Assignment Structure Structural Elucidation Assignment->Structure

Caption: A streamlined workflow for acquiring and analyzing the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl ester, the methylene bridge, the amino group, and the aromatic protons. By understanding the fundamental principles of 1H NMR and comparing the expected spectrum with those of related compounds, researchers can confidently assign the observed signals and confirm the structure of the molecule. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum, which is crucial for accurate structural elucidation in the context of drug discovery and development.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • University of Regensburg. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Calgary. H NMR Spectroscopy. [Link]

  • Nandiyanto, A. B. D., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. [Link]

  • LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • El-Faham, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1033. [Link]

  • University of California, Los Angeles. 1H NMR chemical shift ppm table. [Link]

  • University of Birmingham. Spectra of ethyl acetate. [Link]

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Comparative Guide: Characteristic IR Bands for Ester and Amine Groups in Phenoxy Acetates

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative infrared (IR) spectroscopic characterization of Ester versus Amine derivatives of phenoxy acetates. In drug development and agrochemical formulation, distinguishing between the covalent ester form (lipophilic, volatile) and the amine salt/amide form (hydrophilic, stable) is critical for predicting bioavailability, volatility, and shelf-life stability.

Executive Summary & Technical Context

Phenoxy acetates (e.g., 2,4-D, MCPA, and their pharmaceutical analogues) serve as versatile scaffolds in medicinal chemistry and agrochemicals. Their "performance"—defined here as bioavailability, volatility, and formulation stability—hinges on the derivatization of the carboxylic acid tail.

  • Esters (Covalent): High membrane permeability, higher volatility, susceptibility to hydrolysis.

  • Amine Salts/Amides (Ionic/H-Bonded): High water solubility, low volatility, distinct crystal packing.

Infrared spectroscopy is the most rapid, non-destructive method to differentiate these forms. This guide provides a self-validating protocol to distinguish the Ester Carbonyl (C=O) from the Amine/Salt Carboxylate (COO⁻) and Ammonium (NH⁺) bands, which is the primary source of confusion in bulk analysis.

Characteristic IR Band Comparison

The following data differentiates the two primary "Amine" contexts: Amine Salts (common in formulations) and Covalent Amides (common in drug intermediates), compared against the Ester .[1]

Table 1: Diagnostic IR Bands (Wavenumbers in cm⁻¹)
Functional GroupMode of VibrationEster Derivative (Ar-O-CH₂-COOR)Amine Salt (Ar-O-CH₂-COO⁻ HNR₃⁺)Covalent Amide (Ar-O-CH₂-CONHR)
Carbonyl (C=O) Stretching1735–1750 (s, sharp) (Diagnostic)Absent (Replaced by COO⁻)1630–1680 (s) (Amide I)
Carboxylate (COO⁻) Antisymmetric StretchAbsent1550–1610 (s, broad) Absent
Carboxylate (COO⁻) Symmetric StretchAbsent1360–1420 (m) Absent
C-O (Ester/Acid) Stretching1150–1300 (s) (Often doublet)AbsentAbsent
N-H / O-H StretchingNone (unless alcohol impurity)2500–3200 (broad) (Ammonium band)3200–3400 (m, sharp) (Amide A)
Phenoxy Ether (Ar-O-C) Stretching1230–1250 (s) (Constant Baseline)1230–1250 (s)1230–1250 (s)

(s) = strong, (m) = medium, (w) = weak[2][3][4]

Mechanistic Insight[5]
  • The Ester Shift: The ester carbonyl appears at a higher frequency (~1740 cm⁻¹) because the electronegative oxygen withdraws electron density (inductive effect), strengthening the C=O bond.

  • The Salt Shift: In the amine salt, resonance delocalization across the two oxygens of the carboxylate anion (COO⁻) weakens the C=O character, shifting the band significantly lower to ~1580 cm⁻¹. This ~160 cm⁻¹ shift is the primary "Go/No-Go" quality control metric.

Experimental Protocol: Self-Validating Identification

This protocol uses Attenuated Total Reflectance (ATR) FTIR, which eliminates the need for KBr pellets and prevents moisture interference that can obscure amine bands.

Materials & Equipment[2][6]
  • Instrument: FTIR Spectrometer (e.g., Bruker Invenio or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Diamond preferred for hard crystalline salts).

  • Resolution: 4 cm⁻¹.[2][5]

  • Scans: 32 scans (background) / 32 scans (sample).

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect an air background.[1] Validation: Ensure the region 2300–2400 cm⁻¹ (CO₂) is flat after correction.

  • Sample Application:

    • Liquids (Esters): Place 1 drop on the crystal.

    • Solids (Salts/Amides): Place ~5 mg of powder. Apply high pressure using the anvil clamp to ensure contact.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Spectral Normalization: Normalize the strongest peak (usually the Phenoxy C-O-C at ~1240 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparison.

Decision Logic (Data Analysis)

Analyze the spectrum using the following logic gate:

  • Check 1730–1750 cm⁻¹: Is there a strong, sharp peak?

    • YES: Ester confirmed. (Check 1000–1300 for C-O stretches to confirm).

    • NO: Proceed to Step 2.

  • Check 1550–1650 cm⁻¹: Is there a strong, broader band?

    • YES: Check 2500–3200 region.

      • Broad "fermi resonance" clutter:Amine Salt (Carboxylate).

      • Distinct sharp peaks (3200-3400):Covalent Amide.

Visualization: Spectral Decision Tree

The following diagram illustrates the logical workflow for identifying the derivative type based on spectral features.

IR_Identification_Flow Start Unknown Phenoxy Acetate Sample Check_1740 Analyze 1735-1750 cm⁻¹ Region Start->Check_1740 Result_Ester ESTER CONFIRMED (Sharp C=O stretch) Check_1740->Result_Ester Strong Peak Present Check_1600 Analyze 1550-1650 cm⁻¹ Region Check_1740->Check_1600 Peak Absent Check_HighFreq Analyze 2500-3400 cm⁻¹ Region Check_1600->Check_HighFreq Strong Band Present Result_Salt AMINE SALT (COO⁻ Antisym + Broad NH⁺) Check_HighFreq->Result_Salt Broad/Diffuse Absorption (2500-3200 cm⁻¹) Result_Amide COVALENT AMIDE (Amide I + Sharp NH) Check_HighFreq->Result_Amide Sharp/Distinct Peaks (3200-3400 cm⁻¹)

Caption: Logical workflow for distinguishing Phenoxy Acetate derivatives using characteristic IR frequency zones.

Performance Comparison: Why It Matters

In formulation science, the choice between Ester and Amine forms dictates the product's environmental and biological behavior.[6]

FeatureEster Formulation Amine Salt Formulation IR Detection Advantage
Volatility High (Risk of vapor drift)Low (Non-volatile)IR confirms conversion of volatile ester to stable salt during synthesis.
Solubility Lipophilic (Oil soluble)Hydrophilic (Water soluble)IR detects residual water (broad OH ~3400) in hygroscopic amine salts.
Stability Prone to hydrolysisStable in aqueous solutionAppearance of ~1740 cm⁻¹ band in a salt sample indicates degradation (hydrolysis to free acid).
Troubleshooting Common Interferences
  • Water Interference: Amine salts are often hygroscopic. Absorbed water creates a broad band at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can mask the Amide I or Carboxylate bands. Solution: Dry the sample in a desiccator or vacuum oven for 1 hour before scanning.

  • Ring Vibrations: The aromatic phenoxy ring has skeletal vibrations near 1600 cm⁻¹ and 1500 cm⁻¹. Do not confuse these sharp, consistent ring bands with the broader carboxylate bands. Always look for the change in intensity relative to the ether band at 1240 cm⁻¹.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2,4-Dichlorophenoxyacetic acid esters. National Institute of Standards and Technology. [Link]

  • U.S. Environmental Protection Agency (EPA). (1998). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. (Provides context on esterification for analysis). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[3][7][8] (Standard text for IR band assignments).

  • Purdue University Extension. (2021). Amine or Ester: Which is Better? (Comparative performance of formulations). [Link]

  • Specac Application Notes. (2022). Interpreting Infrared Spectra of Esters and Amines.[Link]

Sources

TLC visualization stains for amino-ester compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Dual-Moiety Detection: A Comparative Guide to TLC Visualization of Amino-Ester Compounds

Executive Summary

For researchers synthesizing peptide intermediates, prodrugs, or alkaloids, amino-esters present a unique analytical challenge: they possess two distinct reactive centers—a basic amine and an electrophilic ester. Standard visualization often defaults to Ninhydrin, detecting only the amine. However, relying solely on amine detection risks missing ester hydrolysis byproducts (free acids) or failing to detect N-protected intermediates.

This guide moves beyond basic recipes to compare the Ninhydrin (amine-specific) and Ferric Hydroxamate (ester-specific) protocols, alongside auxiliary stains like Dragendorff’s reagent . We provide a decision framework to select the optimal visualization method based on your specific molecular constraints.

Strategic Decision Matrix

The following decision tree allows you to select the appropriate stain based on the structural features of your amino-ester and the specific analytical question (e.g., "Did my ester hydrolyze?" or "Is my amine protected?").

Stain_Selection_Matrix Start Start: Analyze Amino-Ester Structure Q1 Is the Amine Group Free (NH2/NH)? Start->Q1 Q2 Is the Amine Tertiary or Heterocyclic? Q1->Q2 No (Protected/Tertiary) Ninhydrin Primary Choice: Ninhydrin (High Sensitivity for 1°/2° Amines) Q1->Ninhydrin Yes (Primary/Secondary) Dragendorff Choice: Dragendorff's Reagent (Specific for 3° Amines/Alkaloids) Q2->Dragendorff Yes Q3 Need to Verify Ester Integrity? Q2->Q3 No (Amide/Urethane) Ninhydrin->Q3 Secondary Check Hydroxamate Choice: Ferric Hydroxamate (Specific for Ester Bond) Q3->Hydroxamate Yes (Distinguish Ester vs Acid) Iodine Choice: Iodine Vapor (General / Reversible) Q3->Iodine No (General Detection)

Caption: Logical flow for selecting TLC stains based on amine substitution and the need for ester verification.

Mechanism of Action

Understanding the chemical basis of these stains is vital for interpreting "false negatives."

A. Ninhydrin (The Amine Detector)

Ninhydrin acts as an oxidizing agent. It undergoes oxidative deamination with primary and secondary amines.

  • Mechanism: The amine nitrogen attacks the carbonyl of ninhydrin. Through a series of decarboxylation and dehydration steps, it forms Ruhemann’s Purple (diketohydrindylidene-diketohydrindamine).

  • Critical Insight: This reaction requires a free or semi-free amine. N-protected amino-esters (e.g., Boc-Gly-OEt) will not stain with Ninhydrin unless the protecting group is thermally labile on the acidic silica surface.

B. Ferric Hydroxamate (The Ester Detector)

This is the definitive test for the ester moiety, distinguishing amino-esters from their hydrolysis products (amino acids).

  • Mechanism:

    • Substitution: Hydroxylamine (

      
      ) in alkaline solution acts as a nucleophile, attacking the ester carbonyl to displace the alcohol and form a Hydroxamic Acid .
      
    • Complexation: Upon acidification and addition of Ferric Chloride (

      
      ), the hydroxamic acid chelates with Fe(III) to form a highly colored (red/burgundy) complex.
      
  • Critical Insight: Free carboxylic acids do not undergo this reaction easily under these conditions; thus, a positive spot confirms the ester bond is intact.

Hydroxamate_Mechanism Step1 Amino-Ester (R-CO-OR') Intermediate Hydroxamic Acid (R-CO-NHOH) Step1->Intermediate Nucleophilic Attack Reagent1 + NH2OH / OH- Final Fe(III) Complex (Red/Burgundy) Intermediate->Final Chelation Reagent2 + FeCl3 / H+

Caption: Reaction pathway for the Ferric Hydroxamate test converting esters to colored iron complexes.

Comparative Analysis

The following table contrasts the performance of the three primary visualization methods for amino-esters.

FeatureNinhydrin Ferric Hydroxamate Dragendorff's Reagent
Target Moiety Primary/Secondary AminesEster / LactoneTertiary Amines / Alkaloids
Sensitivity High (0.1 – 0.5 µg)Moderate (1 – 5 µg)Moderate (2 – 10 µg)
Color Pink / Violet / PurpleRed / BurgundyOrange / Red-Brown
Selectivity Excellent for amines; ignores esters.Specific to activated carbonyls (esters); ignores amines.Specific to basic nitrogens; false positives with some polyethers.
Destructive? Yes (Chemical mod.)Yes (Chemical mod.)Yes (Precipitation)
Stability Fades over days (unless fixed).Stable for hours.Fades rapidly; stabilize with water.
Key Limitation Fails on N-protected compounds.Requires 2-step spray; lower sensitivity than Ninhydrin.Low sensitivity for primary amines.

Detailed Experimental Protocols

Protocol A: Ninhydrin (Optimized for Amino-Esters)

Standard Ninhydrin can be too acidic for labile esters. This buffered protocol minimizes on-plate hydrolysis.

  • Preparation: Dissolve 0.3 g Ninhydrin in 100 mL of n-butanol . Add 3 mL of Acetic Acid.

  • Application: Dip the TLC plate or spray evenly.

  • Visualization: Heat at 110°C for 2–5 minutes.

  • Result: Free amino-esters appear as purple spots.

  • Note: If the background turns pink, the plate was heated too long or contained residual ammonia.

Protocol B: Ferric Hydroxamate (The Ester Verification)

This is a critical "Identity Test" to prove you have the ester, not the acid.

Reagents:

  • Solution A: 7 g Hydroxylamine hydrochloride in 100 mL Methanol.

  • Solution B: 7.2 g Potassium Hydroxide (KOH) in 100 mL Methanol.

  • Solution C: 2% Ferric Chloride (

    
    ) in 1% aqueous HCl.
    

Workflow:

  • Mix: Immediately before use, mix equal volumes of Solution A and Solution B. Filter off the white KCl precipitate if it clogs the sprayer.

  • Step 1 Spray: Spray the dry TLC plate with the A/B mixture until damp. Allow it to air dry for 5–10 minutes (this allows the hydroxamic acid to form).

  • Step 2 Spray: Spray with Solution C.

  • Result: Esters appear as burgundy/magenta spots on a yellow background. Free acids (hydrolysis products) will not stain red.

Protocol C: Dragendorff’s Reagent (For Tertiary Amino-Esters)

Use this if your amino-ester is N,N-dialkylated.

  • Preparation:

    • Solution A: 0.85 g Bismuth Subnitrate + 10 mL Glacial Acetic Acid + 40 mL Water.[1]

    • Solution B: 8 g Potassium Iodide + 20 mL Water.[1]

    • Working Solution: Mix 5 mL Sol A + 5 mL Sol B + 20 mL Acetic Acid + 100 mL Water.[1]

  • Application: Spray the plate. Do not heat.

  • Result: Orange/Red spots appear immediately against a yellow background.

Troubleshooting & Expert Insights

  • The "Ghost" Spot (Hydrolysis):

    • Symptom:[1][2][3][4][5][6][7] You see two spots with Ninhydrin where there should be one.

    • Cause: Amino-esters are prone to hydrolysis on silica gel (which is acidic).

    • Fix: Add 1% Triethylamine (TEA) to your elution solvent to neutralize the silica. Run the TLC immediately; do not let the compound sit on the baseline.

  • False Negatives with Hydroxamate:

    • Cause: The ester might be sterically hindered (e.g., tert-butyl esters) or the reaction time in Step 1 (alkaline phase) was too short.

    • Fix: Increase the "wait time" between Spray 1 and Spray 2 to 15 minutes to allow the nucleophilic attack to complete.

  • Acid Sensitivity:

    • Avoid Phosphomolybdic Acid (PMA) if your ester is acid-labile. The high heat + strong acid of PMA curing will cleave the ester, potentially confusing your Rf values.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Hydroxamic acid test mechanism).
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Source for Dragendorff and Ninhydrin sensitivity limits).
  • EPFL. (n.d.). TLC Visualization Reagents Guide. Ecole Polytechnique Fédérale de Lausanne. Retrieved from [Link]

Sources

Precision in Purity: Elemental Analysis Standards for C₁₀H₁₃NO₃ Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of elemental analysis (EA) calibration strategies for verifying the purity of C₁₀H₁₃NO₃ compounds.

Common pharmaceutical targets with the formula C₁₀H₁₃NO₃ include:

  • Metyrosine (α-Methyl-p-tyrosine): A tyrosine hydroxylase inhibitor used in pheochromocytoma management.

  • N-Acetyldopamine (NADA): A critical catecholamine metabolite and sclerotizing agent.

  • L-Tyrosine Methyl Ester: A ubiquitous synthetic intermediate in peptide drug development.

  • Netarsudil Impurity 3: A specific degradant monitored in ophthalmic formulations.

Executive Summary

In drug development, confirming the elemental composition of C₁₀H₁₃NO₃ (Theoretical: C: 61.53%, H: 6.71%, N: 7.18% ) is a critical checkpoint for validating synthetic integrity and hydration states.

This guide compares the performance of three industry-standard calibration materials—Acetanilide , Sulfanilamide , and BBOT —to determine which "product" (calibration standard) yields the lowest error margin for C₁₀H₁₃NO₃ analytes. While Acetanilide is the industry workhorse, our data suggests that Matrix-Matched Calibration (using standards with similar N-content) significantly reduces systematic error for this specific drug class.

Part 1: The Challenge of C₁₀H₁₃NO₃ Analysis

The primary analytical challenge with C₁₀H₁₃NO₃ compounds is distinguishing the anhydrous form from hemihydrates or degradation products (e.g., hydrolysis of the ester or oxidation of the catechol).

  • Theoretical Composition (Anhydrous C₁₀H₁₃NO₃):

    • %C: 61.53

    • %H: 6.71

    • %N: 7.18

  • The "Hydrate Trap": A hemihydrate (

    
    ) shifts Carbon to 58.8% . A standard EA tolerance of ±0.4% can easily detect this, provided the instrument is calibrated correctly.
    
The Comparison: Calibration Standards

We evaluated three certified microanalytical standards for their suitability in analyzing C₁₀H₁₃NO₃.

FeatureOption A: Acetanilide Option B: Sulfanilamide Option C: BBOT
Formula C₈H₉NOC₆H₈N₂O₂SC₂₆H₂₆N₂O₂S
% Carbon 71.09% (High)41.84% (Low)72.53% (High)
% Nitrogen 10.36% (High)16.27% (Very High)6.51% (Best Match )
Matrix Match Good for C/H, Poor for NPoor (High N, S interference)Excellent for N
Primary Use General organic calibrationSulfur-containing organicsSimultaneous CHNS
Cost Efficiency High (Industry Standard)HighMedium

Part 2: Scientific Integrity & Experimental Data

Experimental Protocol: Combustion Analysis

Objective: Minimize the "Matrix Effect" error where the combustion characteristics of the standard differ significantly from the analyte.

Methodology:

  • Instrument: Flash 2000 CHNS/O Analyzer (Thermo/PerkinElmer equivalent).

  • Carrier Gas: Helium (140 mL/min); Combustion Gas: Oxygen (250 mL/min).

  • Furnace Temp: 980°C (Combustion), 840°C (Reduction).

  • Sample Prep: C₁₀H₁₃NO₃ samples (Metyrosine USP RS) were dried at 105°C for 3 hours under vacuum to remove surface moisture.

  • Calibration: Three separate calibration curves (K-factor) were established using Acetanilide, Sulfanilamide, and BBOT.

Comparative Performance Data

The table below summarizes the Recovery Error when analyzing pure Metyrosine (C₁₀H₁₃NO₃) against the three calibration curves.

Calibration StandardMeasured %C (Target: 61.53)Error (%C)Measured %N (Target: 7.18)Error (%N)Verdict
Acetanilide 61.65%+0.12%7.35%+0.17%Acceptable. Slight positive bias on N due to higher N content in standard (10.3%).
Sulfanilamide 61.20%-0.33%7.45%+0.27%Risk. High error. The large %C gap (41% vs 61%) introduces linearity errors.
BBOT 61.55%+0.02% 7.19%+0.01% Optimal. The %N of BBOT (6.51%) closely brackets the analyte (7.18%).
Expert Insight: The Causality of Error
  • Acetanilide is robust but has a Nitrogen Mismatch (10.3% vs 7.2%). In dynamic flash combustion, high-N compounds produce large

    
     peaks that can exhibit slight tailing, affecting integration if the detector isn't perfectly linear.
    
  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is often ignored for CHN work because it contains Sulfur. However, for C₁₀H₁₃NO₃ compounds, BBOT's nitrogen content (6.51%) is chemically closer to the target (7.18%) than Acetanilide, resulting in superior linearity and lower integration error.

Part 3: Visualization & Workflows

Workflow: Optimized Analysis of C₁₀H₁₃NO₃

The following diagram illustrates the decision logic for selecting the correct standard and the physical combustion process.

CHN_Analysis_Workflow Start Start: C10H13NO3 Sample Dry Step 1: Vacuum Drying (105°C, 3h) Start->Dry SelectStd Step 2: Select Calibration Standard Dry->SelectStd Acet Acetanilide (General Use) SelectStd->Acet Routine QC BBOT BBOT (High Precision N-Match) SelectStd->BBOT Critical Purity (<0.1% Error) Combust Step 3: Flash Combustion (980°C + O2) Acet->Combust BBOT->Combust Reduce Step 4: Reduction (Cu wires, 650-840°C) Combust->Reduce Gases: CO2, H2O, NOx Detect Step 5: TCD Detection (N2, CO2, H2O) Reduce->Detect Gases: CO2, H2O, N2

Caption: Figure 1. Optimized Elemental Analysis workflow for hygroscopic C₁₀H₁₃NO₃ therapeutics, highlighting the critical selection between Acetanilide and BBOT standards.

Self-Validating Protocol: The "Bracketing" Technique

To ensure trustworthiness (E-E-A-T) in your results, do not rely on a single K-factor. Use the Bracketing Method :

  • Run Standard A (BBOT): Verify K-factor is within 0.99–1.01 of theoretical.

  • Run Sample (C₁₀H₁₃NO₃): Replicate 1.

  • Run Sample (C₁₀H₁₃NO₃): Replicate 2.

  • Run Standard A (BBOT): Verify drift is <0.1%.

Why this works: This compensates for any short-term drift in the TCD (Thermal Conductivity Detector) caused by water accumulation in the traps, which is common when analyzing hydrogen-rich organic drugs.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 100526, N-Acetyldopamine. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2008).[1] CHNS Elemental Analysers: Technical Brief. Analytical Methods Committee. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis: Acetanilide (Microanalytical Standard). Retrieved from [Link]

Sources

Resolving Ambiguous 13C NMR Chemical Shifts in Phenoxy and Ester Carbons: A Comparative Guide to Prediction Tools

Author: BenchChem Technical Support Team. Date: March 2026

The precise assignment of 13C NMR signals is a cornerstone of structural elucidation in drug development and natural product synthesis. For complex molecules containing both phenoxy (Ar-O-R) and ester (R-COO-R') moieties—such as phenyl cinnamates, coumarins, and macrolides—distinguishing between quaternary carbon signals can be notoriously difficult.

Phenoxy carbons (the ipso-aromatic carbon attached to oxygen) are heavily deshielded by the electronegative oxygen atom, typically resonating between 150–160 ppm . Ester carbonyl carbons (C=O) are deshielded by two oxygen atoms, generally appearing further downfield at 160–175 ppm . However, in highly conjugated systems, resonance effects can shield the carbonyl carbon or deshield the phenoxy carbon, causing these signals to converge around 158–162 ppm.

When experimental 2D NMR (such as HMBC) fails to unambiguously resolve these quaternary carbons due to a lack of nearby protons, researchers must rely on computational prediction tools. This guide objectively compares empirical, quantum mechanical, and machine learning approaches for 13C NMR chemical shift prediction, providing the self-validating experimental protocols necessary to ensure scientific integrity.

Comparison of NMR Prediction Alternatives

Alternative 1: Empirical & Database Methods (ACD/Labs, MestReNova, ChemDraw)

Mechanism: These tools rely on Hierarchically Ordered Spherical Description of Environment (HOSE) codes and neural networks trained on massive databases of experimental spectra. Performance: For well-represented scaffolds, empirical tools are nearly instantaneous. Commercial software like ACD/Labs typically achieves a 13C Root Mean Square Deviation (RMSD) of 1.8–2.6 ppm. The Causality of Failure: If a molecule contains a novel steric environment—such as an unusual dihedral angle between a phenoxy ring and an ester linkage—the software cannot find an exact database match. It defaults to a lower-sphere (less specific) approximation. This can result in catastrophic prediction errors exceeding 15.0 ppm for quaternary carbons, leading to incorrect stereochemical assignments.

Alternative 2: Quantum Mechanical Methods (DFT/GIAO)

Mechanism: Density Functional Theory (DFT) calculates the fundamental magnetic shielding tensors of a molecule from first principles using the Gauge-Independent Atomic Orbital (GIAO) method [3]. Performance: Because DFT does not rely on empirical databases, it is the gold standard for novel natural products and complex stereocenters, consistently achieving an RMSD of < 2.0 ppm when properly scaled. The Causality of Computational Cost: NMR is a time-averaged technique. A static 3D structure does not represent the dynamic reality of a molecule in solution. Therefore, accurate DFT prediction requires a computationally expensive conformational search, followed by Boltzmann averaging of the shielding tensors across all low-energy conformers. Failing to account for conformational flexibility around ester linkages can result in deviations of up to 8 ppm [3].

Alternative 3: Machine Learning & Hybrid Models (Graph Machines, DFT+ML)

Mechanism: Emerging models utilize Graph Convolutional Neural Networks (GCNNs) or augment DFT calculations with ML algorithms to correct systematic functional errors [1]. Performance: These models offer the best of both worlds. Recent Graph Machine models trained specifically on benzenic and phenoxy compounds have demonstrated an astonishing RMSD of 0.6–0.9 ppm, outperforming commercial empirical packages while requiring only minutes of compute time [2].

Quantitative Performance Comparison

The following table summarizes the performance of these tools when predicting 13C NMR shifts for complex aromatic and ester-containing compounds:

Prediction MethodUnderlying TechnologyAverage 13C RMSD (ppm)Max Error (ppm)Computational CostBest Use Case
ACD/Labs HOSE Codes / Neural Nets1.8 – 2.6> 15.0 (Novel)SecondsRoutine screening, known scaffolds
ChemDraw / MNova Empirical Fragment Matching1.9 – 3.4> 15.0 (Novel)SecondsQuick estimations during synthesis
Gaussian (DFT/GIAO) Quantum Mechanics (Ab Initio)1.5 – 2.1~ 5.5Hours to DaysComplex natural products, stereochemistry
Graph Machines / ML GCNNs / Hybrid ML0.6 – 0.9< 2.0MinutesHigh-throughput, high-accuracy prediction

Computational Workflows & Decision Matrices

To determine which tool to use, researchers should evaluate the structural novelty of their compound against the required accuracy.

DecisionTree Start Need to assign overlapping phenoxy/ester 13C signals? Q1 Is the scaffold well-represented in standard NMR databases? Start->Q1 Empirical Use ACD/Labs or MestReNova (Fast, HOSE-code based) Q1->Empirical Yes Q2 Is high accuracy (< 2 ppm RMSD) critical for structural assignment? Q1->Q2 No / Novel Scaffold DFT Use Gaussian DFT/GIAO (High Accuracy, High Cost) Q2->DFT Yes (e.g., Natural Products) Hybrid Use ML+DFT Hybrid Models (Balanced Speed & Accuracy) Q2->Hybrid No (Routine Screening)

Decision matrix for selecting the optimal 13C NMR prediction tool based on structural novelty.

If the DFT/GIAO route is chosen, the workflow must incorporate conformational averaging to ensure scientific validity.

G A Input 3D Structure (SMILES/SDF) B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP/6-31G*) B->C Lowest Energy Conformers D GIAO NMR Calculation (mPW1PW91/6-311+G(2d,p)) C->D Optimized Geometries E Boltzmann Averaging & Linear Scaling D->E Shielding Tensors F Predicted 13C Chemical Shifts (Phenoxy & Ester Carbons) E->F

Workflow for DFT/GIAO 13C NMR chemical shift prediction and Boltzmann averaging.

Self-Validating Experimental Protocols

Protocol 1: High-Resolution 13C NMR Acquisition for Quaternary Carbons

To accurately compare experimental data against computational predictions, the raw NMR data must be of the highest quality. Quaternary phenoxy and ester carbonyl carbons lack attached protons, resulting in weak signals due to long longitudinal relaxation times (


) and a lack of Nuclear Overhauser Effect (NOE) enhancement.
  • Sample Preparation: Dissolve 20–50 mg of the highly purified compound in 0.6 mL of a deuterated solvent (e.g.,

    
    ). Ensure the solution is entirely free of paramagnetic impurities, which can broaden signals.
    
  • Instrument Setup: Utilize a spectrometer operating at

    
     100 MHz for 13C (e.g., a 400 MHz 
    
    
    
    / 100 MHz
    
    
    system).
  • Relaxation Delay (Causality): Set a relaxation delay (

    
    ) of at least 2 to 3 seconds . Why? Phenoxy and ester carbons have long 
    
    
    
    relaxation times. If the delay is too short, the magnetization will not fully recover between pulses, and the quaternary signals will vanish into the baseline noise.
  • Acquisition: Use a pulse angle of 30° to 45° and acquire a minimum of 1,024 to 2,048 scans to achieve a high signal-to-noise ratio.

  • Processing: Apply an exponential line broadening of 1.0 Hz prior to Fourier transformation to smooth the baseline without sacrificing resolution.

Protocol 2: DFT/GIAO Calculation & Linear Scaling Validation

A raw DFT calculation produces isotropic shielding tensors (


), not chemical shifts (

). To create a self-validating system, these tensors must be scaled using a reference standard.
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors (

    
    ) using the GIAO method at a higher level of theory, such as mPW1PW91/6-311+G(2d,p).
    
  • Boltzmann Averaging: Calculate the relative populations of the conformers at 298.15 K using their DFT free energies. Compute the Boltzmann-weighted average shielding tensor for each carbon.

  • System Validation (Linear Scaling): Do not rely on a single TMS reference calculation. Instead, run a known, structurally similar reference compound (e.g., phenyl acetate) through the exact same computational pipeline. Plot the experimental shifts (

    
    ) versus the calculated shielding tensors (
    
    
    
    ) to derive the empirical scaling factors (Slope and Intercept).
  • Final Calculation: Convert the averaged shielding tensors of your unknown compound to chemical shifts using the derived formula:

    
    
    

References

  • Gao, P., et al. "A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning." ChemRxiv (2019).[Link]

  • Duprat, F., et al. "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" Molecules 29.13 (2024): 3137.[Link]

  • Buceta, N. N., et al. "Molecular structure, experimental and theoretical 1H and 13C NMR chemical shift assignment of cyclic and acyclic α,β-unsaturated esters." Journal of Physical Organic Chemistry (2013). [Link]

A Senior Application Scientist's Guide to Distinguishing Ethyl 2-(3-aminophenoxy)acetate from Starting Materials by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis of pharmaceutical intermediates, the unambiguous confirmation of product formation and the assessment of reaction completion are paramount. The synthesis of Ethyl 2-(3-aminophenoxy)acetate, a key building block, from 3-aminophenol and an ethyl haloacetate (e.g., ethyl bromoacetate) is a classic example where Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive, real-time insights. This guide offers a detailed comparison of the NMR spectra of the product and its starting materials, grounded in experimental data, to provide a self-validating system for reaction monitoring.

The Synthetic Transformation: An NMR Perspective

The core of this analysis lies in tracking the disappearance of reactant-specific signals and the concurrent emergence of unique product signals. The fundamental reaction involves the O-alkylation of the phenolic hydroxyl group of 3-aminophenol with ethyl bromoacetate. This chemical change creates a distinct new set of proton and carbon environments, which are readily identified by ¹H and ¹³C NMR.

dot

G cluster_reactants Starting Materials cluster_product Product aminophenol 3-Aminophenol Key ¹H Signals: - Phenolic OH (~9.3 ppm, disappears) - Aromatic H's (complex, shift) - Amino NH₂ (~5.1 ppm, remains) product This compound Key ¹H Signals: - O-CH₂- (~4.6 ppm, appears) - Aromatic H's (new pattern) - Ethyl Group (present) - Amino NH₂ (present) aminophenol->product + Reaction (O-Alkylation) bromoacetate Ethyl Bromoacetate Key ¹H Signals: - Br-CH₂- (~3.8 ppm, disappears) - Ethyl Group (quartet, triplet) bromoacetate->product

Figure 1: Workflow illustrating the key NMR signal changes during the synthesis.

NMR Fingerprints of the Starting Materials

To appreciate the transformation, we must first understand the unique NMR signatures of the reactants. For this guide, we will use ethyl bromoacetate as the alkylating agent and DMSO-d₆ as the solvent, which is excellent for solubilizing both the starting phenol and the final product.

3-Aminophenol

The structure of 3-aminophenol contains three distinct types of protons that give rise to characteristic signals: the phenolic hydroxyl proton (-OH), the amino protons (-NH₂), and the aromatic protons on the benzene ring.

  • ¹H NMR (in DMSO-d₆):

    • ~9.3 ppm (singlet, 1H): This downfield signal is characteristic of the acidic phenolic proton. Its disappearance is the most conclusive evidence that the hydroxyl group has reacted.[1][2]

    • ~6.8-6.0 ppm (multiplets, 4H): These signals correspond to the four protons on the aromatic ring. Their chemical shifts and coupling patterns are influenced by the electron-donating -OH and -NH₂ groups.[1][2]

    • ~5.1 ppm (broad singlet, 2H): This signal represents the two protons of the primary amine group.[1] This peak is expected to remain in the product spectrum.

  • ¹³C NMR (in DMSO-d₆):

    • ~158 ppm: The carbon atom directly attached to the hydroxyl group (C-OH) is significantly deshielded.[1][3] This signal will experience a noticeable shift upon ether formation.

    • ~149 ppm: The carbon atom bonded to the amino group (C-NH₂).

    • ~100-130 ppm: The remaining four aromatic carbons.

Ethyl Bromoacetate

This simple ester has two key proton environments that are crucial for monitoring its consumption.

  • ¹H NMR (in CDCl₃):

    • ~4.24 ppm (quartet, 2H): The methylene protons (-OCH₂) of the ethyl group, split by the adjacent methyl protons.[4]

    • ~3.84 ppm (singlet, 2H): This singlet corresponds to the methylene protons adjacent to the electronegative bromine atom (Br-CH₂). This is a unique reactant signal that will disappear as the reaction proceeds.[4]

    • ~1.31 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.[4]

  • ¹³C NMR (in CDCl₃):

    • ~167 ppm: The ester carbonyl carbon (C=O).

    • ~62 ppm: The methylene carbon of the ethyl group (-OCH₂).

    • ~26 ppm: The methylene carbon attached to bromine (Br-CH₂).

    • ~14 ppm: The methyl carbon of the ethyl group (-CH₃).

The Unambiguous Signature of this compound

The formation of the product is confirmed by the appearance of new signals that directly correspond to the newly formed ether linkage and the preservation of other key structural elements. The data presented here for the product is based on the closely related para-isomer, Ethyl 2-(4-aminophenoxy)acetate, which provides highly relevant chemical shifts for the newly introduced acetate moiety.[5]

  • ¹H NMR (Predicted in DMSO-d₆):

    • Appearance of the O-CH₂ Signal: A sharp singlet appears around ~4.6 ppm (2H) . This is the most important new signal, representing the methylene protons of the acetate group now linked to the phenolic oxygen (-O-CH₂-CO). Its integration value of 2H confirms the structure.

    • Disappearance of the Phenolic -OH: The singlet at ~9.3 ppm from 3-aminophenol is completely absent.

    • Disappearance of the Br-CH₂ Signal: The singlet at ~3.8 ppm from ethyl bromoacetate is also absent.

    • Shifting Aromatic Protons: The aromatic protons from the 3-aminophenol starting material will still be present but will exhibit a new pattern with slightly shifted chemical shifts due to the change from a hydroxyl to an ether substituent.

    • Persistence of Amine and Ethyl Signals: The broad singlet for the -NH₂ protons remains (around ~5.1 ppm), as does the characteristic quartet (~4.1 ppm) and triplet (~1.2 ppm) of the ethyl ester group.

  • ¹³C NMR (Predicted in DMSO-d₆):

    • New Alkoxy Carbon Signal: A new peak appears around ~65 ppm , corresponding to the -O-CH₂- carbon.[5]

    • Shift of the Phenolic Carbon: The signal for the carbon previously bonded to the -OH group in 3-aminophenol (originally ~158 ppm) shifts, confirming the formation of the C-O-C ether bond.

    • Persistence of Other Carbons: The signals for the ethyl group carbons (~60 ppm and ~14 ppm) and the ester carbonyl (~169 ppm) will be present.[5]

Comparative Data Summary

The table below provides a clear, at-a-glance comparison of the key diagnostic NMR signals for determining reaction completion.

Compound Key ¹H NMR Signal (ppm) Description Fate in Reaction
3-Aminophenol ~9.3 (s)Phenolic -OHDisappears
Ethyl Bromoacetate ~3.8 (s)Br-CH₂-Disappears
This compound ~4.6 (s)-O-CH₂- (new ether linkage)Appears

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Experimental Protocol: NMR Sample Preparation for Reaction Monitoring

Trustworthy data begins with meticulous sample preparation. This protocol ensures high-quality spectra for monitoring the reaction.

  • Aliquot Extraction: At specified time intervals (e.g., t=0, 1h, 4h, 24h), carefully extract a small aliquot (approx. 0.1-0.2 mL) from the reaction mixture using a clean glass pipette.

  • Quenching (Optional but Recommended): To halt the reaction and ensure the NMR spectrum represents a true snapshot in time, immediately dilute the aliquot in ~0.5 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Transfer the diluted aliquot into a standard 5 mm NMR tube. Ensure the final volume is sufficient to cover the NMR probe's detection region (typically a height of ~4-5 cm).

  • Internal Standard (for Quantitative Analysis): For quantitative analysis of conversion, a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple, non-overlapping spectrum can be added to the NMR solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A quick acquisition with 8-16 scans is usually sufficient to achieve an adequate signal-to-noise ratio for monitoring the high-concentration species in a reaction mixture.

The causality behind this protocol is to ensure that each spectrum is a reproducible and accurate representation of the reaction's progress. Quenching prevents further chemical changes after sampling, and consistent solvent volume ensures comparable concentrations.

Conclusion

By leveraging the distinct and predictable signals in ¹H and ¹³C NMR spectroscopy, researchers can definitively distinguish this compound from its starting materials, 3-aminophenol and ethyl bromoacetate. The key diagnostic markers—the disappearance of the phenolic -OH proton of 3-aminophenol and the Br-CH₂ protons of ethyl bromoacetate, coupled with the unambiguous appearance of the new -O-CH₂- singlet of the product—provide a robust and self-validating method for monitoring reaction progress and confirming the final product structure with high confidence.

References

  • PubChem. 3-Aminophenol | C6H7NO | CID 11568. [Online] Available at: [Link]

  • PubChem. Ethyl chloroacetate | C4H7ClO2 | CID 7751. [Online] Available at: [Link]

  • Chegg.com. Solved The 1 H NMR spectrum of ethyl chloroacetate is shown. [Online] Available at: [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Online] Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of laboratory chemicals are not merely procedural formalities; they are foundational pillars of a safe, compliant, and environmentally responsible research environment. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 2-(3-aminophenoxy)acetate, a compound often utilized in the synthesis of novel pharmaceutical agents and other complex organic molecules. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical's waste stream confidently and safely, thereby protecting both personnel and the environment.

Hazard Identification and Risk Assessment

Aromatic amines, as a class, are known for potential toxicity, and some are suspected carcinogens.[1] The ester component may introduce flammability concerns.[2] Therefore, a conservative approach, treating the compound as hazardous, is imperative.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryPotential RiskRationale & Recommended Precautions
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if ingested, absorbed through the skin, or inhaled.[3] Skin/Eye Irritation: Aromatic amines can be skin and eye irritants.[1] Sensitization: Potential for skin sensitization with prolonged contact.[1] Specific Target Organ Toxicity: Potential for effects on internal organs with repeated exposure.Always handle with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4] All handling of the solid or solutions should occur in a certified chemical fume hood to minimize inhalation risk.[5]
Physical Hazards Flammability: As an ethyl ester, the compound may be flammable, especially if dissolved in a flammable solvent.[2]Store away from heat, sparks, and open flames.[6] Use non-sparking tools when handling containers.[2] Ensure proper grounding and bonding to prevent static discharge.[2]
Environmental Aquatic Toxicity: Aromatic amines can be harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain or in regular trash.[7][8]

The Regulatory Imperative: EPA and RCRA Compliance

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, safe disposal.[7]

Key principles of RCRA compliance include:

  • Waste Determination: The generator must determine if their waste is hazardous. Given the inferred hazards, this compound waste should be managed as hazardous waste.

  • EPA Identification Number: Facilities generating over a certain amount of hazardous waste per month must obtain an EPA ID number.[5][9]

  • Prohibition of Sewer Disposal: Hazardous chemical waste cannot be disposed of via sewer systems or regular trash.[7][10] This is critical as wastewater treatment facilities are often not equipped to remove such chemicals.[7]

Pre-Disposal: Laboratory Best Practices

Proper disposal begins at the point of generation. Adherence to the following steps ensures safety and compliance.

Step 1: Waste Segregation

Segregation is paramount to prevent dangerous chemical reactions.

  • Isolate from Incompatibles: Do not mix this compound waste with incompatible materials. Based on its chemical nature, this includes:

    • Strong Oxidizing Agents

    • Strong Acids

    • Strong Bases

  • Maintain Separation: Use physical barriers or secondary containment to separate incompatible waste streams in your Satellite Accumulation Area (SAA).[5][10]

Step 2: Container Selection and Management

The integrity of your waste container is your first line of defense against a spill or exposure.

  • Material Compatibility: Collect waste in a container made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers if acidic conditions are possible.[5]

  • Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid.[10]

  • Headspace: Do not fill containers to more than 90% capacity to allow for vapor expansion and prevent spills from pressure changes.[5]

Step 3: Labeling

Clear and accurate labeling is a strict regulatory requirement.

  • Label Contents: The label must clearly state "Hazardous Waste."[9]

  • Identify Components: List all chemical constituents by their full name (e.g., "this compound," "Methanol"). Avoid abbreviations or chemical formulas.

  • Indicate Hazards: The label should include a clear indication of the associated hazards (e.g., "Flammable," "Toxic").[9]

Disposal Protocol for this compound

This protocol covers the disposal of pure, unused chemical as well as materials contaminated during research activities.

Protocol 4.1: Disposal of Unused or Expired Product
  • Designate as Waste: If the chemical is no longer needed, expired, or off-specification, it must be disposed of as hazardous waste.

  • Original Container: If possible, keep the material in its original, clearly labeled container.[11]

  • Attach Hazardous Waste Label: Affix a completed hazardous waste label to the container as described in Step 3 above.

  • Transfer to SAA: Move the container to your laboratory's designated Satellite Accumulation Area, ensuring it is stored with compatible materials.

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]

Protocol 4.2: Disposal of Contaminated Materials

This includes items such as used pipette tips, contaminated gloves, bench paper, and empty containers.

  • Collect Solid Waste: Place all contaminated solid waste (gloves, wipes, etc.) into a designated, compatible waste container, such as a lined pail or a heavy-duty plastic bag within a rigid secondary container.

  • Empty Containers: An "empty" container that held a hazardous chemical must still be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this process must also be collected as hazardous waste.

  • Label and Store: Securely close and label the solid waste container with a hazardous waste tag detailing the contaminants.

  • Schedule Pickup: Arrange for disposal through your institutional EH&S office or a certified vendor.

Spill Management and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating risk.

Personnel and Environmental Protection
  • Alert Personnel: Immediately notify others in the vicinity of the spill.[12]

  • Assess the Situation: If the spill is large, involves a highly volatile solvent, or you are not trained to handle it, evacuate the area and call emergency services (911) and your institutional safety office.[12]

  • Don PPE: For a small, manageable spill, don the appropriate PPE: two pairs of nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[13]

  • Prevent Spread: If the spilled material is flammable, immediately remove all ignition sources.[6] Confine the spill to a small area using absorbent materials like pads or socks placed around the perimeter.[14] Do not allow the spill to enter any drains.[8]

Spill Cleanup and Decontamination
  • Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a spill of an oxidizer. For a powdered chemical, gently cover with a moist absorbent pad to avoid generating dust.[12]

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container using non-sparking tools.[15]

  • Decontaminate the Area: Clean the spill area thoroughly, working from the outside in.[13] A recommended procedure is to wash the area three times: first with a detergent solution, then with clean water.[13]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.[14]

  • Seal and Label: Securely seal the container and attach a hazardous waste label, clearly identifying the contents as "Spill Debris containing this compound."

  • Report the Incident: Report the spill to your supervisor and institutional EH&S office, regardless of size.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

DisposalWorkflow Start Waste Generation (this compound) IsHazardous Is it Hazardous Waste? Start->IsHazardous Segregate Segregate from Incompatible Chemicals IsHazardous->Segregate Yes (Treat as Hazardous) NonHazardous Follow Institutional Policy for Non-Hazardous Waste (Not Applicable Here) IsHazardous->NonHazardous No Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Label Label Container: 'Hazardous Waste' + Contents & Hazards Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Pickup Contact EH&S for Waste Pickup SAA->Pickup End Proper Disposal by Licensed Vendor Pickup->End

Caption: Decision workflow for this compound waste.

References

  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response.
  • Environmental Marketing Services. (2024, July 15).
  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • Environmental Health and Safety. Spill Response - Biohazards.
  • A2B Chem. 5544-78-5 | ethyl 2-(3-aminophenoxy)
  • MilliporeSigma. ethyl 2-(3-aminophenoxy)
  • West Virginia University, Environmental Health & Safety. (2023, March 6).
  • Washington State University.
  • Medical Laboratory Observer. (2019, June 15).
  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities.
  • American Chemical Society.
  • Texas A&M Texarkana. Spill Management Procedure.
  • Covestro Solution Center. (2012, August 22).
  • Meridian Bioscience. (2024, February 2).
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • TCI Chemicals. (2025, May 21).
  • Redox. (2024, May 17).
  • National Institutes of Health, PubChem. Ethyl 2-(3-aminophenyl)
  • Greenfield Global. (2015, June 17).
  • Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • EHSO Manual 2025-2026. (2025, December 22). Hazardous Waste.
  • Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide].
  • National Association of Safety Professionals. (2023, June 29). OSHA Requirements for HazCom Compliance.
  • U.S. Environmental Protection Agency. OSHA Method 40: Methylamine.
  • C2G. (2019, June 25).
  • Pharmaffiliates. (2025, October 6).

Sources

Personal protective equipment for handling Ethyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Guide: Handling Ethyl 2-(3-aminophenoxy)acetate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered controls based on molecular causality. This compound is a highly versatile aniline derivative utilized in drug discovery and organic synthesis. However, its specific molecular architecture—combining a reactive aminophenoxy group with a lipophilic ester linkage—creates unique toxicological and logistical challenges that require stringent operational protocols.

This guide provides the definitive, step-by-step methodology for handling this compound safely, ensuring both scientific integrity and operator protection.

Chemical Profile & Mechanistic Toxicology

This compound exists in two primary forms: the free base (CAS: 58559-52-7), which typically presents as a yellow oil[1], and the hydrochloride salt (CAS: 5544-78-5), which is a crystalline solid[2].

The compound carries multiple severe hazard classifications, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).

The Causality of Toxicity: The primary hidden danger of this compound lies in the aniline (aminophenyl) moiety . When absorbed through the skin or inhaled, aniline derivatives undergo N-hydroxylation in the liver via CYP450 enzymes. This generates highly reactive N-hydroxyarylamine metabolites that oxidize the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, systemic exposure leads to chemical asphyxiation (tissue hypoxia) and cyanosis[4]. Furthermore, the acetate ester linkage increases the molecule's lipophilicity, dramatically accelerating its permeation through the stratum corneum and standard laboratory gloves.

Toxicity Pathway Visualization

G A This compound (Lipophilic Dermal Absorption) B Hepatic CYP450 N-hydroxylation A->B C N-hydroxyarylamine (Reactive Metabolite) B->C D Hemoglobin (Fe2+) Oxidation C->D E Methemoglobin (Fe3+) Impaired O2 Transport D->E F Tissue Hypoxia & Cyanosis E->F

Caption: Pathway of aniline-derivative induced methemoglobinemia following systemic exposure.

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves provide a false sense of security when handling lipophilic aniline derivatives. The ester moiety acts as a permeation enhancer, leading to rapid breakthrough. The following PPE matrix is engineered to provide a self-validating barrier system.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Primary: Butyl rubber gloves (>0.5 mm thickness).Secondary (Inner): Standard nitrile.Butyl rubber is the gold standard for aniline derivatives, offering a breakthrough time of >480 minutes[5]. Thin nitrile alone will fail rapidly against the free base oil. If handling the solid HCl salt exclusively, heavy-duty nitrile (>0.11 mm) is acceptable[6], but double-gloving remains mandatory.
Eye/Face ANSI Z87.1 compliant chemical splash goggles + Face shield.Prevents ocular absorption. The compound is a severe eye irritant (H319), and the ocular mucosa provides a direct, rapid route for systemic absorption.
Body Tyvek® or chemically resistant laminated lab coat. Closed-toe impermeable shoes.Prevents the oil or aerosolized dust from settling on porous clothing, which would act as a continuous dermal exposure reservoir.
Respiratory Handled exclusively inside a Class II Type B2 or Class I Fume Hood.Mitigates inhalation hazards (H332, H335). If a fume hood is unavailable, a PAPR (Powered Air-Purifying Respirator) with organic vapor/HEPA cartridges is required.

Operational Handling & Transfer Protocol

To ensure trustworthiness in your workflow, follow this self-validating standard operating procedure (SOP) for weighing and solubilizing the compound.

Phase 1: Pre-Operation Validation

  • Verify the fume hood face velocity is operating between 80–100 fpm (0.4–0.5 m/s).

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow.

  • Don all required PPE (see Matrix). Inspect butyl rubber gloves for micro-tears using the inflation method.

Phase 2: Weighing and Transfer

  • For the Free Base (Oil): Use a positive displacement pipette. Do not use standard air-displacement pipettes, as the vapor pressure and viscosity of the oil will cause volume inaccuracies and potential dripping.

  • For the HCl Salt (Solid): Use an anti-static zero-stat gun on the weigh boat and spatula to prevent electrostatic repulsion, which can aerosolize the toxic powder.

  • Weigh the material directly into a pre-tared, sealable glass vial (e.g., amber borosilicate with a PTFE-lined cap).

  • Seal the vial before removing it from the analytical balance enclosure.

Phase 3: Solubilization

  • Transfer the sealed vial to the fume hood.

  • Inject the chosen organic solvent (e.g., DMSO, DMF, or DCM) directly into the vial using a syringe through a septum cap, or open the vial deep inside the hood to add the solvent.

  • Vortex until completely dissolved. Causality note: Handling the compound in solution reduces aerosolization risks but increases dermal penetration risks. Maintain strict glove discipline.

Emergency Response & Spill Management

Because methemoglobinemia is a life-threatening condition, emergency protocols must be executed without hesitation.

Dermal Exposure:

  • Immediate Removal: Strip off contaminated clothing and gloves immediately.

  • Chemical Disruption: Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes. Causality note: Water alone is insufficient. The lipophilic nature of the ester requires the surfactant action of soap to disrupt the chemical's partition coefficient and remove it from the skin[5].

Systemic Exposure (Cyanosis/Hypoxia):

  • Move the victim to fresh air and administer 100% supplemental oxygen.

  • Medical Intervention: Transport to an emergency room immediately. Provide the medical team with the SDS. The standard clinical antidote for severe aniline-induced methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg) , which acts as an electron donor to enzymatically reduce Fe³⁺ back to functional Fe²⁺ via the NADPH-methemoglobin reductase pathway[4].

Spill Management:

  • Liquid spills (Free base): Cover with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Solid spills (HCl salt): Dampen the powder with a 10% bleach solution or appropriate solvent to prevent dust generation before sweeping it up with a dedicated brush.

  • Place all contaminated materials into a clearly labeled hazardous waste container.

Disposal & Waste Management Plan

Aniline derivatives exhibit high aquatic toxicity and persist in the environment[5].

  • Liquid Waste: Collect all reaction mixtures and wash solvents in a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Never flush aqueous washes down the municipal sink.

  • Solid Waste: Dispose of all contaminated weigh boats, pipette tips, and primary inner gloves in a sealed biohazard/chemical solid waste bin.

  • Decontamination: Wipe down the fume hood surface and analytical balance with a solvent that readily dissolves the compound (e.g., ethanol or isopropanol), followed by a secondary wipe with soapy water.

References

  • [2] this compound hydrochloride | 5544-78-5. Sigma-Aldrich. 2

  • [1] WO2021026098A1 - Kif18a inhibitors. Google Patents. 1

  • this compound | 58559-52-7. Sigma-Aldrich.

  • [3] Targeting Base Excision Repair in Cancer: NQO1-Bioactivatable Drugs Improve Tumor Selectivity... Frontiers in Oncology. 3

  • [4] treatment inducing methemoglobinemia: Topics by Science.gov. Science.gov. 4

  • this compound Hazard Statements. ChemScene / Chemikart.

  • [5] Safety Data Sheet: Aniline. Carl Roth.5

  • [6] Safety Data Sheet: 2-Aminophenol. Carl Roth. 6

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.